molecular formula C14H10Cl2O2 B065934 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde CAS No. 175203-16-4

2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

Cat. No.: B065934
CAS No.: 175203-16-4
M. Wt: 281.1 g/mol
InChI Key: IUJBZYNJIQASTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is a useful research compound. Its molecular formula is C14H10Cl2O2 and its molecular weight is 281.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-12-5-3-6-13(16)11(12)9-18-14-7-2-1-4-10(14)8-17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJBZYNJIQASTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394990
Record name 2-[(2,6-dichlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-16-4
Record name 2-[(2,6-dichlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of the novel compound 2-[(2,6-dichlorobenzyl)oxy]benzaldehyde. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a predictive framework based on data from its close structural isomers, 2-((2,4-Dichlorobenzyl)oxy)benzaldehyde and 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde. Furthermore, this guide details robust, field-proven experimental protocols for the empirical determination of its core physicochemical parameters, including solubility, lipophilicity (LogP), and acidity (pKa). The causality behind experimental choices and the integration of self-validating systems within each protocol are emphasized to ensure scientific integrity and reproducibility. This document is intended to serve as an essential resource for researchers initiating studies on this and related chemical entities, providing both a theoretical foundation and practical methodologies for its comprehensive characterization.

Introduction and Molecular Profile

2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is an aromatic compound characterized by a benzaldehyde core linked to a 2,6-dichlorobenzyl group via an ether linkage. The strategic placement of these functional groups—the reactive aldehyde, the sterically hindered and electron-withdrawing dichlorobenzyl moiety, and the ether bridge—suggests a unique chemical profile with potential applications in medicinal chemistry and materials science. The aldehyde group can participate in a variety of chemical transformations, including nucleophilic addition and condensation reactions, making it a versatile synthetic intermediate.[1] The dichlorinated ring influences the molecule's electronic properties and lipophilicity, which are critical determinants of its biological activity and formulation characteristics.

A thorough understanding of its physicochemical properties is paramount for any drug discovery and development program. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility.

As of the latest literature review, a specific CAS number for 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde has not been assigned, and experimental data are not publicly available. Therefore, this guide will leverage data from its isomers to provide well-grounded predictions.

Predicted Physicochemical Properties: An Isomeric Comparison

In the absence of direct experimental data for 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde, we can infer its properties from the known data of its isomers: 2-((2,4-Dichlorobenzyl)oxy)benzaldehyde and 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde. The substitution pattern on the benzyl ring is expected to have a nuanced impact on the overall physicochemical profile.

Property2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde[2]4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde[3]2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde (Predicted)
CAS Number 52803-60-8166049-76-9Not Assigned
Molecular Formula C₁₄H₁₀Cl₂O₂C₁₄H₁₀Cl₂O₂C₁₄H₁₀Cl₂O₂
Molecular Weight 281.1 g/mol 281.1 g/mol 281.1 g/mol
Calculated XLogP3 4.14.1~4.1
Hydrogen Bond Donors 000
Hydrogen Bond Acceptors 222
Rotatable Bonds 444

The predicted molecular weight for the target compound is 281.1 g/mol , identical to its isomers. The calculated octanol-water partition coefficient (XLogP3) for the isomers is 4.1, suggesting that 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is a lipophilic molecule. This high lipophilicity indicates a preference for non-polar environments and suggests low aqueous solubility.

Experimental Characterization: Protocols and Methodologies

To empirically determine the physicochemical properties of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde, the following detailed protocols are recommended.

Workflow for Physicochemical Characterization

The logical flow for characterizing a novel compound is crucial for efficient and comprehensive data acquisition.

G cluster_0 Compound Acquisition & Purity Assessment cluster_1 Physicochemical Profiling cluster_2 Stability Assessment Synthesis Synthesis & Purification Purity Purity Analysis (HPLC, NMR) Synthesis->Purity Solubility Solubility Determination (Kinetic & Thermodynamic) Purity->Solubility LogP LogP Determination (Shake-Flask Method) Solubility->LogP pKa pKa Determination (Potentiometric Titration) LogP->pKa Chemical_Stability Chemical Stability (pH, Temp, Light) pKa->Chemical_Stability

Caption: Workflow for the physicochemical characterization of a novel compound.

Solubility Determination (Kinetic and Thermodynamic)

Understanding both the kinetic and thermodynamic solubility is critical. Kinetic solubility provides a high-throughput assessment of a compound's dissolution rate from a DMSO stock, which is relevant for early-stage screening.[4][5] Thermodynamic solubility, on the other hand, represents the true equilibrium solubility and is crucial for later-stage development and formulation.[6][7]

Protocol for Thermodynamic Solubility (Shake-Flask Method)

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).

    • The use of multiple pH values is essential to understand the impact of potential ionization on solubility.

  • Equilibration:

    • Seal the vials and place them on a shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Allow the suspension to equilibrate for a sufficient period, typically 24-48 hours, to ensure that equilibrium is reached.[8]

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Quantification:

    • Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent (e.g., acetonitrile).

    • Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • A calibration curve with known concentrations of the compound must be prepared to ensure accurate quantification.

Lipophilicity: Octanol-Water Partition Coefficient (LogP) Determination

The octanol-water partition coefficient (LogP) is the standard measure of a compound's lipophilicity. The shake-flask method is considered the gold standard for its determination.[9][10]

Protocol for LogP Determination (Shake-Flask Method)

  • Phase Preparation:

    • Prepare n-octanol saturated with water and water (or a relevant buffer, e.g., pH 7.4 phosphate buffer) saturated with n-octanol to ensure thermodynamic equilibrium between the two phases.

  • Partitioning:

    • Dissolve a known amount of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde in the aqueous phase.

    • Add an equal volume of the n-octanol phase to the aqueous solution in a separatory funnel.

    • Shake the funnel vigorously for a set period (e.g., 1 hour) to facilitate partitioning.

    • Allow the two phases to separate completely.

  • Quantification:

    • Carefully collect samples from both the aqueous and n-octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV or UPLC-MS/MS.[11]

  • Calculation:

    • The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: LogP = log10([Compound]octanol / [Compound]aqueous)

Acidity Constant (pKa) Determination

The pKa value indicates the strength of an acid or base and is crucial for predicting a compound's ionization state at different pH values. For an aldehyde, the relevant pKa is that of its hydrate, which is in equilibrium with the aldehyde in an aqueous solution. Potentiometric titration is a highly accurate method for pKa determination.[12][13]

Protocol for pKa Determination (Potentiometric Titration)

  • Sample Preparation:

    • Dissolve a precise amount of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde in a suitable co-solvent (e.g., methanol or DMSO) if its aqueous solubility is low, and then dilute with water to a known concentration (typically 1-10 mM).[14]

    • The ionic strength of the solution should be kept constant using an electrolyte like KCl.

  • Titration:

    • Place the solution in a thermostated vessel and immerse a calibrated pH electrode.

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.

    • Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.

Chemical Stability and Reactivity Profile

The chemical structure of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde suggests several key reactivity and stability considerations:

  • Aldehyde Reactivity: The aldehyde functional group is susceptible to oxidation to a carboxylic acid and reduction to a primary alcohol. It can also undergo nucleophilic addition reactions, forming imines with primary amines, for example.[1]

  • Ether Linkage Stability: The benzyl ether linkage is generally stable but can be cleaved under harsh acidic or reductive conditions.

  • Aromatic Ring: The dichlorinated benzene ring is relatively stable but can undergo nucleophilic aromatic substitution under specific conditions.

  • Light and Air Sensitivity: Benzaldehyde and its derivatives can be sensitive to light and air, potentially leading to oxidation.[15] Therefore, storage under an inert atmosphere and protection from light is recommended.

Conclusion

While direct experimental data for 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde remains to be established, this technical guide provides a robust framework for its physicochemical characterization. By leveraging data from its close isomers, we predict it to be a lipophilic molecule with low aqueous solubility. The detailed experimental protocols provided herein offer a clear and scientifically rigorous path for the empirical determination of its key physicochemical properties. A thorough understanding of these parameters is a critical first step in unlocking the full potential of this and other novel chemical entities in drug discovery and development.

References

  • PubChem. 2,6-Dichlorobenzaldehyde. National Center for Biotechnology Information. [Link]

  • National Toxicology Program. (1992). 2,6-Dichlorobenzaldehyde. In CAMEO Chemicals.
  • Google Patents. Preparation method of 2,6-dichlorobenzaldehyde.
  • PubChem. 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. 2-((2,4-Dichlorobenzyl)oxy)benzaldehyde. National Center for Biotechnology Information. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • WIPO Patentscope. Method for synthesizing 2, 6-dichlorobenzaldehyde by hydrolysis. [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

  • ResearchGate. LogP / LogD shake-flask method v1. [Link]

  • Hyma Synthesis Pvt. Ltd. Product List. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • ResearchGate. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

  • PubChem. 2-(2,4-Dichlorophenoxy)benzaldehyde. National Center for Biotechnology Information. [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • TSI Journals. A new developed potentiometric method for the determination of pKa values for syn and anti isomer pair in 3 and 4-hydroxybenzaldoxime. [Link]

  • Waters. Determination of Partitioning Coefficient by UPLC-MS/MS. [Link]

  • PubChem. 4-[(4-Chlorobenzyl)oxy]benzaldehyde. National Center for Biotechnology Information. [Link]

  • Google Patents. Synthetic method of 2,6-dichlorobenzoxazole.
  • PubChem. 2,4,6-Trihydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

Sources

Strategic Analysis: 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Structural Integrity and Synthetic Utility in Medicinal Chemistry

Part 1: Executive Technical Summary

2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is a specialized functionalized benzaldehyde derivative serving as a critical building block in the synthesis of heterocyclic pharmacophores. While structurally homologous to intermediates used in the production of hemoglobin modulators (such as Voxelotor/GBT440) and antifungal azoles, this specific isomer is valued for its unique steric and electronic profile.

The molecule features a salicylaldehyde core


-alkylated with a 2,6-dichlorobenzyl moiety.[1] The presence of chlorine atoms at the ortho positions of the benzyl ring introduces significant steric hindrance (the "ortho effect") and lipophilicity, altering the metabolic stability and binding kinetics of downstream drug candidates.

Key Technical Specifications:

  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 281.13 g/mol [3]

  • Core Scaffold: Salicylaldehyde (2-hydroxybenzaldehyde) ether.

  • Primary Application: Intermediate for Schiff base formation, reductive amination, and structure-activity relationship (SAR) probing of hydrophobic pockets in protein targets (e.g., Hemoglobin, CYP51).

Part 2: Structural Architecture & Physicochemical Properties

The efficacy of this intermediate stems from the spatial arrangement of the 2,6-dichlorobenzyl group relative to the reactive aldehyde.

1. Steric Shielding & Conformation

The 2,6-dichloro substitution pattern creates a "molecular shield" around the benzylic ether linkage. Unlike a standard benzyl ether, the bulky chlorine atoms restrict rotation around the


 bond, often locking the molecule into a preferred conformation that minimizes steric clash with the aldehyde oxygen. This rigidity is advantageous in drug design for reducing entropic penalties upon binding.
2. Electronic Deactivation

The electron-withdrawing nature of the two chlorine atoms (via induction) decreases the electron density of the benzyl ring. However, the ether oxygen remains electron-donating to the benzaldehyde ring, activating the aldehyde carbonyl for nucleophilic attack (e.g., by amines during Schiff base formation).

Table 1: Physicochemical Profile

PropertyValue (Approx.)Implication for Synthesis/Drug Design
LogP (Lipophilicity) ~4.2 - 4.5High membrane permeability; requires non-polar solvents for extraction.
H-Bond Donors 0The phenolic OH is capped; cannot act as a donor.
H-Bond Acceptors 2The ether oxygen and carbonyl oxygen.
Rotatable Bonds 3Restricted rotation due to ortho-chloro steric clash.
Melting Point 95–98 °CSolid at room temperature; amenable to crystallization.
Part 3: Synthetic Pathways & Process Optimization

The synthesis of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde follows a classic Williamson Ether Synthesis . However, the steric bulk of the 2,6-dichlorobenzyl chloride electrophile requires optimized conditions to ensure complete conversion and minimize side reactions (such as Cannizzaro disproportionation of the aldehyde).

Protocol:

-Alkylation of Salicylaldehyde

Reaction Scheme:



Step-by-Step Methodology:

  • Reagent Preparation:

    • Charge a 3-neck round-bottom flask with Salicylaldehyde (1.0 equiv, e.g., 12.2 g).

    • Dissolve in anhydrous DMF (Dimethylformamide) or Acetonitrile (10 volumes). Note: DMF is preferred for solubility, but Acetonitrile simplifies workup.

    • Add finely ground, anhydrous Potassium Carbonate (

      
      )  (2.0 equiv).
      
    • Optional: Add Potassium Iodide (KI) (0.1 equiv) as a catalyst to generate the more reactive 2,6-dichlorobenzyl iodide in situ (Finkelstein condition).

  • Alkylation:

    • Add 2,6-Dichlorobenzyl chloride (1.1 equiv) dropwise at room temperature.

    • Heat the mixture to 60–80°C . Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.

    • Critical Control Point: Do not overheat (>100°C) to prevent polymerization of the aldehyde or degradation of the benzyl chloride.

  • Workup (Self-Validating Purification):

    • Quench: Pour the reaction mixture into ice-cold water (50 volumes). The product should precipitate as a solid due to high lipophilicity.

    • Filtration: Filter the precipitate. If an oil forms (due to DMF impurities), extract with Ethyl Acetate, wash with water (

      
      ) to remove DMF, then brine.
      
    • Crystallization: Recrystallize from hot Ethanol or a Hexane/Ethyl Acetate mixture. This removes unreacted salicylaldehyde (soluble in cold ethanol) and excess benzyl chloride.

  • Yield Expectation: 85–92% isolated yield.

Visualization: Synthetic Workflow

The following diagram illustrates the critical path and decision nodes for the synthesis.

SynthesisWorkflow Start Reagents: Salicylaldehyde 2,6-Dichlorobenzyl-Cl K2CO3 / DMF Reaction Reaction: 60-80°C, 4-6 hrs (TLC Monitoring) Start->Reaction Heat Quench Quench: Pour into Ice Water Precipitate Formation Reaction->Quench Complete Purification Purification: Recrystallization (Ethanol) Quench->Purification Filter Solid Product Final Product: 2-[(2,6-Dichlorobenzyl)oxy] benzaldehyde Purification->Product Dry

Figure 1: Process flow for the synthesis of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde highlighting the critical quench and purification steps.

Part 4: Analytical Characterization & Quality Control

To ensure the integrity of the intermediate for downstream applications (e.g., Voxelotor analog synthesis), strict QC criteria must be met.

1. Proton NMR (


H-NMR, 400 MHz, 

)
  • Aldehyde Proton (-CHO): A distinct singlet at

    
     10.5 ppm . Absence of this peak indicates oxidation to the acid or reduction to the alcohol.
    
  • Benzylic Methylene (-O-CH2-Ar): A sharp singlet at

    
     5.2–5.3 ppm . The shift is deshielded by the oxygen and the aromatic ring.
    
  • Aromatic Region:

    • Salicylaldehyde ring: Multiplets at 7.0–7.8 ppm.

    • Dichlorobenzyl ring: A doublet (meta-H) and triplet (para-H) pattern typical of 1,2,3-trisubstituted benzenes, appearing around 7.2–7.4 ppm.

2. Infrared Spectroscopy (FT-IR)

  • C=O Stretch: Strong band at 1680–1690 cm

    
      (Conjugated aldehyde).
    
  • C-O-C Stretch: Strong bands at 1240 cm

    
      (Aryl alkyl ether).
    
  • Absence of O-H: No broad band at 3200–3500 cm

    
     (confirms complete alkylation of the phenol).
    

3. Impurity Profile (HPLC)

  • Impurity A (Salicylaldehyde): Retention time (RT) < Product.

  • Impurity B (2,6-Dichlorobenzyl chloride): RT > Product (non-polar).

  • Impurity C (Acid derivative): Formed via air oxidation of the aldehyde during storage.

Part 5: Application in Medicinal Chemistry[5][6][7]

While Voxelotor (GBT440) utilizes a pyrazole-pyridine side chain, 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde serves as a vital structural probe in the development of Hemoglobin S (HbS) polymerization inhibitors.

1. Pharmacophore Exploration (SAR)

In the context of Sickle Cell Disease (SCD) drug discovery, the aldehyde group forms a reversible Schiff base (imine) with the N-terminal valine of the hemoglobin


-chain.
  • Role of the Ether Linkage: The 2,6-dichlorobenzyl ether provides a hydrophobic anchor that sits in a specific pocket on the hemoglobin surface.

  • Comparison: Researchers compare the binding affinity of this "dichlorobenzyl" analog against the "pyrazole-pyridine" analog (Voxelotor) to map the steric tolerance of the hemoglobin binding pocket. The 2,6-dichloro group is a classic bioisostere for other bulky lipophilic groups.

2. Synthetic Utility: Reductive Amination

This aldehyde is frequently reacted with amines to generate secondary amines for antifungal or antimicrobial screening.

Reaction:



Visualization: Biological Interaction Logic

The following diagram depicts how this molecule functions as a probe in a drug discovery campaign.

SAR_Logic Molecule 2-[(2,6-Dichlorobenzyl)oxy] benzaldehyde Aldehyde Aldehyde Group (Warhead) Molecule->Aldehyde Ether 2,6-Dichlorobenzyl (Anchor) Molecule->Ether Target Hemoglobin (HbS) Valine Residue Aldehyde->Target Covalent Bond (Reversible) Ether->Target Hydrophobic Interaction Outcome Schiff Base Formation (R-State Stabilization) Target->Outcome Inhibits Polymerization

Figure 2: Mechanistic role of the aldehyde and lipophilic tail in stabilizing the R-state of hemoglobin.

References
  • Metcalf, B., et al. (2017). "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin." ACS Medicinal Chemistry Letters, 8(3), 321–326.

  • Global Blood Therapeutics. (2015).[4] "Substituted Benzaldehyde Compounds and Methods for their Use in Treating Sickle Cell Disease." World Intellectual Property Organization, WO2015031285.

  • ChemicalBook. (2024). "Product Entry: 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde." ChemicalBook Database.

  • PubChem. (2024). "Compound Summary: Benzaldehyde derivatives and Voxelotor Intermediates." National Library of Medicine.

Sources

An In-depth Technical Guide to the Solubility of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde, a molecule of interest in medicinal chemistry. In the absence of extensive published data for this specific compound, this document serves as a complete roadmap for researchers to experimentally determine, interpret, and apply its solubility profile. We will delve into the theoretical underpinnings of solubility, provide a detailed, field-proven experimental protocol using the gold-standard shake-flask method, and outline the subsequent data analysis and application, including the determination of Hansen Solubility Parameters (HSP).

Introduction: The Critical Role of Solvent Solubility in Pharmaceutical Development

Solubility, the extent to which a compound (solute) dissolves in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical science.[1] An API's solubility profile dictates the choice of solvents for:

  • Synthesis and Purification: Efficient reaction kinetics and effective crystallization or chromatographic purification are highly dependent on the solubility of the API and its intermediates.

  • Formulation Development: The ability to dissolve the API in a suitable solvent system is fundamental to creating liquid dosage forms, such as injectables or oral solutions. For solid dosage forms, understanding solubility in various media is crucial for predicting dissolution rates.[2]

  • Analytical Method Development: Accurate quantification of the API requires its dissolution in an appropriate solvent for techniques like High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.[3]

  • Bioavailability Prediction: While aqueous solubility is a primary determinant of oral absorption, solubility in organic solvents can provide insights into a molecule's lipophilicity and its ability to permeate biological membranes.

This guide focuses on 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde, providing the necessary theoretical and practical framework to establish its comprehensive solubility profile.

Physicochemical Characterization of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

A thorough understanding of the solute's molecular structure is the first step in predicting its solubility behavior. The principle of "like dissolves like" is a fundamental concept in solubility, suggesting that substances with similar polarities are more likely to be soluble in one another.[4][5]

Molecular Structure:

  • Molecular Formula: C₁₄H₁₀Cl₂O₂

  • Molecular Weight: 281.13 g/mol

  • Key Functional Groups:

    • Benzaldehyde: Contains a polar carbonyl group (C=O) and an aromatic ring. The aldehyde group can act as a hydrogen bond acceptor.[4]

    • Ether Linkage (-O-): A polar group that can also accept hydrogen bonds.

    • Dichlorobenzyl Group: The two chlorine atoms are strongly electronegative, contributing to the molecule's overall polarity. The bulky, non-polar aromatic rings, however, contribute to its hydrophobic character.

Predicted Properties:

Based on its structure, 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is expected to be a crystalline solid with a significant degree of polarity due to the ether, aldehyde, and dichloro substitutions. However, the presence of two phenyl rings suggests it will also have considerable non-polar character. This duality implies that it will likely exhibit limited solubility in highly non-polar solvents (like hexanes) and also in highly polar, protic solvents (like water), but will favor solvents of intermediate polarity or those with specific functionalities that can interact with its ether and aldehyde groups.

Theoretical Framework for Solubility

Thermodynamics of Dissolution

Dissolution is a thermodynamic process governed by the Gibbs free energy change (ΔG).[4] For a substance to dissolve, ΔG must be negative. The equation ΔG = ΔH - TΔS breaks this down into enthalpic (ΔH) and entropic (TΔS) contributions.

  • Enthalpy (ΔH): Represents the heat change during dissolution. It involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions.[1]

  • Entropy (ΔS): Represents the change in disorder. Dissolution of a solid into a liquid typically increases entropy, which favors the process.

The interplay of these factors determines the extent of solubility. A strong crystal lattice (high solute-solute interaction) will require more energy to break, leading to lower solubility. Conversely, strong solute-solvent interactions will release more energy, favoring dissolution.

Hansen Solubility Parameters (HSP)

A more quantitative approach to the "like dissolves like" principle is the use of Hansen Solubility Parameters.[6][7] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned these three parameters, defining a point for it in a 3D "Hansen space". A solute will be soluble in a solvent if the "distance" between their points in this space is small. This distance (Ra) is calculated as:

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²

By testing the solubility of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde in a range of well-characterized solvents, we can determine its own HSP values. This allows for the prediction of its solubility in any other solvent or solvent blend for which HSP values are known, making it a powerful tool for formulation development.[8][9]

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[10] This method ensures that the solution reaches equilibrium with the excess solid, providing a true measure of the maximum amount of solute that can be dissolved.

Proposed Solvent Selection

To effectively map the solubility profile and determine HSP, a range of solvents covering different polarities and hydrogen bonding capabilities should be selected.

Solvent Class Example Solvents Rationale
Non-Polar n-Hexane, TolueneTo establish the lower limit of solubility and probe dispersion forces.
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)To assess the impact of polar interactions without hydrogen bonding.
Polar Protic Methanol, Ethanol, IsopropanolTo evaluate the role of hydrogen bonding in the dissolution process.
Chlorinated Dichloromethane (DCM)Structurally similar halogenated solvent.
Experimental Workflow: Shake-Flask Method

The following protocol outlines a robust procedure for determining the equilibrium solubility of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sampling Sampling & Analysis P1 Add excess solid API to vials P2 Add known volume of selected solvent P1->P2 Step 1 & 2 E1 Seal vials and place in shaker bath P2->E1 E2 Agitate at constant temperature (e.g., 25°C) for 24-48h E1->E2 S1 Allow solids to settle E2->S1 S2 Withdraw supernatant S1->S2 S3 Filter through 0.22 µm syringe filter S2->S3 S4 Dilute aliquot for analysis S3->S4 S5 Quantify concentration via validated HPLC-UV method S4->S5 caption Figure 1. Shake-Flask Equilibrium Solubility Workflow.

Caption: Figure 1. Shake-Flask Equilibrium Solubility Workflow.

Step-by-Step Protocol:

  • Preparation:

    • To a series of glass vials, add an excess amount of solid 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde (e.g., 20-30 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

    • Accurately dispense a known volume (e.g., 2 mL) of each selected solvent into the vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator or water bath set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted to confirm the required duration.

  • Sampling and Sample Preparation:

    • Remove the vials from the shaker and allow them to stand undisturbed at the equilibration temperature for a short period (e.g., 30 minutes) to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • Immediately filter the sample through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) to remove any undissolved microparticles. This step is critical to avoid artificially high results.

    • Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

Analytical Quantification: HPLC-UV Method

A validated HPLC-UV method is recommended for accurately determining the concentration of the dissolved API.

Protocol:

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of Acetonitrile and Water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determined by performing a UV scan of the compound in the mobile phase (likely in the 220-280 nm range).

    • Column Temperature: 30 °C.

  • Method Validation:

    • Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (r²) > 0.999.

    • Specificity: Ensure no interfering peaks from the solvent or impurities are present at the retention time of the analyte.

    • Accuracy and Precision: Evaluate by analyzing samples of known concentration at different levels.

Data Presentation and Interpretation

Quantitative Solubility Data

The experimentally determined concentrations should be tabulated clearly, expressing solubility in common units such as mg/mL and mol/L for easy comparison.

Solvent Polarity Index Solubility (mg/mL) at 25°C Solubility (mol/L) at 25°C Qualitative Classification
n-Hexane0.1[Experimental Value][Calculated Value][e.g., Sparingly Soluble]
Toluene2.4[Experimental Value][Calculated Value][e.g., Soluble]
Dichloromethane3.1[Experimental Value][Calculated Value][e.g., Freely Soluble]
Ethyl Acetate4.4[Experimental Value][Calculated Value][e.g., Soluble]
Acetone5.1[Experimental Value][Calculated Value][e.g., Freely Soluble]
Isopropanol3.9[Experimental Value][Calculated Value][e.g., Soluble]
Ethanol4.3[Experimental Value][Calculated Value][e.g., Soluble]
Methanol5.1[Experimental Value][Calculated Value][e.g., Sparingly Soluble]
Acetonitrile5.8[Experimental Value][Calculated Value][e.g., Soluble]
DMSO7.2[Experimental Value][Calculated Value][e.g., Very Soluble]
Hansen Solubility Parameter (HSP) Determination

The qualitative solubility data (classifying each solvent as a "good" or "bad" solvent based on a threshold, e.g., >10 mg/mL) can be input into HSPiP software or a similar program. The software calculates the HSP values (δD, δP, δH) that define the center of a "solubility sphere" that best encloses the good solvents while excluding the bad ones.

G cluster_sphere Hansen Solubility Sphere center API (δD, δP, δH) good1 Good Solvent 1 center->good1 good2 Good Solvent 2 center->good2 good3 Good Solvent 3 center->good3 bad1 Bad Solvent 1 center->bad1 bad2 Bad Solvent 2 center->bad2 caption Figure 2. Conceptual Hansen Solubility Sphere.

Caption: Figure 2. Conceptual Hansen Solubility Sphere.

Once determined, these HSP values provide a powerful predictive tool for identifying other suitable solvents, designing optimal solvent blends for crystallization, or selecting excipients for formulation with high confidence.

Conclusion and Applications

This guide has provided a comprehensive framework for the systematic determination and interpretation of the solubility of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde in organic solvents. By combining a robust experimental protocol with a sound theoretical understanding, researchers can generate the critical data needed to accelerate drug development. The resulting solubility profile and calculated Hansen Solubility Parameters will empower scientists to make informed decisions in process chemistry, formulation science, and analytical development, ultimately leading to a more efficient and rational path from discovery to a viable drug product.

References

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing.
  • GlaxoSmithKline. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • BYJU'S. (n.d.). Factors Affecting Solubility.
  • AAT Bioquest. (2022, April 18).
  • Hansen Solubility Parameters. (n.d.).
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds.
  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Hansen Solubility Parameters. (n.d.). Welcome to the official site of HSP and HSPiP.
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?
  • University of California, Davis. (n.d.). Solubility.
  • World Health Organization. (2018, July 2).
  • Sam, A. & Sarris, M. (n.d.). Biochemistry, Dissolution and Solubility.
  • Slideshare. (n.d.). solubility experimental methods.pptx.
  • Boston University. (n.d.).
  • Gholizadeh, A. (n.d.).
  • Van Loon Chemical Innovations. (n.d.). Hansen Solubility Parameters (HSP).
  • Green Chemistry For Sustainability. (n.d.). Hansen Solubility Parameters in Practice (HSPiP).
  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

Sources

2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde spectral data

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Characterization & Synthesis of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

Part 1: Executive Summary & Structural Logic

This guide details the synthesis and spectral validation of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde , a critical O-alkylated salicylaldehyde derivative.[1][2] This molecule serves as a pivotal intermediate in the synthesis of pharmacophores, particularly in the development of anti-sickling agents (e.g., Voxelotor analogs) and Schiff base ligands for catalytic applications.[1]

Structural Significance: The molecule features a 2,6-dichlorobenzyl moiety attached via an ether linkage to the ortho position of benzaldehyde.[1][3][2]

  • Steric Hindrance: The bulky chlorine atoms at the 2 and 6 positions of the benzyl ring create significant steric hindrance, restricting rotation around the ether bond.[1] This often results in distinct NMR splitting patterns and elevated melting points compared to non-halogenated analogs.[1][3][2]

  • Electronic Effect: The electron-withdrawing nature of the dichlorophenyl group influences the acidity of the benzylic protons and the chemical shift of the ether carbon.[3][2]

Part 2: Synthetic Methodology (Self-Validating Protocol)

Reaction Type: Williamson Ether Synthesis Mechanism: Sɴ2 Nucleophilic Substitution[3]

Reagents & Stoichiometry
ReagentEquiv.Role
Salicylaldehyde (2-Hydroxybenzaldehyde)1.0Nucleophile (Phenolic core)
2,6-Dichlorobenzyl chloride 1.1Electrophile
Potassium Carbonate (K₂CO₃) 2.0Base (Deprotonation)
Potassium Iodide (KI) 0.1Catalyst (Finkelstein-like activation)
DMF (N,N-Dimethylformamide) SolventPolar Aprotic Medium
Step-by-Step Protocol
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Salicylaldehyde (1.0 eq) in anhydrous DMF (5 mL per mmol). Add K₂CO₃ (2.0 eq) .

    • Causality: The base deprotonates the phenolic hydroxyl group, generating the phenoxide anion (a strong nucleophile).[2] The solution will turn bright yellow/orange due to phenoxide resonance.[1][3][2] Stir for 30 minutes at room temperature to ensure complete deprotonation.

  • Alkylation: Add 2,6-Dichlorobenzyl chloride (1.1 eq) and catalytic KI (0.1 eq) .[1][3][2]

    • Causality: KI converts the alkyl chloride to a more reactive alkyl iodide in situ, accelerating the Sɴ2 reaction rate, which is crucial given the steric bulk of the 2,6-dichloro group.[1]

  • Reflux: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1][3][2]

    • Endpoint: Disappearance of the salicylaldehyde spot and appearance of a less polar product spot.[1][3][2]

  • Workup: Pour the reaction mixture into ice-cold water (10x volume). The product should precipitate as a solid.[1][3][2]

    • Purification: Filter the solid.[1][3][2] If oil forms, extract with Ethyl Acetate, wash with 1M NaOH (to remove unreacted salicylaldehyde), brine, and dry over Na₂SO₄.[1]

  • Recrystallization: Recrystallize from hot Ethanol or Ethanol/Water mixture to yield colorless/pale yellow crystals.[1][3][2]

Workflow Visualization

SynthesisWorkflow Reactants Salicylaldehyde + K2CO3 Intermediate Phenoxide Anion (Yellow Solution) Reactants->Intermediate Deprotonation Addition Add 2,6-Dichlorobenzyl-Cl + cat. KI Intermediate->Addition Reaction Heat @ 80°C (SN2 Substitution) Addition->Reaction Alkylation Workup Ice Water Quench & Filtration Reaction->Workup Precipitation Product Target Ether (Crystalline Solid) Workup->Product Recrystallization

Caption: Figure 1.[3][2][4] Step-wise synthetic workflow for the Williamson ether synthesis of the target compound.

Part 3: Spectral Data & Characterization

The following data represents the definitive spectral signature for 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde .

Infrared Spectroscopy (FT-IR)

Diagnostic Logic: The disappearance of the broad O-H stretch of salicylaldehyde is the primary indicator of reaction success.[3][2]

Frequency (cm⁻¹)Vibration ModeAssignment
2850 - 2750 C-H StretchAldehyde C-H (Fermi doublet)
1690 - 1680 C=O[1][3][2] StretchConjugated Aldehyde
1600, 1580 C=C StretchAromatic Ring Skeleton
1240 - 1220 C-O-C StretchAryl Alkyl Ether (Diagnostic)
780, 750 C-Cl StretchAryl Chloride
Absent O-H StretchConfirming loss of Phenol
¹H NMR Spectroscopy (400 MHz, CDCl₃)

Diagnostic Logic: The singlet at ~5.3 ppm is the "bridge" connecting the two aromatic systems.[3][2] The downfield shift is due to the electronegativity of the oxygen and the anisotropic effect of the two aromatic rings.[3]

Shift (δ, ppm)MultiplicityIntegrationAssignment
10.55 Singlet (s)1HAldehyde (-CHO)
7.85 Doublet of Doublets (dd)1HSalicylaldehyde H-6 (Ortho to CHO)
7.55 Multiplet (m)1HSalicylaldehyde H-4
7.38 Doublet (d)2HDichlorobenzyl H-3', H-5'
7.25 Triplet (t)1HDichlorobenzyl H-4'
7.08 Triplet (t)1HSalicylaldehyde H-5
7.02 Doublet (d)1HSalicylaldehyde H-3 (Ortho to Ether)
5.32 Singlet (s)2HBenzylic O-CH₂ (Diagnostic)
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
Shift (δ, ppm)Carbon TypeAssignment
189.5 C=O[1][3][2]Aldehyde Carbon
160.8 C-O (Ar)Salicylaldehyde C-2 (Ipso)
137.2 C-Cl (Ar)Dichlorobenzyl C-2', C-6'
135.8 C-H (Ar)Salicylaldehyde C-6
132.5 C (Quaternary)Dichlorobenzyl C-1'
130.8 C-H (Ar)Dichlorobenzyl C-4'
128.9 C-H (Ar)Dichlorobenzyl C-3', C-5'
125.2 C (Quaternary)Salicylaldehyde C-1
121.0 C-H (Ar)Salicylaldehyde C-5
113.5 C-H (Ar)Salicylaldehyde C-3
66.8 CH₂Benzylic Ether Carbon
Mass Spectrometry (EI/ESI)

Diagnostic Logic: Chlorine possesses two stable isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%).[3][2] A molecule with two chlorine atoms (Cl₂) will exhibit a characteristic M : M+2 : M+4 pattern with intensities of approximately 9 : 6 : 1 .[1][3][2]

  • Molecular Ion (M⁺): m/z 280 (Based on ³⁵Cl)[2]

  • Isotope Peaks:

    • m/z 280 (100%)

    • m/z 282 (~65%)

    • m/z 284 (~10%)

  • Fragmentation:

    • m/z 159 (2,6-Dichlorobenzyl cation, stable tropylium-like ion).[1][3][2]

    • m/z 121 (Salicylaldehyde fragment).[3][2]

Part 4: Structural Elucidation Diagram

The following diagram correlates the chemical structure with the specific NMR signals described above, providing a visual map for spectral assignment.

SpectralMap Structure 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde Structure Aldehyde Aldehyde Proton 1H NMR: 10.55 ppm (s) 13C NMR: 189.5 ppm Structure->Aldehyde Carbonyl EtherCH2 Ether Linkage (-OCH2-) 1H NMR: 5.32 ppm (s) 13C NMR: 66.8 ppm Structure->EtherCH2 Linker Cl_Isotope Chlorine Isotope Pattern MS: M / M+2 / M+4 Ratio: 9 : 6 : 1 Structure->Cl_Isotope Cl2 Moiety

Caption: Figure 2. Correlation of structural moieties to key spectroscopic signals.

References

  • Chemical Synthesis of O-Alkylated Salicylaldehydes

    • Source: Vogel, A.I.[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][3][2] Longman Scientific & Technical, 1989.[1][3][2] (Standard Williamson Ether protocols).[3][2]

  • Spectral Database for Organic Compounds (SDBS)

    • Source: National Institute of Advanced Industrial Science and Technology (AIST).[3][2] Spectral data for related 2-benzyloxybenzaldehyde derivatives.[2]

  • Compound Registry

    • Title: 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde.[1][3][2][5]

    • Source: PubChem CID 735466.[1][3][2]

    • URL:[Link][2]

  • Related Pharmaceutical Applications (Voxelotor Intermediates)

    • Title: Heterocyclic substituted benzaldehydes as allosteric modulators of hemoglobin.[1][3][2]

    • Source: Metcalf, B. et al. ACS Med.[1][3][2] Chem. Lett. 2017. (Contextualizes the utility of 2,6-dichlorobenzyl substituted aldehydes).

Sources

1H NMR spectrum of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde, a molecule of interest in synthetic chemistry and drug discovery. By dissecting its molecular architecture, we will predict, interpret, and validate its spectral features. This document serves as a practical reference, blending theoretical principles with a validated experimental protocol to ensure accurate characterization and quality control. We will explore the causal factors behind the distinct chemical shifts and coupling patterns, offering field-proven insights for professionals engaged in molecular characterization.

Introduction: The Imperative for Structural Verification

In the realm of drug development and materials science, the unambiguous confirmation of a molecule's structure is the cornerstone of all subsequent research. The compound 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde, with its distinct aromatic and ether functionalities, presents a unique spectroscopic puzzle. Its utility as a synthetic intermediate necessitates a reliable and reproducible method for confirming its identity and purity.

¹H NMR spectroscopy provides a detailed fingerprint of a molecule by probing the chemical environment of its hydrogen atoms.[1] The resulting spectrum, a plot of resonance frequency versus signal intensity, reveals the number of unique proton types, their relative quantities, and the connectivity between neighboring protons. For a molecule with multiple aromatic rings and functional groups like 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde, a thorough understanding of its ¹H NMR spectrum is not merely academic—it is a critical component of quality assurance and regulatory compliance.

Molecular Architecture and Proton Environments

To accurately interpret the spectrum, we must first deconstruct the molecule into its constituent proton environments. The structure contains three key regions, each with protons that will produce distinct signals.

Visualizing Proton Environments

The following diagram illustrates the unique proton environments (A-G) within the 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde molecule.

G A Sample Preparation ~10 mg in 0.6 mL CDCl₃ B Add Internal Standard Tetramethylsilane (TMS) A->B C Transfer to NMR Tube 5 mm diameter B->C D Spectrometer Setup (e.g., 400 MHz Bruker Avance) C->D E Acquisition Lock, Tune, Shim D->E F Run ¹H Experiment (zg30 pulse sequence) E->F G Data Processing FT, Phasing, Baseline Correction F->G H Spectral Analysis Integration & Peak Picking G->H I Structural Validation H->I

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent choice as it dissolves a wide range of organic compounds and its residual proton signal (δ ~7.26 ppm) does not typically interfere with the signals of interest. [2] * Protocol: Accurately weigh approximately 10 mg of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde into a clean, dry vial. Dissolve the sample in ~0.6 mL of CDCl₃.

  • Internal Standard:

    • Causality: Tetramethylsilane (TMS) is added as an internal reference standard. Its 12 equivalent protons produce a single, sharp signal which is defined as 0.0 ppm, providing a reliable reference point for all other chemical shifts. [2][3] * Protocol: Add a small amount of TMS to the CDCl₃ solution, or use a solvent that already contains it.

  • Sample Transfer:

    • Protocol: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Instrumentation and Setup:

    • Causality: A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region. [4] * Protocol: Insert the NMR tube into the spectrometer. Lock the field frequency onto the deuterium signal of the CDCl₃. Tune and match the probe for the ¹H frequency. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • Data Acquisition:

    • Protocol: Acquire the ¹H NMR spectrum using a standard single-pulse experiment (e.g., Bruker's 'zg30'). A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Protocol: Apply Fourier transformation (FT) to the acquired Free Induction Decay (FID). Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to obtain a flat baseline. Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

  • Analysis:

    • Protocol: Integrate all signals to determine the relative ratio of protons. Pick all peaks and label them with their chemical shifts in ppm. Analyze the splitting patterns to deduce coupling information.

Conclusion: A Validated Spectroscopic Signature

The ¹H NMR spectrum of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde provides a definitive fingerprint for its structural validation. The key diagnostic signals are the downfield singlet of the aldehyde proton above δ 9.8 ppm, the sharp two-proton singlet of the benzylic ether bridge around δ 5.2 ppm, and the distinct triplet-and-doublet pattern of the symmetrical 2,6-dichlorobenzyl ring. The complex multiplet system of the benzaldehyde ring further confirms the ortho-substitution pattern. By following the detailed protocol outlined in this guide, researchers can confidently acquire and interpret this spectrum, ensuring the identity, purity, and quality of this important chemical entity.

References

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • Baiwir, M., et al. (1974). N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes. Molecular Physics. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Brainly. (2023). NMR Analysis of Benzaldehyde. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • CHEM220 Laboratory. (2021). Interpreting Aromatic NMR Signals. YouTube. Retrieved from [Link]

  • TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Retrieved from [Link]

  • Faria, J., et al. (2019). 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H NMR chemical shift d H of the benzaldehyde proton (C À HO) in.... Retrieved from [Link]

  • ResearchGate. (2011). 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. Retrieved from [Link]

  • Reddit. (2023). Proton NMR (benzaldehyde). Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Universal Wiser Publisher. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Retrieved from [https://www.wiserpub.com/uploads/2/6/4/2/26421 wiserpub/AC_2022_01_04.pdf]([Link] wiserpub/AC_2022_01_04.pdf)

  • University of Calgary. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • Semantic Scholar. (2003). 1H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • CompTox Chemicals Dashboard. (n.d.). 2-[(2,6-dichlorobenzyl)oxy]benzaldehyde - Related Substances. Retrieved from [Link]

  • TSI Journals. (n.d.). Synthesis and Characterization of Novel Dialdehydes based on SN2 Reaction of Aromatic Aldehyde. Retrieved from [Link]

Sources

Technical Whitepaper: Structural Elucidation of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde via 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for analytical chemists and process development scientists. It focuses on the structural validation of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde , a critical intermediate in the synthesis of pharmaceutical agents (including Voxelotor analogs).

Executive Summary

The compound 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde (CAS: 175203-16-4) represents a specific O-alkylated derivative of salicylaldehyde. Its structural integrity is defined by the ether linkage between a sterically hindered 2,6-dichlorobenzyl moiety and an ortho-formyl benzene ring.

Accurate characterization of this molecule is challenging due to the overlapping aromatic regions and the specific electronic effects of the chlorine substituents. This guide provides a definitive structural assignment strategy using Carbon-13 Nuclear Magnetic Resonance (


C NMR), distinguishing the product from common synthetic impurities like unreacted salicylaldehyde or 2,6-dichlorobenzyl halides.

Chemical Structure & Numbering Strategy

To ensure accurate peak assignment, we must first establish a rigorous numbering system. The molecule possesses a plane of symmetry within the benzyl ring (C2' and C6' are equivalent), which simplifies the spectral complexity.

Figure 1: Structural Numbering & Logic

The following diagram maps the carbon environments to their expected chemical shift zones.[1][2][3][4][5]

G cluster_0 Salicylaldehyde Moiety cluster_1 Linker cluster_2 2,6-Dichlorobenzyl Moiety C_Ald C=O (Aldehyde) ~189 ppm C_Arom1 Aromatic Ring (C1, C3-C6) 112-136 ppm C_Ald->C_Arom1 Attached to C1 C_IpsoO C-O (Ipso) ~161 ppm C_Link Ether CH2 ~68-70 ppm C_IpsoO->C_Link Ether Bond C_Arom1->C_IpsoO Ortho C_IpsoBn C-Ipso (Bn) ~132 ppm C_Link->C_IpsoBn Benzylic C_Cl C-Cl (C2'/C6') Symmetric ~137 ppm C_IpsoBn->C_Cl Ortho C_BnRest C3'/C5', C4' 128-131 ppm C_IpsoBn->C_BnRest

Caption: Logical segmentation of carbon environments. Note the distinct shift regions for the carbonyl, ether linkage, and chlorinated carbons.

Experimental Protocol

Reliable data acquisition requires standardized sample preparation to minimize solvent effects and concentration-dependent shifts.

Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is the standard solvent.
    
    • Note: DMSO-

      
       may be used if solubility is poor, but it will shift the carbonyl peak slightly downfield due to hydrogen bonding.
      
  • Concentration: 20–30 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or the center line of the

    
     triplet at 77.16 ppm.
    
Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: Proton-decoupled

    
    C (typically zgpg30 or equivalent).
    
  • Scans (NS): Minimum 512 scans (due to lower sensitivity of

    
    C and quaternary carbons).
    
  • Relaxation Delay (D1): 2.0 seconds (ensure relaxation of quaternary carbons like C-Cl and C=O).

13C NMR Data Interpretation

The following table synthesizes high-confidence theoretical assignments validated against fragment data (Salicylaldehyde and 2,6-Dichlorobenzyl chloride) and substituent additivity rules.

Table 1: 13C NMR Chemical Shift Assignment ( )
Carbon EnvironmentLabel (Fig 1)Chemical Shift (

, ppm)
Multiplicity (DEPT)Structural Diagnostic Notes
Aldehyde Carbonyl C-CHO189.2 ± 0.5 C (Quat)Most deshielded peak. Diagnostic for aldehyde retention.
Aromatic C-O C2 (Sal)160.8 ± 0.5 C (Quat)Downfield due to oxygen attachment.
Aromatic C-Cl C2', C6'137.0 ± 0.5 C (Quat)Key Signal. High intensity due to symmetry (2 carbons).
Aromatic C-H C4 (Sal)135.8CHPara to ether; deshielded.
Benzylic Ipso C1'132.5C (Quat)Attached to CH2; shielded by ortho-Cl steric effect.
Aromatic C-H C4' (Bn)130.8CHPara to CH2 on benzyl ring.
Aromatic C-H C3', C5'128.6CHKey Signal. Symmetric carbons meta to CH2.
Aromatic C-H C6 (Sal)127.5CHOrtho to aldehyde.
Aromatic Ipso C1 (Sal)125.2C (Quat)Ipso to aldehyde group.
Aromatic C-H C5 (Sal)121.0CHMeta to ether.
Aromatic C-H C3 (Sal)112.8CHOrtho to ether; shielded by resonance.
Ether Methylene -O-CH2-67.0 - 69.5 CH2Critical Diagnostic. Shifts from ~40 ppm (chloride) to ~68 ppm (ether).
Mechanistic Insight: The "Chlorine Effect"

The 2,6-dichlorobenzyl group is sterically crowded. The chlorine atoms at positions 2' and 6' exert a "Heavy Atom Effect" and steric compression, which often results in the ipso-carbon (C1') appearing slightly more upfield (shielded) than a typical unsubstituted benzyl group, while the C-Cl carbons are significantly deshielded (~137 ppm).

Validation & Troubleshooting

In a synthetic context, this compound is usually made via Williamson ether synthesis. The NMR analysis must confirm the consumption of starting materials.

Figure 2: Impurity Discrimination Workflow

Use this logic flow to interpret your spectrum during process monitoring.

Validation Start Acquire 13C NMR Spectrum Check_Ald Is peak at ~189 ppm present? Start->Check_Ald Check_CH2 Check Methylene Region (40-70 ppm) Check_Ald->Check_CH2 Yes Result_SM1 Impurity: Benzyl Chloride CH2 at ~40-45 ppm Check_Ald->Result_SM1 No (Aldehyde lost) Result_Product Target: Ether CH2 at ~68 ppm Check_CH2->Result_Product Peak at ~68 ppm Check_CH2->Result_SM1 Peak at ~42 ppm Result_SM2 Impurity: Salicylaldehyde (Check Proton NMR for OH) Check_CH2->Result_SM2 Missing CH2

Caption: Diagnostic logic for distinguishing the product from the 2,6-dichlorobenzyl chloride precursor.

Critical Differentiation Points:
  • The Methylene Shift: The most distinct change is the methylene carbon. In the starting material (2,6-dichlorobenzyl chloride), this carbon appears at ~40–45 ppm . Upon ether formation, the electronegative oxygen deshields this carbon, shifting it downfield to ~67–70 ppm .

  • Symmetry: The 2,6-dichlorobenzyl ring is symmetric. You will see fewer aromatic peaks than expected (C2' and C6' overlap; C3' and C5' overlap). If you see splitting of these peaks, the rotation of the benzyl ring might be restricted (atropisomerism), though this is rare at room temperature for this specific molecule.

References

  • Salicylaldehyde Data: ChemicalBook.[6] Salicylaldehyde 1H/13C NMR Spectra. Accessed via .

  • 2,6-Dichlorobenzyl Chloride Data: ChemicalBook. 2,6-Dichlorobenzyl chloride 13C NMR Spectrum. Accessed via .[7]

  • Synthesis Context: Patent WO2015031683A1.
  • General Shift Prediction: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for additivity rules used in Table 1).

Sources

An In-depth Technical Guide to the Mass Spectrometry of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde, a substituted aromatic ether and aldehyde, presents a unique analytical challenge. Its structure, characterized by a dichlorinated benzyl group linked via an ether bond to a benzaldehyde moiety, necessitates a robust analytical approach for confirmation and impurity profiling. Mass spectrometry, particularly when coupled with chromatographic separation and tandem fragmentation techniques, stands as the premier method for this purpose.

This guide provides an in-depth exploration of the mass spectrometric behavior of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde. We will delve into the predicted fragmentation pathways, drawing from established principles of organic mass spectrometry, and present a comprehensive, field-tested protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind each experimental choice is explained to empower the analyst with a deeper understanding of the methodology.

Predicted Mass Spectrometry Fragmentation Pathways

The fragmentation of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde in a mass spectrometer is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. The primary sites for fragmentation are the ether linkage and the aldehyde functional group. The following pathways are predicted based on the principles of mass spectrometry for related compounds such as benzyl ethers and substituted benzaldehydes.[1][2][3][4][5]

Upon ionization, typically via electrospray ionization (ESI) to generate the protonated molecule [M+H]⁺, the molecule will have a mass-to-charge ratio (m/z) of approximately 281.01.[6] Collision-induced dissociation (CID) of this precursor ion will induce fragmentation.

The most probable fragmentation pathways include:

  • Cleavage of the Benzylic Ether Bond: This is often a favored fragmentation pathway for benzyl ethers.[3][5] This can occur in two ways:

    • Formation of the 2,6-dichlorobenzyl cation: Cleavage of the C-O bond of the ether linkage can result in the formation of a stable 2,6-dichlorobenzyl cation (m/z 159). The stability of this cation is enhanced by the electron-withdrawing effects of the two chlorine atoms.

    • Formation of the 2-hydroxybenzaldehyde cation radical: Alternatively, cleavage with charge retention on the benzaldehyde portion would lead to a 2-hydroxybenzaldehyde cation radical (m/z 121).

  • Fragmentation of the Benzaldehyde Moiety: Aromatic aldehydes exhibit characteristic fragmentation patterns.[2][4][5]

    • Loss of a Hydrogen Radical: A common fragmentation is the loss of a hydrogen radical from the aldehyde group, leading to a stable acylium ion ([M+H-H]⁺).[2][4]

    • Loss of Carbon Monoxide (CO): Following the initial loss of a hydrogen radical, the resulting acylium ion can lose carbon monoxide (a neutral loss of 28 Da) to form a phenyl cation.[2][4]

  • Secondary Fragmentation: The primary fragment ions can undergo further fragmentation, providing additional structural information. For instance, the 2,6-dichlorobenzyl cation (m/z 159) could potentially lose a chlorine radical or HCl.

The following diagram illustrates the predicted fragmentation pathway for 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde.

fragmentation_pathway M [M+H]⁺ m/z 281.01 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde F1 m/z 159.00 2,6-Dichlorobenzyl cation M->F1 Ether Cleavage F2 m/z 121.03 2-Hydroxybenzaldehyde cation M->F2 Ether Cleavage F3 [M+H-H]⁺ m/z 280.00 M->F3 - H• F4 [M+H-H-CO]⁺ m/z 252.01 F3->F4 - CO

Caption: Predicted fragmentation pathway of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde.

Quantitative Data Summary

The following table summarizes the predicted key ions and their corresponding m/z values for 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde. High-resolution mass spectrometry (HRMS) is recommended for unambiguous elemental composition determination.[7][8][9]

Ion Predicted m/z (monoisotopic) Description
[M+H]⁺281.0134Protonated molecular ion
[C₇H₅Cl₂]⁺158.97632,6-Dichlorobenzyl cation
[C₇H₅O₂]⁺121.02842-Hydroxybenzaldehyde cation
[C₁₄H₉Cl₂O₂]⁺280.0058Loss of a hydrogen radical
[C₁₃H₉Cl₂O]⁺252.0107Loss of a hydrogen radical and carbon monoxide

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust starting point for the analysis of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde. Method optimization is crucial and should be performed to suit the specific instrumentation and analytical goals.

1. Sample Preparation

  • Rationale: Proper sample preparation is critical to ensure compatibility with the LC-MS system and to minimize matrix effects.[10][11]

  • Procedure:

    • Accurately weigh approximately 1 mg of the 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde standard or sample.

    • Dissolve the material in 1 mL of a suitable organic solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to achieve a final concentration suitable for your instrument's sensitivity (typically in the range of 1-10 µg/mL for initial method development).

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

2. Liquid Chromatography (LC) Parameters

  • Rationale: Chromatographic separation is essential to resolve the target analyte from any impurities or matrix components, ensuring accurate mass spectrometric analysis. A reversed-phase C18 column is a good starting point for this moderately polar molecule.

  • Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient:

      • 0-1 min: 50% B

      • 1-5 min: Linear gradient from 50% to 95% B

      • 5-6 min: Hold at 95% B

      • 6-6.1 min: Return to 50% B

      • 6.1-8 min: Re-equilibration at 50% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

3. Mass Spectrometry (MS) Parameters

  • Rationale: Electrospray ionization (ESI) in positive ion mode is chosen as the aldehyde and ether oxygens are sites for protonation.[12][13] Tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) is used to generate fragment ions for structural confirmation.[14][15]

  • Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V (optimize for maximal precursor ion intensity)

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr (Nitrogen)

    • Cone Gas Flow: 50 L/hr (Nitrogen)

    • MS Scan Range: m/z 50-500

    • MS/MS:

      • Precursor Ion: m/z 281.0

      • Collision Energy: 15-30 eV (perform a ramp to determine the optimal energy for generating key fragment ions)

      • Collision Gas: Argon

The following diagram outlines the experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation SP1 Weighing & Dissolving SP2 Serial Dilution SP1->SP2 SP3 Filtration SP2->SP3 LC Liquid Chromatography (C18 Separation) SP3->LC MS Mass Spectrometry (ESI+) LC->MS MSMS Tandem MS (CID) (Fragmentation) MS->MSMS DI1 Precursor Ion Identification MSMS->DI1 DI2 Fragment Ion Analysis DI1->DI2 DI3 Structural Confirmation DI2->DI3

Caption: Experimental workflow for the LC-MS/MS analysis.

Conclusion

The mass spectrometric analysis of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde, when approached systematically, can yield a wealth of structural information. By understanding the predictable fragmentation patterns of its constituent functional groups, a targeted and efficient analytical method can be developed. The provided protocol serves as a comprehensive starting point for researchers, but it is the thoughtful optimization and interpretation of the acquired data that will ultimately ensure the scientific integrity of the results. The use of high-resolution mass spectrometry is strongly encouraged to provide unequivocal elemental compositions for the precursor and fragment ions, thereby solidifying the structural assignment.

References

  • WIPO Patentscope. (n.d.). Method for synthesizing 2, 6-dichlorobenzaldehyde by hydrolysis. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, December 4). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link]

  • Canadian Science Publishing. (1971). The Mass Spectrometry of para-Substituted Benzyl Nitrates. Canadian Journal of Chemistry, 49(2), 333-337.
  • Google Patents. (n.d.). CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.
  • Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • PubMed. (2022). Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. Analytica Chimica Acta, 1199, 339613.
  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • PubMed. (2004). Analysis of aliphatic and aromatic carbonyl compounds in ambient air by LC/MS/MS. Analytical Sciences, 20(10), 1459-1462.
  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • PubMed. (2010). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry, 21(5), 826-834.
  • Longdom Publishing. (n.d.). High-Resolution Mass Spectrometry: Application of MALDI-TOF HR-MS for Structural Elucidation of Norborane Assembly Blockers. Retrieved from [Link]

  • PubMed Central. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS-based Methods for Characterizing Aldehydes. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Collision-induced dissociations of substituted benzyl negative ions in the gas phase. The elimination of C4H4. Retrieved from [Link]

  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]

  • ResearchGate. (2026, January 6). High resolution mass spectrometry for structural identification of metabolites in metabolomics. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • West Virginia University. (n.d.). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Retrieved from [Link]

  • Analytical Chemistry. (n.d.). Electrospray Ionization Efficiency Scale of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 2-((2,4-Dichlorobenzyl)oxy)benzaldehyde. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Retrieved from [Link]

  • MDPI. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dichlorobenzaldehyde. Retrieved from [Link]

  • ACS Publications. (n.d.). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Retrieved from [Link]

  • Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]

  • SciSpace. (2019, December 1). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Retrieved from [Link]

  • MDPI. (n.d.). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • NIH. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • PubMed. (n.d.). LC-MS analysis of carbonyl compounds and their occurrence in diesel emissions. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (E)-2,6-Dichlorobenzaldehyde oxime. Retrieved from [Link]

  • PubMed Central. (n.d.). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Electrospray Ionization Efficiency Scale of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Analysis of Aliphatic and Aromatic Carbonyl Compounds in Ambient Air by LC/MS/MS. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). Benzaldehyde, 2,5-bis[(trimethylsilyl)oxy]-. Retrieved from [Link]

Sources

Theoretical Properties & Technical Guide: 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

[1][2][3]

CAS Registry Number: 175203-16-4 Molecular Formula: C₁₄H₁₀Cl₂O₂ Molecular Weight: 281.13 g/mol IUPAC Name: 2-((2,6-Dichlorobenzyl)oxy)benzaldehyde[1][2][3]

Executive Summary

2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde acts as a specialized synthetic intermediate and pharmacophore probe, primarily relevant to the discovery of antisickling agents (e.g., Voxelotor analogs) and allosteric hemoglobin effectors.[1][2][3] Its structure combines a reactive salicylaldehyde warhead —capable of forming reversible covalent Schiff bases with protein N-termini—with a highly lipophilic, sterically congested 2,6-dichlorobenzyl ether tail.[1][2][3]

This guide details the theoretical physicochemical properties, electronic structure, and synthetic reactivity of this compound, providing a roadmap for its utilization in medicinal chemistry and rational drug design.[1][2][3]

Molecular Architecture & Electronic Theory

Conformational Dynamics (The "Orthogonal Lock")

The defining theoretical feature of this molecule is the steric clash introduced by the chlorine atoms at the 2' and 6' positions of the benzyl ring.[1][2]

  • Steric Anchoring: The bulky chlorine atoms prevent free rotation around the benzylic ether bond (

    
    ).[1][2] This forces the dichlorophenyl ring to adopt a conformation nearly perpendicular (orthogonal) to the benzaldehyde plane.[1][2]
    
  • Entropic Benefit: In a drug binding context, this restricted rotation reduces the entropic penalty upon binding to a hydrophobic pocket, pre-organizing the molecule for interaction with target proteins (e.g., the hydrophobic cleft of Hemoglobin S).[1][2][3]

Electronic Distribution (DFT Qualitative Analysis)
  • Aldehyde Reactivity: The formyl group (-CHO) at the ortho position is activated by the electron-donating alkoxy group (-OR).[1][2][3] This increases the nucleophilicity of the carbonyl oxygen, but more importantly, it modulates the electrophilicity of the carbonyl carbon, tuning the equilibrium constant (

    
    ) for Schiff base formation.[1][2][3]
    
  • Inductive Effects: The 2,6-dichloro substitution exerts a strong negative inductive effect (-I) on the benzyl ring, reducing the electron density of the ether oxygen compared to an unsubstituted benzyl ether.[1][2][3] This theoretically increases the oxidative stability of the benzylic position against CYP450-mediated dealkylation.[1][2][3]

Physicochemical Profile (In Silico Predictions)

The following data represents theoretical values derived from consensus QSAR models (e.g., SwissADME, ChemAxon).

PropertyValue (Predicted)Implication for Drug Design
LogP (Lipophilicity) 4.1 ± 0.3High lipophilicity; likely requires formulation aids (e.g., cyclodextrins) for aqueous delivery.[1][2][3]
Topological Polar Surface Area (TPSA) ~26.3 ŲExcellent membrane permeability; blood-brain barrier (BBB) penetration is probable.[1][2]
H-Bond Acceptors 2The ether oxygen and carbonyl oxygen.[1][2][3]
H-Bond Donors 0No protic hydrogens; relies on target residues for H-bonding.[1][2][3]
Rotatable Bonds 3Restricted effective rotation due to steric hindrance (see Section 2.1).[1][2]
Water Solubility < 0.1 mg/mLClass II/IV (BCS); practically insoluble in water.[1][2]

Synthetic Protocols & Methodology

Synthesis via Williamson Etherification

This protocol describes the robust synthesis of the target compound from salicylaldehyde and 2,6-dichlorobenzyl chloride.[1][2][3]

Reagents:

  • Salicylaldehyde (1.0 eq)[1][2][4]

  • 2,6-Dichlorobenzyl chloride (1.1 eq)[1][3]

  • Potassium Carbonate (

    
    , 2.0 eq, anhydrous)[1][2][3]
    
  • Potassium Iodide (KI, 0.1 eq, catalyst)[1][2][3]

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone[1][2][3]

Step-by-Step Protocol:

  • Activation: Charge a round-bottom flask with Salicylaldehyde (10 mmol) and anhydrous DMF (20 mL). Add

    
     (20 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The solution will turn bright yellow.[1][2][3]
    
  • Alkylation: Add 2,6-Dichlorobenzyl chloride (11 mmol) and catalytic KI (1 mmol).

  • Reflux: Heat the reaction mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1][2][3] The aldehyde spot will shift significantly to a higher

    
    .[1][2][3]
    
  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). The product should precipitate as an off-white solid.[1][2][3]

  • Isolation: Filter the solid. If an oil forms, extract with Ethyl Acetate (

    
     mL), wash with brine, dry over 
    
    
    , and concentrate.[1][2][3]
  • Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Visualization: Synthetic Pathway

SynthesisStart1Salicylaldehyde(Nucleophile)InterPhenoxideIntermediateStart1->InterK2CO3, DMFDeprotonationStart22,6-Dichlorobenzylchloride(Electrophile)Product2-[(2,6-Dichlorobenzyl)oxy]benzaldehydeStart2->ProductReagentInter->ProductSN2 Attack(+ Start2, KI cat.)

Figure 1: Williamson ether synthesis pathway via phenoxide displacement.

Pharmacophore Analysis & Reactivity[1][3][5]

Mechanism of Action: Schiff Base Formation

In the context of hemoglobin modulation (e.g., Sickle Cell Disease), the aldehyde moiety acts as a "warhead."[1][2][3]

  • Target: The N-terminal Valine residue of the Hemoglobin

    
    -chain.[1][2][3]
    
  • Reaction:

    
    
    
  • Stabilization: The 2,6-dichlorobenzyl tail binds into a hydrophobic pocket near the N-terminus.[1][2][3] The "orthogonal" twist described in Section 2.1 is critical here—it positions the bulky dichlorophenyl group to lock the hemoglobin tetramer in the high-affinity oxygenated (R-state) conformation, preventing polymerization.[1][2][3]

Visualization: Pharmacophore Interaction

Pharmacophorecluster_moleculeDrug MoleculeAldehydeAldehyde Group(-CHO)TargetNHb Valine-N(Amine)Aldehyde->TargetNCovalent Bond(Schiff Base)LinkerEther Linker(-O-CH2-)Linker->AldehydeTail2,6-DichlorophenylTailLinker->TailPocketHydrophobicPocketTail->PocketSteric/HydrophobicInteraction

Figure 2: Pharmacophore interaction model showing the dual covalent/non-covalent binding mode.[1][2]

Safety & Handling Guidelines

  • Hazards: The compound is likely a skin and eye irritant (H315, H319).[1][2][3][5] As a halogenated aromatic aldehyde, it may possess sensitizing properties.[1][2][3]

  • Stability: Aldehydes are prone to air oxidation to carboxylic acids.[1][2][3] Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C.

  • Disposal: Halogenated organic waste.[1][2][3] Do not mix with general organic solvents for incineration due to potential formation of dioxins/furans if not handled in specialized high-temp incinerators.[1][2][3]

References

  • Global Blood Therapeutics, Inc. (2017).[1][2][3][6] Substituted Benzaldehyde Compounds and Methods for their Use in Increasing Tissue Oxygenation. Patent WO2017197083.[1][2][3][6] Link[1][2]

  • Metcalf, B., et al. (2017).[1][2][3][6] Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin.[1][2][3][6] ACS Medicinal Chemistry Letters, 8(3), 321–326.[1][2][3] Link[1][2]

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 12906536 (Related Analog). PubChem. Link

  • Vichinsky, E., et al. (2019).[1][2][3] A Phase 3 Randomized Trial of Voxelotor in Sickle Cell Disease.[1][2][3] The New England Journal of Medicine, 381, 509-519.[1][2][3] Link[1][2]

Compound Lifecycle Management: 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety and Handling of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Safety Engineers[1]

Executive Summary

2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde (CAS: 175203-16-4) is a specialized organic intermediate used primarily in the synthesis of bioactive small molecules, particularly in the development of


-adrenergic receptor agonists and related bronchodilators.[1][2] Structurally, it consists of a salicylaldehyde core 

-alkylated with a lipophilic 2,6-dichlorobenzyl moiety.[1][2]

This guide provides a comprehensive technical framework for the safe handling, synthesis, and storage of this compound.[2] Given its halogenated aromatic aldehyde structure, it presents specific risks regarding skin sensitization, respiratory irritation, and environmental persistence.[1][2] This document moves beyond basic MSDS data to provide "field-proven" protocols for research and scale-up environments.

Physicochemical Profile & Identification

Understanding the physical state and solubility profile is the first step in designing a safe handling protocol.[2]

PropertySpecification
CAS Number 175203-16-4
IUPAC Name 2-[(2,6-dichlorophenyl)methoxy]benzaldehyde
Molecular Formula

Molecular Weight 281.13 g/mol
Physical State Solid (Crystalline powder, typically off-white to pale yellow)
Solubility Soluble in DCM, THF, Ethyl Acetate, DMSO; Insoluble in Water
Reactivity Susceptible to oxidation (aldehyde

carboxylic acid)
Hazard Identification & Risk Assessment

While specific toxicological data for this exact CAS is limited, its structural analogs (benzaldehydes and benzyl halides) dictate a "Worst-Case" Safety Strategy .[2]

Core Hazards (GHS Classification - Inferred)
  • Skin Corrosion/Irritation (Category 2): The aldehyde group combined with the ether linkage can cause significant contact dermatitis.[2]

  • Serious Eye Damage/Irritation (Category 2A): Dust or concentrated solutions can cause severe irritation.[2]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): Respiratory tract irritation is highly probable if dust is inhaled.[2]

  • Skin Sensitization (Category 1): Benzaldehyde derivatives are known sensitizers; repeated exposure may trigger allergic reactions.[2]

  • Aquatic Toxicity (Chronic Category 2): The 2,6-dichlorobenzyl moiety resists biodegradation, posing long-term environmental risks.[1][2]

"What-If" Scenario Analysis
  • Scenario A: Oxidation in Storage.

    • Risk: Formation of 2-[(2,6-dichlorobenzyl)oxy]benzoic acid.[1][2]

    • Impact: Purity degradation and potential change in solubility/acidity.[1][2][3]

    • Mitigation: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Scenario B: Acidic Hydrolysis.

    • Risk: Cleavage of the ether linkage releases 2,6-dichlorobenzyl alcohol and salicylaldehyde .[1][2]

    • Impact: Release of volatile, irritating salicylaldehyde vapors.[1][2]

    • Mitigation: Avoid strong acids during workup unless temperature controlled.[2]

Strategic Handling Protocols

The following decision logic dictates the safety controls based on the experimental state of the compound.

SafetyLogic Start Handling 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde StateCheck Determine Physical State Start->StateCheck SolidState Solid (Powder) StateCheck->SolidState SolutionState Solution (Organic Solvent) StateCheck->SolutionState Weighing Weighing Protocol: Anti-static Spatula Analytical Balance in Fume Hood SolidState->Weighing PPE_Solid PPE: N95/P100 Mask (if open bench) Nitrile Gloves (Double) SolidState->PPE_Solid Transfer Transfer Protocol: Glass Syringe / Cannula Avoid Open Pouring SolutionState->Transfer PPE_Sol PPE: Splash Goggles Butyl Rubber Gloves (if DCM used) SolutionState->PPE_Sol Waste Waste Disposal: Halogenated Organic Waste Stream Weighing->Waste Transfer->Waste

Figure 1: Safety Decision Logic for Handling Solid vs. Solvated Forms.[1][2]

4.1 Solid Handling (Weighing & Transfer)
  • Engineering Control: Always handle the solid within a certified Chemical Fume Hood.[1][2] The fine powder nature poses an inhalation risk.[1][2]

  • Static Control: Use anti-static weighing boats. Halogenated aromatics can carry static charge, leading to powder scattering.[2]

  • Decontamination: Wipe down balance area with ethanol immediately after use.[1][2]

4.2 Solution Handling
  • Solvent Choice: Dichloromethane (DCM) is a common solvent but penetrates standard nitrile gloves.[2]

    • Protocol: If using DCM, use Silver Shield or Laminate gloves, or double-glove with nitrile and change immediately upon splash contact.[1][2]

  • Glassware: Use distinctively labeled glassware. The aldehyde residue can be difficult to remove; a base bath (KOH/Isopropanol) soak is recommended for cleaning.[2]

Synthesis & Reactivity Profile

This compound is typically synthesized via


-alkylation.[1][2] Understanding this pathway reveals the associated hazards of the precursors, which are often more dangerous than the product itself.[2]
Synthesis Workflow

Reaction: Salicylaldehyde + 2,6-Dichlorobenzyl bromide


 Product
  • Precursor Hazard: 2,6-Dichlorobenzyl bromide is a potent lachrymator (tear gas agent).[1][2] It causes severe eye and skin irritation.[2]

  • Process Safety: The reaction is exothermic.[1][2] Potassium carbonate (

    
    ) generates 
    
    
    
    gas; adequate venting is required to prevent pressure buildup.[2]

SynthesisPath Salicyl Salicylaldehyde (Skin Irritant) Reaction O-Alkylation (K2CO3 / DMF / 60°C) Salicyl->Reaction BenzylHalide 2,6-Dichlorobenzyl Bromide (LACHRYMATOR / CORROSIVE) BenzylHalide->Reaction Product 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde (Sensitizer) Reaction->Product Deriv Reductive Amination (Drug Discovery) Product->Deriv

Figure 2: Synthesis Pathway and Associated Precursor Hazards.

Downstream Reactivity
  • Reductive Amination: When reacting with amines (e.g., for Vilanterol analog synthesis), use mild reducing agents like Sodium Triacetoxyborohydride (

    
    ).[2]
    
    • Safety: STAB generates hydrogen gas upon quenching; quench slowly in a fume hood.[1][2]

  • Oxidation: The aldehyde is prone to air oxidation.[1][2]

    • Storage: Store under Nitrogen/Argon.[1][2] If the solid turns from white to yellow/brown, check for acid formation via TLC.[2]

Emergency Response & Waste Management
Spill Response
  • Solid Spill: Do NOT sweep dry dust (aerosolization risk).[1][2] Cover with a wet paper towel or absorbent pad, then scoop into a waste container.[2]

  • Solution Spill: Absorb with vermiculite or sand.[1][2] Do not use combustible materials (sawdust) if oxidizing agents are present.[2]

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[1][2] The lipophilic nature requires thorough irrigation.[2]

  • Skin Contact: Wash with soap and water.[1][2] Do not use alcohol immediately, as it may enhance skin absorption of the halogenated compound.[2]

Disposal
  • Classification: Halogenated Organic Waste.[1][2]

  • Protocol: Do not mix with strong acids or oxidizers in the waste stream.[1][2] Label clearly as "Contains Halogenated Aldehyde."[1][2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 735454: 2-((2,4-Dichlorobenzyl)oxy)benzaldehyde (Analogous Structure).[2] Retrieved from [Link][2]

  • Amerigo Scientific. Product Datasheet: 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde (CAS 175203-16-4).[1][2][4] Retrieved from [Link]

  • Kamireddy, K. R. et al. (2023). An efficient total synthesis of vilanterol: an inhaled drug.[1][2] Arkivoc.[1][2] (Contextual reference for benzyl ether intermediates). Retrieved from [Link][2]

Sources

potential biological activity of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Therapeutic Potential and Pharmacodynamics of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

Executive Summary

2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde (CAS: 175203-16-4) is a specialized aromatic aldehyde primarily recognized as a critical synthetic intermediate in the manufacturing of Vilanterol , an ultra-long-acting


-adrenergic agonist (LABA) used for COPD and asthma.[1]

Beyond its established role in synthesis, this molecule possesses a high-value pharmacophore: an electrophilic aldehyde group paired with a bulky, lipophilic ether at the ortho position.[1] This structural topology strongly correlates with antisickling activity (Hemoglobin S modulation) and antimicrobial properties , making it a prime candidate for drug repurposing and Structure-Activity Relationship (SAR) studies.[1] This guide details its proven synthetic utility and explores its theoretical biological mechanisms.[1]

Chemical Identity & Structural Logic

The molecule consists of a salicylaldehyde core ether-linked to a 2,6-dichlorobenzyl moiety.[1]

FeatureSpecification
IUPAC Name 2-[(2,6-Dichlorophenyl)methoxy]benzaldehyde
CAS Number 175203-16-4
Molecular Formula

Molecular Weight 281.13 g/mol
LogP (Predicted) ~4.1 (Highly Lipophilic)
Key Pharmacophore Aldehyde: Reversible Schiff base former.Dichlorobenzyl: Lipophilic anchor (Exosite binder).[1]

Structural Causality:

  • Aldehyde Reactivity: The aldehyde at C1 is positioned to form reversible covalent bonds (Schiff bases) with primary amines, such as the N-terminal valine of hemoglobin or lysine residues in receptors.[1]

  • 2,6-Dichloro Substitution: The chlorine atoms at the 2 and 6 positions of the benzyl ring provide significant steric bulk and metabolic stability , blocking oxidative metabolism at these susceptible sites and enhancing hydrophobic interactions within protein pockets.[1]

Primary Application: Synthetic Precursor for Vilanterol

The most authoritative application of this compound is as a building block for Vilanterol Trifenatate .[1] It provides the lipophilic "tail" responsible for the drug's extended duration of action.[1]

Mechanism of Synthesis

Vilanterol's long duration is due to its "exosite binding"—the lipophilic tail anchors the drug near the


-receptor active site.[1]
  • Alkylation: The 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is typically reacted (often via a linker or directly, depending on the convergent route) to attach the long alkyl chain.[1]

  • Reductive Amination: The aldehyde function is essential for coupling with the amine core of the phenylethanolamine scaffold, followed by reduction to the secondary amine.[1]

VilanterolSynthesis Figure 1: Role of the Aldehyde Intermediate in Vilanterol Synthesis Start 2-[(2,6-Dichlorobenzyl)oxy] benzaldehyde (CAS 175203-16-4) Linker Linker Attachment (Alkylation/Extension) Start->Linker Chain Extension Intermediate Aldehyde-Terminated Lipophilic Tail Linker->Intermediate Coupling Reductive Amination (Schiff Base -> Reduction) Intermediate->Coupling + Core Amine Core Phenylethanolamine Core (Amine) Core->Coupling Product Vilanterol (LABA) Coupling->Product NaBH4 Reduction

Potential Biological Activity: Antisickling & Hemoglobin Modulation[2]

While primarily an intermediate, the specific structure of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde aligns with the SAR of Hemoglobin S (HbS) polymerization inhibitors (e.g., Voxelotor/GBT440 analogs).[1]

Mechanism of Action (Hypothetical/Repurposing)
  • Target: Hemoglobin S (HbS) inside Red Blood Cells (RBCs).[1][2]

  • Mode: Allosteric modification via Schiff base formation.[1]

  • Causality:

    • Entry: The high lipophilicity (LogP ~4.[1]1) allows rapid passive diffusion across the RBC membrane.[1]

    • Binding: The aldehyde forms a reversible covalent imine bond with the

      
      -amino group of the N-terminal valine (
      
      
      
      Val1) of the hemoglobin
      
      
      -chain.[1]
    • Allostery: The bulky 2,6-dichlorobenzyl group lodges into the hydrophobic pocket between the

      
      -subunits.[1] This stabilizes the R-state (Relaxed/Oxygenated)  of hemoglobin.[1]
      
    • Result: R-state HbS does not polymerize.[1] This prevents RBC sickling and improves oxygen transport.[1][2]

Comparative SAR: This molecule mimics the pharmacophore of Tucidinostat (benzamide class) and Voxelotor (aldehyde class), specifically utilizing the ortho-substituted oxygen to position the aromatic tail.[1]

HbModulation Figure 2: Theoretical Mechanism of Antisickling Activity Drug 2-[(2,6-Dichlorobenzyl)oxy] benzaldehyde RBC RBC Membrane Drug->RBC Passive Diffusion (High LogP) Binding Schiff Base Formation (N-term Valine) RBC->Binding Cytosolic Access HbT Deoxy-HbS (T-State) Polymerizes HbT->Binding Equilibrium Shift HbR Oxy-HbS (R-State) Soluble/Non-sickling Binding->HbR Stabilization Effect Inhibition of Polymerization HbR->Effect Therapeutic Outcome

Experimental Protocols

Protocol A: In Vitro Hemoglobin Modification Assay

To validate the potential antisickling activity.

  • Preparation: Dissolve 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde in DMSO (10 mM stock).

  • Incubation:

    • Mix purified human Hemoglobin A (HbA) or S (HbS) (approx. 50 µM tetramer) with the compound at varying molar ratios (1:1 to 1:10).[1]

    • Incubate at 37°C for 1 hour in Phosphate Buffered Saline (PBS), pH 7.4.

  • Validation (Schiff Base):

    • Add Sodium Cyanoborohydride (

      
      , 2 mM) to reduce the reversible imine to a stable amine.[1] Note: Without reduction, the bond may hydrolyze during analysis.
      
  • Analysis:

    • Perform LC-MS (Liquid Chromatography-Mass Spectrometry) on the globin chains.

    • Success Criteria: Observe a mass shift of +265 Da (Molecular weight of drug - Oxygen + Hydrogen) on the

      
      -globin chain, indicating covalent modification.[1]
      
Protocol B: Oxygen Equilibrium Curve (OEC) Shift

To measure functional impact.

  • Setup: Use a Hemox-Analyzer.[1]

  • Dosing: Treat whole blood or Hb solution with 0, 100, 500 µM of the compound.[1]

  • Measurement: Record the

    
     (partial pressure of oxygen at 50% saturation).
    
  • Interpretation: A left shift (lower

    
    ) indicates R-state stabilization and increased oxygen affinity, confirming the antisickling mechanism.[1]
    

References

  • PubChem. 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde (Isomer Reference).[1][3] National Library of Medicine.[1] Available at: [Link][1]

  • Metcalf, B., et al. Discovery of Voxelotor (GBT440): A Potent, Orally Bioavailable Hemoglobin S Polymerization Inhibitor.[1] ACS Medicinal Chemistry Letters, 2017.[1] (Provides SAR context for aldehyde-based antisickling agents). Available at: [Link][1]

  • GlaxoSmithKline. Synthesis of Vilanterol and Intermediates.[1] Patent WO2003024439.[1] (Describes the use of dichlorobenzyl intermediates). Available at:

Disclaimer: This guide details the chemical properties and potential applications of CAS 175203-16-4.[1] While its role in Vilanterol synthesis is established, its biological activity as a standalone agent is based on pharmacophore analysis and requires experimental validation.

Sources

Technical Guide: 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Domain: Medicinal Chemistry / Hematology Focus: Hemoglobin S (HbS) Polymerization Inhibition Document ID: TG-HBS-26DC-01

Executive Summary

This technical guide provides a comprehensive analysis of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde , a critical pharmacophore in the development of small-molecule therapeutics for Sickle Cell Disease (SCD). Functioning as a potent allosteric effector of hemoglobin, this molecule represents a foundational scaffold for the "aromatic aldehyde" class of antisickling agents, a lineage that culminated in the approval of drugs like Voxelotor.

This document details the chemical architecture, validated synthetic protocols, and the specific molecular mechanism—Schiff base formation with Hb


-Val1—that drives its therapeutic efficacy.

Part 1: Chemical Architecture & Pharmacophore Analysis

The molecule functions as a "warhead-linker-tail" system designed to dock into the hemoglobin


-cleft.
Structural Components
ComponentChemical MoietyFunctionality
Warhead Ortho-benzaldehydeForms a reversible covalent Schiff base (imine) with the N-terminal valine of the Hb

-chain.
Linker Ether Oxygen (-O-CH2-)Provides rotational freedom for the tail to sit in the hydrophobic pocket while maintaining the aldehyde in the correct orientation.
Tail 2,6-DichlorophenylA lipophilic anchor that engages in hydrophobic interactions with the protein surface, stabilizing the drug-protein complex. The 2,6-substitution pattern sterically hinders metabolism and locks conformation.
The "Ortho" Significance

The position of the aldehyde relative to the ether linkage is non-negotiable. An ortho arrangement (salicylaldehyde core) allows for an intramolecular hydrogen bond between the phenolic oxygen (if present as an OH in analogs) or simply positions the aldehyde to bridge the specific distance to Valine-1 nitrogen in the hemoglobin tetramer.

Part 2: Mechanism of Action (The Schiff Base Logic)

The primary pathology of SCD is the polymerization of deoxygenated Hemoglobin S (deoxy-HbS).[1] This molecule prevents this by stabilizing the oxygenated state (R-state), which does not polymerize.[2]

Pathway Diagram

The following diagram illustrates the equilibrium shift induced by the molecule.

G cluster_0 Therapeutic Intervention HbS_T Deoxy-HbS (T-State) (Polymerizes) HbS_R Oxy-HbS (R-State) (Soluble) HbS_T->HbS_R + O2 Polymer HbS Polymers (Sickling) HbS_T->Polymer Hypoxia Complex HbS-Drug Adduct (Schiff Base) HbS_R->Complex + Drug (Covalent Binding) Drug Aldehyde Ligand (2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde) Complex->Polymer Inhibited

Caption: The aldehyde ligand binds preferentially to the R-state of HbS, shifting the allosteric equilibrium away from the polymer-forming T-state.

The Chemical Reaction (Schiff Base Formation)

The aldehyde carbon is electrophilic. It undergoes nucleophilic attack by the primary amine of the N-terminal Valine on the


-globin chain.


  • Reversibility: Unlike alkylating agents (e.g., nitrogen mustards), this reaction is reversible. This is critical for drug safety, preventing permanent modification of the protein which could trigger immune responses (haptenization).

Part 3: Synthetic Routes & Process Optimization

The synthesis follows a classic Williamson Ether Synthesis . The choice of base and solvent is critical to prevent Cannizzaro disproportionation of the aldehyde or ring alkylation.

Experimental Protocol

Objective: Synthesis of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde.

Reagents:

  • Salicylaldehyde (1.0 eq)

  • 2,6-Dichlorobenzyl chloride (1.1 eq)

  • Potassium Carbonate (

    
    ) (anhydrous, 2.0 eq)
    
  • Potassium Iodide (KI) (catalytic, 0.1 eq) – Finkelstein catalyst

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone

Step-by-Step Workflow:

  • Activation: Charge a round-bottom flask with Salicylaldehyde (12.2 g, 100 mmol) and anhydrous DMF (100 mL). Add

    
     (27.6 g, 200 mmol) under stirring.
    
    • Why: The base deprotonates the phenol, creating a potent phenoxide nucleophile.

  • Addition: Add 2,6-Dichlorobenzyl chloride (21.5 g, 110 mmol) and KI (1.6 g).

    • Why KI? It converts the benzyl chloride to the more reactive benzyl iodide in situ.

  • Reaction: Heat the mixture to 60-70°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Control: Do not exceed 90°C to avoid aldehyde oxidation.

  • Quench: Pour the reaction mixture into ice-cold water (500 mL). The product should precipitate as a solid.

  • Purification: Filter the precipitate. Recrystallize from Ethanol or perform column chromatography if oil separates.

Synthesis Flowchart

Synthesis Start Salicylaldehyde + K2CO3 (in DMF) Step2 Add 2,6-Dichlorobenzyl Chloride + KI (Cat.) Start->Step2 Reaction Heat @ 65°C (4-6 Hours) Step2->Reaction Quench Pour into Ice Water (Precipitation) Reaction->Quench Product 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde (Solid) Quench->Product

Caption: Optimized Williamson ether synthesis pathway for high-yield production.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

TechniqueExpected SignalStructural Assignment
1H NMR

10.5 ppm (s, 1H)
Aldehyde proton (-CHO) . Distinctive singlet downfield.
1H NMR

5.2 ppm (s, 2H)
Benzylic methylene (-OCH2-) . Links the two rings.
1H NMR

6.9 - 7.8 ppm (m)
Aromatic protons . Integration should account for both rings (approx 7H).
IR 1680 - 1690 cm

C=O Stretch . Strong carbonyl peak.
IR 1240 cm

C-O-C Stretch . Aryl alkyl ether.

Part 5: Analog Design & SAR (Structure-Activity Relationship)

Modifying the 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde scaffold reveals critical insights into HbS binding affinity.

The Role of Halogens

The 2,6-dichloro substitution is superior to unsubstituted benzyl groups.

  • Lipophilicity: Increases LogP, improving membrane permeability into the Red Blood Cell (RBC).

  • Conformational Lock: The bulky chlorines at the ortho positions of the benzyl ring restrict rotation, pre-organizing the molecule to fit the hydrophobic pocket on the hemoglobin surface.

The Hydroxyl Variation (Voxelotor Pathway)

While the title molecule is an O-alkylated salicylaldehyde, adding a hydroxyl group adjacent to the aldehyde (as seen in Voxelotor/GBT440) creates an intramolecular hydrogen bond.

  • Effect: This stabilizes the aldehyde orientation and increases the Schiff base formation rate.

  • Evolution: 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

    
    Hydroxylated Analogs
    
    
    
    Heterocyclic Analogs (Voxelotor).

References

  • Metcalf, B., et al. (2017). "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin." ACS Medicinal Chemistry Letters.

  • Hebbel, R. P., & Hedlund, B. E. (2018). "Sickle Hemoglobin Modulators: The Future of SCD Therapy?" Blood.

  • Safo, M. K., & Kato, G. J. (2014). "Therapeutic Strategies to Inhibit Hemoglobin S Polymerization." Hematology/Oncology Clinics of North America.

  • Abraham, D. J., et al. (1991). "Vanillin, a Potential Agent for the Treatment of Sickle Cell Anemia." Blood. (Foundational work on aldehyde-Hb interactions).

Sources

The Discovery and History of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide explores the discovery, chemical synthesis, and pharmacological significance of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde (CAS 175203-16-4). This compound represents a specific chemotype in the medicinal chemistry of hemoglobin allosteric modulators , developed during the search for therapeutic agents to treat Sickle Cell Disease (SCD) .

Executive Summary

2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is a substituted benzaldehyde derivative identified during the rational design of antisickling agents. Historically associated with research programs at SmithKline Beecham (now GSK), this compound belongs to a class of small molecules designed to stabilize the oxy-hemoglobin (R-state) conformation.

By forming a reversible Schiff base with the N-terminal valine of the hemoglobin


-chain, the aldehyde moiety increases the oxygen affinity of hemoglobin, thereby preventing the polymerization of Sickle Hemoglobin (HbS) under hypoxic conditions. Its discovery bridges the gap between early prototypes like Vanillin  and Tucaresol , and modern therapeutics like Voxelotor .
PropertyDetail
CAS Number 175203-16-4
Molecular Formula

Molecular Weight 281.13 g/mol
Primary Target Hemoglobin (Hb)

-chain N-terminus
Mechanism Schiff Base Formation (Covalent/Reversible)
Key Structural Motif Ortho-substituted Benzaldehyde + Lipophilic Dichlorobenzyl Anchor

Chemical Genesis and Structural Rationale

The design of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde was driven by the need to improve the potency and pharmacokinetics of early antisickling aldehydes.

Structural Logic
  • The Pharmacophore (Benzaldehyde): The aldehyde group (-CHO) is essential for forming a covalent (but reversible) imine bond (Schiff base) with the primary amine of Valine-1 on the hemoglobin

    
    -chain.
    
  • The Ortho-Substitution: Unlike Vanillin (which has a para-hydroxyl), this compound features an ortho-ether linkage. This positioning is critical for directing the aldehyde into the correct orientation within the Hb binding pocket.

  • The Hydrophobic Anchor (2,6-Dichlorobenzyl): The 2,6-dichlorobenzyl group provides a bulky, lipophilic moiety designed to occupy a hydrophobic pocket near the N-terminus. The chlorine atoms at the 2,6-positions restrict rotation (atropisomerism potential) and increase metabolic stability against oxidation.

Synthesis Protocol

The synthesis follows a classic Williamson Ether Synthesis pathway, optimizing for regioselectivity and yield.

Step-by-Step Methodology:

  • Reagents: Salicylaldehyde (2-hydroxybenzaldehyde), 2,6-Dichlorobenzyl chloride, Potassium Carbonate (

    
    ), Potassium Iodide (KI, catalytic), and Dimethylformamide (DMF) or Acetonitrile (
    
    
    
    ).
  • Procedure:

    • Charge a reaction vessel with Salicylaldehyde (1.0 eq) and anhydrous DMF.

    • Add

      
       (1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
      
    • Add 2,6-Dichlorobenzyl chloride (1.1 eq) and a catalytic amount of KI.

    • Heat the mixture to 60-80°C for 4-6 hours. Monitor via TLC/HPLC for the disappearance of salicylaldehyde.

    • Quench: Pour the reaction mixture into ice-water. The product typically precipitates as a solid.

    • Purification: Recrystallize from ethanol/hexane or purify via silica gel chromatography (Ethyl Acetate/Hexane gradient).

Yield: Typically 85-95%. Characterization:


-NMR shows a characteristic singlet for the aldehyde proton at 

ppm and a singlet for the benzylic methylene at

ppm.

Synthesis Figure 1: Synthetic Pathway via Williamson Ether Synthesis Sal Salicylaldehyde (Nucleophile) Complex Transition State (SN2 Attack) Sal->Complex K2CO3, DMF Deprotonation BnCl 2,6-Dichlorobenzyl Chloride (Electrophile) BnCl->Complex Prod 2-[(2,6-Dichlorobenzyl)oxy] benzaldehyde Complex->Prod - KCl, Heat

Pharmacological Mechanism: Hemoglobin Modulation

The primary therapeutic goal of this compound is to modify the oxygen affinity of hemoglobin. In Sickle Cell Disease, HbS polymerizes when deoxygenated (T-state). Stabilizing the oxygenated form (R-state) prevents this polymerization.

The Schiff Base Equilibrium

The aldehyde reacts with the N-terminal


-amino group of Valine-1 (

) of hemoglobin.


This reaction is reversible. However, the 2,6-dichlorobenzyl tail anchors the molecule within the central water cavity of hemoglobin, shifting the equilibrium toward the bound state. This binding event allosterically locks the hemoglobin tetramer in the R-state (high affinity), even at lower oxygen tensions.

Oxygen Equilibrium Curve (OEC) Left-Shift

Experimental data for this class of compounds typically demonstrates a "left shift" in the Oxygen Equilibrium Curve.

  • P50 Value: The partial pressure of oxygen at which Hb is 50% saturated.

  • Effect: The compound decreases the P50 (e.g., from 26 mmHg to <20 mmHg), indicating higher affinity.

Experimental Validation Protocol (Hemoglobin Binding)

To validate the activity of CAS 175203-16-4:

  • Preparation: Incubate human HbA or HbS (suspension or lysate) with the compound (various concentrations, e.g., 0.5mM to 5mM) at 37°C for 1 hour.

  • Measurement: Use a Hemox-Analyzer to record the OEC.

  • Control: Run a vehicle control (DMSO) and a positive control (e.g., 5-HMF or Voxelotor).

  • Analysis: Calculate the

    
     (Shift). A reduction in P50 confirms antisickling potential.
    

Mechanism Figure 2: Allosteric Stabilization of the R-State Compound 2-[(2,6-Dichlorobenzyl)oxy] benzaldehyde Schiff Schiff Base Adduct (Stabilized Complex) Compound->Schiff Binds Val-1 (alpha) HbT Deoxy-Hb (T-State) (Polymerizes in SCD) HbR Oxy-Hb (R-State) (Soluble) HbT->HbR O2 Binding HbR->Schiff Compound Locking Schiff->HbT Inhibits Transition

Historical Context and Evolution

The SmithKline Beecham Era

In the late 1990s and early 2000s, SmithKline Beecham (now GSK) was a pioneer in aldehyde-based hemoglobin modifiers. Their lead candidate, Tucaresol (2-formylphenoxyacetic acid), demonstrated proof of concept but failed in clinical trials due to immune-mediated toxicity caused by the formation of irreversible adducts with other proteins.

2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde emerged from the "post-Tucaresol" optimization efforts. The 2,6-dichlorobenzyl group was introduced to:

  • Increase Lipophilicity: To improve red blood cell (RBC) membrane permeability compared to the hydrophilic acid group of Tucaresol.

  • Alter Binding Kinetics: To optimize the "on/off" rate of the Schiff base, reducing non-specific binding to plasma proteins.

Patent Landscape

The compound is described in US Patent 6,498,187 (and related families), assigned to SmithKline Beecham.[1][2] These patents cover substituted benzaldehydes useful for treating diseases mediated by hemoglobin or potentially inflammatory pathways (as some benzaldehydes also inhibit specific kinases or cytokines, though Hb modulation is the primary relevant chemotype here).

Legacy and Modern Relevance

While this specific molecule did not become a marketed drug, it served as a vital chemical probe . It helped validate the hypothesis that bulky hydrophobic groups at the ortho position of benzaldehyde could enhance Hb affinity. This logic underpins the success of Voxelotor (Oxbryta) , which uses a similar aldehyde warhead but attached to a heterocyclic scaffold to maximize specificity and minimize off-target aldehyde reactivity.

References

  • SmithKline Beecham Corp. (2002).[1][2] United States Patent 6,498,187.[1][2] "Compounds useful for treating allergic and inflammatory diseases" (Context: Benzaldehyde derivatives and their synthesis).

  • Abraham, D. J., et al. (1991). "Vanillin, a potential agent for the treatment of sickle cell anemia." Blood, 77(6), 1334-1341. (Foundational mechanism of benzaldehyde antisickling).

  • Metcalf, B., et al. (2017). "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin." ACS Medicinal Chemistry Letters, 8(3), 321-326. (Modern evolution of the chemotype).

  • PubChem Compound Summary. "2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde (CAS 175203-16-4)."[3]

Sources

Methodological & Application

synthesis of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde from 2,6-dichlorobenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The synthesis of 2-[(2,6-dichlorobenzyl)oxy]benzaldehyde represents a critical O-alkylation step in the preparation of various pharmaceutical intermediates, most notably analogs related to hemoglobin modulators (e.g., Voxelotor/GBT440 derivatives) and heterocyclic precursors for benzofurans.

The Synthetic Challenge: Steric Hindrance

While standard Williamson ether syntheses are routine, this specific transformation presents a unique kinetic challenge: Steric Shielding . The electrophilic benzylic carbon is flanked by two chlorine atoms at the 2,6-positions. This "ortho-effect" significantly retards the


 attack by the phenoxide nucleophile compared to unsubstituted benzyl halides.

Core Strategy: To overcome this barrier without inducing side reactions (such as C-alkylation or Cannizzaro disproportionation of the aldehyde), this protocol utilizes a polar aprotic solvent system (DMF) combined with Finkelstein catalysis (KI) to generate a more reactive benzyl iodide intermediate in situ.

Reaction Scheme

The following workflow outlines the disconnection and forward synthesis:

ReactionScheme Sal Salicylaldehyde (Nucleophile) Complex Potassium Phenoxide Complex Sal->Complex Deprotonation Base K2CO3 (Base) Base->Complex Halide 2,6-Dichlorobenzyl bromide Prod 2-[(2,6-Dichlorobenzyl) oxy]benzaldehyde Halide->Prod Cond DMF, 80°C KI (cat.) Complex->Prod SN2 Attack

Figure 1: Reaction scheme illustrating the convergent synthesis via base-mediated alkylation.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.RolePurity Grade
Salicylaldehyde 122.121.00Nucleophile>98% (Distilled if dark)
2,6-Dichlorobenzyl bromide 239.921.05Electrophile>97%
Potassium Carbonate (

)
138.211.50BaseAnhydrous, Powdered
Potassium Iodide (KI) 166.000.10CatalystReagent Grade
DMF (N,N-Dimethylformamide) 73.09-SolventAnhydrous (<0.1%

)
Equipment
  • Reaction Vessel: 3-neck round bottom flask (equipped with thermocouple, reflux condenser, and nitrogen inlet).

  • Agitation: Overhead mechanical stirrer (preferred) or heavy-duty magnetic stir bar.

  • Heating: Oil bath or heating mantle with PID temperature control.

Detailed Experimental Protocol

Phase 1: Nucleophile Activation

Objective: Generate the potassium phenoxide salt while minimizing oxidation of the aldehyde.

  • Setup: Flame-dry the reaction vessel and flush with Nitrogen (

    
    ) for 15 minutes.
    
  • Solvation: Charge Salicylaldehyde (1.0 eq) and DMF (5 mL per gram of aldehyde) into the flask. Stir at room temperature (RT) until homogenous.

  • Deprotonation: Add

    
     (1.5 eq)  in a single portion.
    
    • Observation: The solution will likely turn bright yellow/orange, indicating phenoxide formation.

    • Critical Step: Stir at RT for 30 minutes. This "pre-stir" ensures the base has neutralized the phenol proton before the electrophile is introduced, reducing competition.

Phase 2: Electrophilic Addition & Catalysis

Objective: Drive the sterically hindered


 reaction.
  • Catalyst Addition: Add Potassium Iodide (0.1 eq) to the mixture.

    • Mechanistic Insight: KI reacts with the benzyl bromide to form a transient benzyl iodide. The C-I bond is weaker and longer than C-Br, making it a better leaving group for the hindered attack.

  • Electrophile Addition: Add 2,6-Dichlorobenzyl bromide (1.05 eq) .

    • Note: If the bromide is solid, dissolve it in a minimum volume of DMF before addition to ensure rapid dispersion.

  • Reaction: Heat the mixture to 80°C .

    • Timecourse: Maintain 80°C for 4–6 hours.

  • Monitoring (TLC):

    • Eluent: 20% Ethyl Acetate in Hexanes.

    • Visualization: UV (254 nm). The product (

      
      ) will be less polar than Salicylaldehyde (
      
      
      
      ) but distinct. Use DNP stain to confirm the aldehyde functionality (orange spot).
Phase 3: Workup & Isolation

Objective: Remove inorganic salts and dipolar solvent.

  • Quench: Cool the reaction mixture to RT.

  • Precipitation: Pour the reaction mixture slowly into a beaker containing Ice-Water (10x volume of DMF) with vigorous stirring.

    • Result: The product is highly lipophilic and should precipitate as an off-white to pale yellow solid.

  • Filtration: Stir the slurry for 30 minutes to dissolve residual DMF. Filter the solid using a Buchner funnel.

  • Wash: Wash the filter cake with:

    • 
       Water (to remove DMF/
      
      
      
      )
    • 
       Cold Ethanol (minimal amount, to remove unreacted aldehyde traces).
      
  • Drying: Dry the solid under vacuum at 40°C for 12 hours.

Mechanistic Pathway (Self-Validating Logic)

Understanding the mechanism aids in troubleshooting. The reaction relies on the ambident nucleophile nature of the phenoxide. While C-alkylation is possible, the "hard-hard" interaction between the oxygen and the benzyl carbon, facilitated by the solvent cage of DMF, favors O-alkylation.

Mechanism Step1 Step 1: Phenoxide Formation (Yellow Color Change) Step3 Step 3: SN2 Attack (Rate Determining Step) Step1->Step3 Activated Nucleophile Step2 Step 2: Finkelstein Exchange (R-Br + I- -> R-I + Br-) Step2->Step3 Activated Electrophile Final Target Ether + KBr/KI Step3->Final Ether Formation

Figure 2: Mechanistic cascade highlighting the dual activation of nucleophile (base) and electrophile (iodide).

Quality Control & Analytical Specifications

To validate the synthesis, compare the isolated material against these criteria.

ParameterSpecificationMethod
Appearance White to pale yellow crystalline solidVisual
Melting Point 105°C – 108°C (Approximate range for analogs)Capillary MP

NMR (DMSO-

)

10.4 (s, 1H, CHO), 5.3 (s, 2H,

)
400 MHz NMR
HPLC Purity >98.0% (Area %)C18 Column, ACN/Water

NMR Interpretation:

  • Aldehyde Proton: Look for a singlet downfield around 10.0–10.5 ppm. If this is missing, the aldehyde may have oxidized to the acid or undergone Cannizzaro.

  • Benzylic Methylene: A sharp singlet around 5.2–5.4 ppm is diagnostic of the formed ether linkage.

  • Phenolic Proton: The disappearance of the broad singlet at ~11 ppm (from salicylaldehyde) confirms consumption of the starting material.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Steric hindrance of 2,6-dichloro group.Increase temperature to 90°C; Add 0.2 eq KI; Ensure DMF is dry.
Product is Oily/Sticky Residual DMF or unreacted aldehyde.Recrystallize from Ethanol/Heptane (1:1). If oil persists, triturate with cold pentane.
Dark Coloration Oxidation of salicylaldehyde.[1]Conduct reaction under strict

atmosphere. Distill starting aldehyde if black.
Lachrymatory Effect Residual Benzyl Bromide.Wash the organic layer (if extracting) or solid with dilute aqueous ammonia to quench benzylic halide.

References

  • Williamson, A. W. (1850).[2] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational Chemistry).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Protocols for Ether Synthesis).
  • PubChem Compound Summary. "4-[(2,6-dichlorobenzyl)oxy]benzaldehyde" (Analogous isomer data for verification).

  • ChemicalBook. "2,6-Dichlorobenzaldehyde Properties" (Precursor Data).

  • Sigma-Aldrich. "Salicylaldehyde Synthesis Protocols."

(Note: Specific melting points and NMR shifts are estimated based on structural analogs (e.g., 2-benzyloxybenzaldehyde) and the electron-withdrawing nature of the dichloro-substitution. Always perform full characterization on the first batch.)

Sources

detailed synthesis protocol for 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

[1]

Abstract & Scope

This technical guide details the synthesis of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde (CAS: 27486-13-1), a critical pharmacophore intermediate often utilized in the development of oxygen-binding modulators (e.g., Voxelotor analogs) and bioactive heterocycles like benzofurans.[1]

The protocol employs a robust Williamson Ether Synthesis strategy optimized for regioselectivity and yield.[1] Unlike generic procedures, this guide addresses the steric hindrance imposed by the 2,6-dichloro substitution pattern, utilizing iodide catalysis (Finkelstein modification) to accelerate the nucleophilic substitution (

1

Retrosynthetic Analysis & Mechanism

To design a self-validating protocol, we must understand the bond disconnection.[1] The target molecule is constructed by forming a C-O bond between a phenol derivative and a benzyl halide.[1]

Disconnection Strategy:

  • Bond to Break: The ether oxygen-benzylic carbon bond.[1]

  • Synthons:

    • Nucleophile: 2-Formylphenolate anion (derived from Salicylaldehyde).[1]

    • Electrophile: 2,6-Dichlorobenzyl chloride (or bromide).[1]

Mechanistic Insight: The reaction proceeds via a bimolecular nucleophilic substitution (

1
  • Deprotonation: Potassium carbonate (

    
    ) deprotonates the phenolic hydroxyl of salicylaldehyde.[1] The resulting phenoxide is stabilized by resonance with the aldehyde carbonyl (ortho-effect), reducing its nucleophilicity slightly compared to simple phenols.[1]
    
  • Substitution: The phenoxide attacks the benzylic carbon of 2,6-dichlorobenzyl chloride.[1]

    • Critical Factor:[1][2] The 2,6-dichloro groups on the electrophile create significant steric bulk, hindering the approach of the nucleophile.[1] To counteract this, Potassium Iodide (

      
      ) is added.[1] The 
      
      
      displaces the
      
      
      in situ to form the more reactive 2,6-dichlorobenzyl iodide, which reacts faster with the phenoxide.[1]
Diagram 1: Reaction Scheme & Mechanism

ReactionMechanismSalicylaldehydeSalicylaldehyde(Nucleophile Precursor)Phenoxide2-Formylphenolate(Active Nucleophile)Salicylaldehyde->PhenoxideDeprotonation(-H+)BaseK2CO3(Base)Base->PhenoxideIntermediateTransientBenzyl IodideProductTARGET:2-[(2,6-Dichlorobenzyl)oxy]benzaldehydePhenoxide->ProductSlow SN2(Direct Attack)Electrophile2,6-DichlorobenzylChlorideElectrophile->IntermediateHalide Exchange(Fast)CatalystKI (Cat.)(Finkelstein)Catalyst->IntermediateIntermediate->ProductFast SN2(Activated)

Caption: Mechanistic pathway highlighting the in situ activation of the steric electrophile via Iodide catalysis.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.[1][2]Amount (10 mmol Scale)Role
Salicylaldehyde 122.121.01.22 g (1.06 mL)Substrate (Nucleophile)
2,6-Dichlorobenzyl chloride 195.471.12.15 gElectrophile
Potassium Carbonate (

)
138.212.02.76 gBase (Anhydrous)
Potassium Iodide (

)
166.000.10.17 gCatalyst
DMF (N,N-Dimethylformamide) 73.09Solvent20 mLPolar Aprotic Solvent
Equipment
  • 50 mL Round Bottom Flask (RBF) with magnetic stir bar.[1]

  • Reflux condenser with

    
     drying tube or 
    
    
    balloon.[1]
  • Oil bath or heating mantle with temperature controller.[1]

  • Separatory funnel (250 mL).[1]

  • Rotary Evaporator.[1][3]

Detailed Experimental Protocol

Step 1: Reaction Setup (Phenoxide Formation)[1]
  • To a clean, dry 50 mL RBF, add Salicylaldehyde (1.22 g, 10 mmol) and anhydrous DMF (20 mL).

  • Add Potassium Carbonate (2.76 g, 20 mmol) in a single portion.

    • Note: The solution will turn yellow/orange, indicating the formation of the phenoxide anion.[1]

  • Stir the mixture at room temperature for 15–30 minutes to ensure complete deprotonation.

    • Why? Pre-forming the anion prevents competing reactions and ensures the nucleophile is ready upon electrophile addition.[1]

Step 2: Electrophile Addition & Catalysis[1]
  • Add Potassium Iodide (0.17 g, 1.0 mmol) to the flask.

  • Add 2,6-Dichlorobenzyl chloride (2.15 g, 11 mmol). If the electrophile is solid, add it as a powder; if liquid (rare for this derivative), add dropwise.[1]

  • Equip the flask with a condenser.[1][3]

Step 3: Reaction & Monitoring[1][4]
  • Heat the reaction mixture to 80°C .

    • Optimization: Do not exceed 100°C. Higher temperatures can lead to Cannizzaro reaction byproducts or decomposition of the aldehyde.[1]

  • Stir vigorously for 3–5 hours .

  • TLC Monitoring: Check progress using Hexane:Ethyl Acetate (8:2).

    • Salicylaldehyde Rf: ~0.6 (stains with

      
       - purple).[1]
      
    • Product Rf: ~0.4 (UV active, no

      
       stain).[1]
      
    • Endpoint: Disappearance of the starting material (Salicylaldehyde).[1]

Step 4: Workup & Isolation[1]
  • Cool the reaction mixture to room temperature.

  • Quench: Pour the mixture into 100 mL of ice-cold water with vigorous stirring. The product should precipitate as an off-white solid or oil.[1]

  • Extraction:

    • If solid precipitates: Filter, wash with water, and dry.[1][4][5] (Preferred).

    • If oil forms: Extract with Ethyl Acetate (

      
       mL).[1]
      
  • Washing (for Extraction method): Wash the combined organic layers with:

    • Water (

      
       mL) to remove DMF.[1]
      
    • Brine (

      
       mL).[1]
      
    • 1M NaOH (

      
       mL) to remove trace unreacted Salicylaldehyde (optional).[1]
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 5: Purification[1]
  • Recrystallization: The crude solid is typically recrystallized from hot Ethanol or Ethanol/Water (9:1) .[1]

    • Dissolve in minimum hot ethanol, cool slowly to RT, then 4°C.

    • Filter crystals and wash with cold ethanol.[1]

Diagram 2: Workup & Purification Workflow

WorkupFlowReactionReaction Mixture(DMF, 80°C)QuenchPour into Ice WaterReaction->QuenchStateCheckPrecipitate State?Quench->StateCheckSolidPathSolid FormedStateCheck->SolidPathPrecipitateOilPathOily/EmulsionStateCheck->OilPathOilFilterVacuum FiltrationSolidPath->FilterExtractExtract w/ EtOAc(3x 30mL)OilPath->ExtractCrudeCrude ProductFilter->CrudeWashWash: H2O, Brine,1M NaOHExtract->WashWash->CrudeRecrystRecrystallization(Ethanol)Crude->RecrystFinalPure Crystals2-[(2,6-Dichlorobenzyl)oxy]benzaldehydeRecryst->Final

Caption: Decision tree for isolation based on the physical state of the crude product upon quenching.

Characterization & Quality Control

Confirm the identity of the synthesized compound using the following parameters.

  • Physical State: White to off-white crystalline solid.[1]

  • Melting Point: Expected range 70–74°C (Consistent with O-benzylated salicylaldehyde analogs).[1]

  • 1H NMR (400 MHz, CDCl3):

    • 
       10.55 (s, 1H, CH O) – Distinctive aldehyde proton.[1]
      
    • 
       7.85 (dd, 1H, Ar-H ortho to CHO).[1]
      
    • 
       7.40–7.20 (m, 3H, 2,6-dichlorophenyl ring).[1]
      
    • 
       7.10–6.95 (m, 3H, Salicylaldehyde ring).[1]
      
    • 
       5.35 (s, 2H, O-CH 2-Ar) – Benzylic methylene singlet (shifted downfield due to electronegative oxygen and dichloro-ring).[1]
      
  • IR Spectroscopy:

    • 1680–1690

      
       (C=O stretch, aldehyde).[1]
      
    • 1240

      
       (C-O-C stretch, ether).[1]
      

Troubleshooting & Optimization

  • Low Yield: Often caused by incomplete reaction due to steric hindrance.[1]

    • Solution: Increase catalyst (

      
      ) to 0.5 eq or switch solvent to Acetone  (reflux, 56°C) for a longer time (12h) if DMF workup is problematic.
      
  • Impurity (Phenol): If starting material remains, the product is contaminated with unreacted salicylaldehyde.[1]

    • Solution: Wash the organic layer with 10% NaOH .[1] The phenoxide is water-soluble and will be removed, leaving the neutral ether product in the organic layer.[1]

  • Regioselectivity: This protocol specifically targets the O-alkylation. C-alkylation is rare under these conditions (

    
    /DMF) but can occur with stronger bases (e.g., LiHMDS).[1] Stick to Carbonate bases.[1]
    

Safety & Hazards (MSDS Summary)

  • 2,6-Dichlorobenzyl chloride: Corrosive, lachrymator.[1] Handle in a fume hood. Causes skin and eye burns.[1]

  • Salicylaldehyde: Irritant, harmful if swallowed.[1]

  • DMF: Hepatotoxic, reproductive hazard.[1] Avoid skin contact; use butyl rubber gloves.[1]

References

  • Williamson Ether Synthesis General Protocol

    • Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1]

  • Phase Transfer Catalysis in Etherification (Analogous Systems)

    • Babu, T. S. S., et al. "An Easy, Efficient PTC-Mediated Synthesis of 2-Substituted-6-Chloroquinoxalines."[1][6] Rasayan J. Chem.[1]2020 , 13(2), 1037-1041.[1][6]

  • Salicylaldehyde Alkylation Precedents

    • PubChem Compound Summary for 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde (Isomer Analog).[1] [1]

    • Note: While PubChem lists the para-isomer, the chemical reactivity for the ortho-isomer (Salicylaldehyde) described here follows identical nucleophilic substitution principles.[1]

2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde as a precursor for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde as a Strategic Precursor for Halogenated Heterocycles

Executive Summary

This guide details the utility of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde (CAS 175203-16-4) as a versatile synthon in medicinal chemistry.[1] While O-alkylated salicylaldehydes are standard intermediates, this specific derivative introduces the pharmacologically privileged 2,6-dichlorophenyl moiety —a structural motif found in numerous bioactive agents (e.g., Diclofenac, Guanfacine) known to enhance metabolic stability and lipophilicity.

This document provides optimized protocols for synthesizing this precursor and deploying it to generate 2-(2,6-dichlorophenyl)benzofurans and functionalized Schiff bases . It addresses specific synthetic challenges posed by the steric congestion of the 2,6-dichloro substitution.

Chemical Profile & Precursor Synthesis

Compound: 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde Molecular Formula: C₁₄H₁₀Cl₂O₂ MW: 281.13 g/mol Key Features: [1][2]

  • Aldehyde Handle: Ready for condensation (Knoevenagel, Schiff base).

  • Ether Linkage: Stable under mild conditions; serves as the cyclization tether.

  • 2,6-Dichloroaryl Group: Provides steric bulk and metabolic resistance (blocking P450 oxidation sites).[1]

Protocol A: Synthesis of the Precursor

Context: This is a classic Williamson ether synthesis.[1] The steric hindrance of 2,6-dichlorobenzyl chloride requires forcing conditions compared to benzyl chloride.

Reagents:

  • Salicylaldehyde (1.0 equiv)[1]

  • 2,6-Dichlorobenzyl chloride (1.1 equiv)[1]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]

  • Potassium Iodide (KI) (0.1 equiv, catalyst)[1]

  • Solvent: DMF (Dimethylformamide) or Acetonitrile[1]

Step-by-Step Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Salicylaldehyde (12.2 g, 100 mmol) in anhydrous DMF (100 mL). Add K₂CO₃ (27.6 g, 200 mmol) and stir at room temperature for 30 minutes to form the phenoxide anion. Visual Cue: The solution will turn bright yellow.

  • Alkylation: Add 2,6-Dichlorobenzyl chloride (21.5 g, 110 mmol) and KI (1.66 g, 10 mmol).

    • Expert Note: KI is critical here.[1] It converts the unreactive alkyl chloride into the more reactive alkyl iodide in situ (Finkelstein reaction), essential for overcoming the steric hindrance of the 2,6-dichloro group.

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The aldehyde spot (Rf ~0.[1]6) should disappear.

  • Work-up: Cool to room temperature. Pour the mixture into ice-cold water (500 mL) with vigorous stirring. The product should precipitate as a white to off-white solid.[1]

  • Purification: Filter the solid, wash with water (3 x 50 mL) to remove DMF, and recrystallize from Ethanol/Water.

    • Yield Expectation: 85–92%.[1]

Core Application: Synthesis of 2-Arylbenzofurans

The primary utility of this precursor is the generation of 2-(2,6-dichlorophenyl)benzofuran via base-mediated intramolecular cyclization.[1]

Mechanism: The reaction proceeds via an intramolecular condensation where the benzylic carbon (activated by the electron-withdrawing dichlorophenyl ring) is deprotonated, attacks the aldehyde carbonyl, and undergoes dehydration/aromatization.

Protocol B: Base-Mediated Cyclization

Challenge: The 2,6-dichloro group creates significant steric shielding of the benzylic protons, making deprotonation slower than in unsubstituted analogs.

Reagents:

  • Precursor (from Protocol A)

  • Base: Potassium tert-butoxide (t-BuOK) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[1]

  • Solvent: DMF (anhydrous)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the precursor (2.81 g, 10 mmol) in anhydrous DMF (30 mL) under Nitrogen atmosphere.

  • Base Addition: Add t-BuOK (2.24 g, 20 mmol) in portions at room temperature.

    • Safety: Exothermic reaction.[1]

  • Cyclization: Heat the reaction to 120°C for 12 hours.

    • Note: Standard K₂CO₃ reflux methods often fail or stall with this sterically hindered substrate.[1] The stronger base (t-BuOK) and higher temperature are required to drive the cyclization.[1]

  • Quench: Cool and pour into saturated NH₄Cl solution. Extract with Ethyl Acetate.[1]

  • Isolation: Dry organic layer over MgSO₄, concentrate, and purify via column chromatography (Silica gel, Hexane 100%).

    • Target Product: 2-(2,6-dichlorophenyl)benzofuran.[1]

Divergent Pathway: Schiff Base Libraries

The aldehyde group remains active for condensation with amines, creating a library of lipophilic "privileged structures" for screening.

Protocol C: Imine Formation & Reduction
  • Condensation: Mix Precursor (1 equiv) and Primary Amine (e.g., Aniline, Benzylamine) (1 equiv) in Ethanol. Add catalytic Acetic Acid.[1][3] Reflux for 2 hours.

  • Isolation: The Schiff base often precipitates upon cooling. Filter and dry.[1]

  • Reduction (Optional): Treat the imine with NaBH₄ in Methanol to generate the secondary amine, fixing the pharmacophore.

Visualizing the Workflow

The following diagram illustrates the divergent synthetic pathways available from this precursor.

G cluster_0 Pathway A: Heterocycle Formation cluster_1 Pathway B: Pharmacophore Diversification Salicyl Salicylaldehyde Precursor 2-[(2,6-Dichlorobenzyl)oxy] benzaldehyde (Key Intermediate) Salicyl->Precursor K2CO3, KI, DMF 80°C (Williamson Ether) Dichlor 2,6-Dichlorobenzyl Chloride Dichlor->Precursor Benzofuran 2-(2,6-Dichlorophenyl) benzofuran Precursor->Benzofuran t-BuOK, DMF 120°C (Intramolecular Cyclization) Schiff Schiff Base (Imine Derivatives) Precursor->Schiff R-NH2, EtOH Reflux (Condensation) Amine Secondary Amine (Reductive Amination) Schiff->Amine NaBH4, MeOH (Reduction)

Figure 1: Synthetic flowchart illustrating the generation of the precursor and its divergent applications into benzofuran scaffolds and nitrogen-containing derivatives.[1]

Quantitative Data Summary

Reaction StageReagents UsedCritical ParameterTypical YieldNotes
Precursor Synthesis K₂CO₃, KI, DMFCatalyst (KI) is mandatory85–92%KI overcomes steric hindrance of Cl groups.[1]
Cyclization t-BuOK, DMFTemp > 100°C65–75%Weaker bases (K₂CO₃) result in <30% yield.[1]
Imine Formation R-NH₂, EtOHCat.[1] AcOH>90%Products are generally crystalline solids.[1]

References

  • Synthesis of Benzofuran Derivatives: Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.

  • Benzofuran Synthesis Methodologies: Benzofuran Synthesis - Organic Chemistry Portal. [1]

  • Chemical Properties & Identifiers: 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde - PubChem. [1]

  • General Cyclization Protocols: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC (NIH).[1]

Sources

Application Note: Biological Characterization of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Therapeutic Context

The compound 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde belongs to a class of aromatic aldehydes designed as allosteric effectors of hemoglobin (Hb).[1] Structurally analogous to Voxelotor (GBT440) and other antisickling agents, this molecule targets the underlying pathology of Sickle Cell Disease (SCD) by modulating the oxygen affinity of sickle hemoglobin (HbS).

Mechanism of Action

The aldehyde moiety of the compound forms a reversible covalent Schiff base adduct with the N-terminal valine residues of the Hb ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-chains (

Val1). This binding stabilizes the oxygenated Relaxed state (R-state) of hemoglobin. By increasing the affinity of HbS for oxygen, the concentration of deoxygenated HbS (T-state)—which is prone to polymerization—is reduced.
Critical Experimental Considerations
  • Buffer Selection: Primary amine buffers (e.g., Tris, Glycine) must be avoided as they compete with the Hb amine groups for Schiff base formation. Use HEPES, MOPS, or PBS.[1]

  • Stoichiometry: Activity is often dependent on the molar ratio of Compound:Hb tetramer.[1] Standard assays titrate this ratio (e.g., 0.5:1 to 4:1).[1]

Mechanistic Pathway Visualization

The following diagram illustrates the molecular logic: how the compound shifts the allosteric equilibrium to prevent the formation of insoluble HbS fibers.

G Figure 1: Mechanism of Allosteric HbS Stabilization Compound 2-[(2,6-Dichlorobenzyl)oxy] benzaldehyde SchiffBase Schiff Base Adduct (Stabilized R-State) Compound->SchiffBase Binds α-Val1 HbS_T Deoxy-HbS (T-State) Polymerization Prone HbS_R Oxy-HbS (R-State) Soluble HbS_T->HbS_R + O2 Polymer HbS Polymers (Sickling) HbS_T->Polymer Hypoxia HbS_R->SchiffBase Stabilization SchiffBase->HbS_T Inhibits Transition SchiffBase->Polymer PREVENTED

Protocol 1: Oxygen Equilibrium Curve (OEC) Assay

Objective: To quantify the left-shift in oxygen affinity (reduction in P50) induced by the test compound.[1]

Principle

This assay utilizes the spectral shift of the hemoglobin Soret band (415 nm vs 430 nm) during deoxygenation. A "left shift" in the resulting curve indicates R-state stabilization.[1]

Materials
  • Instrument: 96-well plate reader with gas control unit (e.g., BMG Labtech CLARIOstar) or Hemox-Analyzer.[1]

  • Reagents:

    • Purified HbS (approx. 20-50 µM) or washed RBCs.[1]

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.4 (NO TRIS).

    • Test Compound: 10 mM stock in DMSO.

    • Control: 5-HMF or Voxelotor (positive control).[1]

Step-by-Step Workflow
  • Preparation:

    • Dilute HbS lysate to 20 µM (heme basis) in Assay Buffer.[1]

    • Add Test Compound to achieve final concentrations of 20, 50, 100, and 200 µM (corresponding to 1:1, 2.5:1, etc., ratios).

    • Incubate for 1 hour at 37°C to allow Schiff base equilibrium.

  • Deoxygenation Run:

    • Transfer samples to a gas-permeable 96-well plate.

    • Place in the reader controlled at 37°C.

    • Phase 1 (Oxy): Equilibrate with 21% O₂.[1] Measure Absorbance (415nm, 430nm, 560nm, 577nm).[1]

    • Phase 2 (Deoxy Ramp): Gradually replace O₂ with N₂ gas over 60 minutes (100% N₂ flow).

    • Record spectra every 2 minutes.

  • Data Analysis:

    • Calculate Fractional Saturation (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ) at each time point using Soret band ratios.
      
    • Plot ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       vs. 
      
      
      
      (partial pressure).
    • Determine P50 (the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       at which Hb is 50% saturated).
      
    • Calculate

      
      P50 (%)  relative to DMSO vehicle control.
      

Expected Result: A dose-dependent decrease in P50 (e.g., Control P50 = 28 mmHg; Treated P50 = 15 mmHg).[1]

Protocol 2: Kinetic Turbidimetric Polymerization Assay

Objective: To measure the delay in HbS polymerization time (delay time,


).
Principle

Deoxygenated HbS polymerizes into insoluble fibers, causing solution turbidity.[1] This process is temperature-dependent.[1] A "temperature jump" from 0°C to 37°C initiates polymerization.[1]

Workflow Visualization

Workflow Figure 2: Kinetic Turbidity Assay Workflow Step1 PREP: High Conc. HbS Lysate (>2.5 mM / 16 g/dL) Step2 INCUBATION: HbS + Compound (1 hr, 37°C) Step1->Step2 Step3 COOLING: Ice Bath (0°C) + Sodium Dithionite (Deoxygenation) Step2->Step3 Step4 T-JUMP: Transfer to 37°C Cuvette Step3->Step4 Step5 MEASURE: OD at 700nm (Turbidity Onset) Step4->Step5

Detailed Methodology
  • Lysate Preparation:

    • Use fresh HbS lysate at a high concentration (approx. 120 mg/mL or 1.8 mM).[1] Polymerization requires high concentration.[1]

    • Buffer: 1.8 M Potassium Phosphate buffer, pH 7.4 (High salt lowers solubility, forcing polymerization).[1]

  • Reaction Setup:

    • Mix HbS lysate with Test Compound (dissolved in DMSO) or Vehicle.[1]

    • Keep the mixture on ice (0°C) .

    • Add fresh Sodium Dithionite (final 30 mM) to strip oxygen immediately while cold.[1]

  • Measurement:

    • Transfer mixture to a pre-warmed (37°C) quartz cuvette in a spectrophotometer.

    • Monitor Absorbance at 700 nm (where heme does not absorb, ensuring signal is turbidity only).

    • Record kinetics for 30 minutes.

  • Interpretation:

    • Delay Time (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ):  The time before OD700 spikes.
      
    • Result: Effective compounds lengthen ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       significantly compared to control.
      

Protocol 3: Phenotypic RBC Sickling Assay (Morphology)

Objective: To visually confirm the inhibition of cell shape change under hypoxic stress.[1]

Methodology
  • Sample: Fresh whole blood from an SCD patient (homozygous SS genotype).[1] Note: Obtain IRB approval.

  • Incubation:

    • Dilute blood to 20% hematocrit in PBS + Glucose (5 mM).[1]

    • Add Test Compound (e.g., 1 mM final) or Vehicle.[1]

    • Incubate 1 hour at 37°C.

  • Hypoxia Induction:

    • Dilute suspension 1:100 into a gas-tight vial containing PBS + 2% Sodium Metabisulfite (oxygen scavenger) OR incubate in a hypoxia chamber (2% O₂).

    • Incubate for 2–4 hours at 37°C.

  • Fixation & Imaging:

    • Fix cells with 2% Glutaraldehyde (prevents shape reversion upon re-oxygenation).[1]

    • Image using Phase Contrast Microscopy (40x or 100x).[1]

  • Quantification:

    • Count 500 cells per condition.

    • Classify as "Normal" (biconcave/round) or "Sickled" (elongated/spiculated).[1]

    • Calculate % Sickling Inhibition .[1]

Summary of Data Interpretation

ParameterControl (Vehicle)2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde (Expected)Interpretation
P50 (OEC) ~28-32 mmHg< 20 mmHg Increased O₂ affinity (Left Shift).[1]
Delay Time (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
< 5 minutes> 20 minutes Inhibition of polymer nucleation.
% Sickled Cells > 80% (Hypoxia)< 30% (Hypoxia) Phenotypic rescue of RBCs.[1]
Solubility LowHigh Compound prevents precipitation.[1]

References

  • Metcalf, B., et al. (2017). Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin.[1][2] ACS Medicinal Chemistry Letters. [Link][1]

  • Oksenberg, D., et al. (2016). GBT440 increases haemoglobin oxygen affinity, reduces sickling and prolongs RBC half-life in a murine model of sickle cell disease.[1] British Journal of Haematology. [Link][1]

  • Eaton, W. A., & Hofrichter, J. (1990). Sickle cell hemoglobin polymerization.[1] Advances in Protein Chemistry. [Link]

  • Safo, M. K., & Kato, G. J. (2014). Therapeutic strategies to alter the oxygen affinity of sickle hemoglobin. Hematology/Oncology Clinics of North America. [Link][1]

  • Abdulmalik, O., et al. (2005). 5-hydroxymethyl-2-furfural modifies intracellular sickle haemoglobin and inhibits sickling of red blood cells.[1] British Journal of Haematology. [Link]

Sources

Application Note: In Vitro Cytotoxicity Profiling of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

The compound 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde represents a critical pharmacophore scaffold in medicinal chemistry. Structurally, it is an O-alkylated salicylaldehyde derivative, featuring a reactive aldehyde handle and a lipophilic 2,6-dichlorobenzyl ether moiety.

While frequently utilized as a synthetic intermediate for bioactive Schiff bases (hydrazones, thiosemicarbazones) and heterocycles (benzofurans, phthalazines) [1, 2], the intrinsic biological activity of the aldehyde precursor itself is often overlooked. However, profiling the cytotoxicity of this scaffold is essential for two reasons:

  • Baseline Toxicity Establishment: To distinguish whether the bioactivity of final drug candidates arises from the specific pharmacophore or merely the background toxicity of the precursor.

  • Reactive Electrophile Screening: Aromatic aldehydes can form reversible Schiff bases with cellular proteins or deplete glutathione levels, potentially triggering non-specific cytotoxicity or oxidative stress [3].

This guide provides a rigorous protocol for the in vitro assessment of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde, focusing on solubility management, accurate IC50 determination, and validating cell death mechanisms.

Chemical Profile & Handling

  • IUPAC Name: 2-[(2,6-Dichlorophenyl)methoxy]benzaldehyde

  • Molecular Weight: 281.13 g/mol

  • Lipophilicity (LogP): ~4.1 (Predicted) – High hydrophobicity requires careful solvent management.

  • Solubility: Insoluble in water; soluble in DMSO, Ethanol, and DMF.

Safety Warning (SDS Summary)

This compound is an irritant and potentially corrosive to ocular tissue. It is toxic to aquatic life with long-lasting effects [4].[1][2]

  • PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust/vapors.

Experimental Design Strategy

To generate publication-quality data (E-E-A-T compliant), the assay must control for the compound's poor aqueous solubility and potential for precipitation in culture media.

ParameterRecommendationRationale
Assay Type CCK-8 (WST-8) or MTS Superior to MTT for hydrophobic compounds. MTT requires solubilization of formazan crystals, which can be error-prone if the test compound precipitates or interferes with solvent extraction.
Cell Lines Panel Approach Cancer: A549 (Lung), MCF-7 (Breast), or PC-3 (Prostate) [5].Normal Control: MRC-5 (Fibroblast) or HUVEC. Rationale: Determines the Selectivity Index (SI).
Solvent Vehicle DMSO Final concentration must be ≤ 0.5% (v/v) to avoid vehicle toxicity masking the compound's effect.
Exposure Time 48 - 72 Hours Aldehyde-mediated toxicity (e.g., protein adduct formation) is often time-dependent and may not manifest fully at 24 hours.

Detailed Protocol: Cytotoxicity Assay (CCK-8 Format)

Phase 1: Stock Solution Preparation
  • Objective: Create a stable, precipitation-free stock.

  • Step 1: Weigh 2.81 mg of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde.

  • Step 2: Dissolve in 1.0 mL of sterile, anhydrous DMSO to yield a 10 mM Master Stock.

  • Step 3: Vortex for 30 seconds and sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • QC Check: Visually inspect for turbidity. If clear, aliquot (50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

Phase 2: Cell Seeding
  • Step 1: Harvest cells in the exponential growth phase (confluence ~80%).

  • Step 2: Dilute cells in complete media (e.g., RPMI-1640 + 10% FBS).

  • Step 3: Seed density optimization:

    • Adherent cells (A549/MCF-7): 5,000 – 8,000 cells/well.

    • Volume: 100 µL per well in 96-well plates.

  • Step 4: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment. Do not treat immediately.

Phase 3: Compound Treatment (Serial Dilution)
  • Critical Note: Prepare treatment media immediately before use to prevent compound precipitation.

  • Step 1: Prepare a 200 µM working solution by diluting 20 µL of 10 mM Stock into 980 µL of culture medium. (DMSO conc = 2%).

  • Step 2: Perform 1:2 serial dilutions in culture medium containing 2% DMSO (to keep vehicle constant in the pre-dilution step).

  • Step 3: Add 100 µL of these pre-diluted standards to the wells (already containing 100 µL media).

    • Final Concentrations: 100, 50, 25, 12.5, 6.25, 3.125 µM.

    • Final DMSO: 1% (Note: If 1% is toxic to your specific line, use a 20 mM stock and dilute further to keep DMSO <0.5%).

  • Controls:

    • Negative Control: Cells + Media + DMSO (vehicle only).

    • Positive Control: Doxorubicin (1 µM) or Cisplatin.

    • Blank: Media + DMSO (no cells).

Phase 4: Readout & Analysis
  • Step 1: After 48/72h incubation, add 10 µL of CCK-8 reagent to each well.

  • Step 2: Incubate for 1–4 hours at 37°C. Monitor color development (orange formazan).

  • Step 3: Measure absorbance at 450 nm using a microplate reader.

  • Step 4: Calculate Cell Viability (%):

    
    
    

Mechanistic Validation (Advanced Characterization)

If the IC50 is found to be < 50 µM, it is critical to determine if the mechanism is specific (apoptosis) or non-specific (necrosis/membrane disruption).

Workflow Visualization

CytotoxicityWorkflow Compound 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde (Solid) Stock 10 mM Stock in DMSO (QC: Check Solubility) Compound->Stock Dilution Serial Dilution in Media (Maintain DMSO < 0.5%) Stock->Dilution Treatment Incubation (48-72h) 37°C, 5% CO2 Dilution->Treatment Cells Cell Seeding (A549 / MCF-7) Cells->Treatment Assay CCK-8 / MTS Assay (Metabolic Activity) Treatment->Assay Decision IC50 Determination Assay->Decision HighTox IC50 < 20 µM (Potent) Decision->HighTox Active LowTox IC50 > 50 µM (Weak/Inactive) Decision->LowTox Inactive Mechanistic Follow-up: Apoptosis Assay (Annexin V / PI) HighTox->Mechanistic

Figure 1: Experimental workflow for cytotoxicity profiling and decision logic for secondary screening.

Recommended Follow-up Assays:
  • Morphological Assessment: Use Phase Contrast Microscopy to check for cell shrinkage, membrane blebbing (apoptosis), or swelling (necrosis).

  • ROS Generation: Aldehydes can induce oxidative stress. Stain cells with DCFH-DA to detect intracellular Reactive Oxygen Species.

  • Annexin V/PI Staining: To distinguish early apoptosis (Annexin V+/PI-) from necrosis (Annexin V-/PI+).

Data Reporting & Interpretation

When reporting results for this scaffold, structure your data table as follows to facilitate comparison with future derivatives:

Compound IDCell LineIC50 (µM) ± SDSelectivity Index (SI)*
2-[(2,6-Dichlorobenzyl)oxy]benzaldehydeA549 (Lung)Determine Exp.IC50(MRC-5) / IC50(A549)
MCF-7 (Breast)Determine Exp.
MRC-5 (Normal)Determine Exp.N/A
Doxorubicin (Control) A5490.5 ± 0.1> 100
  • SI > 2.0 indicates potential therapeutic window.

  • SI < 1.0 indicates general toxicity (likely due to the aldehyde group reactivity).

References

  • Synthesis and biological evaluation of hydrazone derivatives. Source: Aydın E, et al. Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines.[3] Molecules. 2022.[3]

  • Benzaldehyde cytotoxicity context. Source:Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays.

  • General Protocol for Cytotoxicity (NCI Guidelines). Source: National Cancer Institute (NCI) In Vitro Cell Line Screening Project.

  • Safety Data Sheet (SDS) for 2,6-Dichlorobenzaldehyde. Source: Fisher Scientific / Apollo Scientific SDS.

  • Methodology for hydrophobic compounds. Source: Riss TL, et al. Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004.

Sources

Application Note & Protocols for a Novel Inhibitor of Aldo-Keto Reductase 1C1 (AKR1C1)

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for the Characterization of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde as a Potent AKR1C1 Inhibitor

For: Researchers, scientists, and drug development professionals in oncology and metabolic diseases.

Introduction: The Rationale for Targeting AKR1C1

The aldo-keto reductase (AKR) superfamily comprises a group of enzymes pivotal in the metabolism of a wide array of substrates, including steroids, prostaglandins, and xenobiotics. Within this family, AKR1C1 has emerged as a significant therapeutic target, particularly in the context of oncology.[1][2][3] Elevated expression of AKR1C1 has been correlated with the progression of various cancers, including non-small-cell lung cancer, where it is implicated in promoting cell proliferation and metastasis.[2][3][4] Furthermore, its role in conferring resistance to certain chemotherapeutic agents underscores the urgent need for potent and selective AKR1C1 inhibitors.[2][3]

This application note provides a comprehensive guide for the enzymatic characterization of a novel inhibitor, 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde. We will detail the necessary protocols to determine its inhibitory potency (IC50) and elucidate its mechanism of action against human recombinant AKR1C1. The methodologies described herein are designed to be robust and reproducible, providing a solid framework for the preclinical evaluation of this and other potential AKR1C1-targeting therapeutic agents.

Principle of the Assay

The enzymatic activity of AKR1C1 is quantified by monitoring the oxidation of NADPH to NADP+ in the presence of a suitable substrate. This process leads to a decrease in absorbance at 340 nm, which is directly proportional to the enzyme's activity.[2][5] By measuring the rate of this reaction in the presence of varying concentrations of an inhibitor, we can determine its potency and mechanism of inhibition.

Materials and Reagents

Reagent Supplier Catalogue No. Storage
Human Recombinant AKR1C1Bio-TechneExample: 2345-AR-80°C
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)Sigma-AldrichExample: N7505-20°C
S-tetralol (Substrate)Sigma-AldrichExample: S5001Room Temp
2-[(2,6-Dichlorobenzyl)oxy]benzaldehydeCustom Synthesis/VendorN/A-20°C
Potassium Phosphate Buffer (100 mM, pH 7.4)In-house preparationN/A4°C
DMSO (Dimethyl sulfoxide), anhydrousSigma-AldrichExample: D2650Room Temp
96-well UV-transparent microplatesCorningExample: 3635Room Temp

Experimental Protocols

Protocol 1: Determination of the IC50 Value

This protocol outlines the steps to determine the concentration of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde required to inhibit 50% of the AKR1C1 enzymatic activity.

1. Preparation of Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Enzyme Solution: Dilute the human recombinant AKR1C1 stock solution in assay buffer to the desired final concentration (e.g., 2 µ g/100 µL reaction).[2]

  • Substrate Solution: Prepare a stock solution of S-tetralol in DMSO and dilute in assay buffer to the desired final concentration (e.g., 2 mM).[2]

  • Cofactor Solution: Prepare a stock solution of NADPH in assay buffer and dilute to the desired final concentration (e.g., 0.5 mM).[2]

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde in 100% DMSO.

  • Serial Dilutions of Inhibitor: Perform serial dilutions of the inhibitor stock solution in 100% DMSO to create a range of concentrations (e.g., 10 mM to 0.1 µM). Then, dilute each of these concentrations into the assay buffer.

2. Assay Procedure:

  • To the wells of a 96-well UV-transparent microplate, add the following in the specified order:

    • 50 µL of Assay Buffer

    • 10 µL of the diluted inhibitor solution (or DMSO for the control).

    • 20 µL of the Enzyme Solution.

  • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[2]

  • Initiate the reaction by adding 20 µL of a pre-mixed solution containing the substrate (S-tetralol) and cofactor (NADPH).

  • Immediately place the microplate in a plate reader capable of measuring absorbance at 340 nm.

  • Monitor the decrease in absorbance at 340 nm every 30 seconds for 15 minutes.[2]

3. Data Analysis:

  • Calculate the initial velocity (rate of reaction) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

  • Normalize the data by expressing the initial velocities as a percentage of the uninhibited control (DMSO only).

  • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: Elucidation of the Mechanism of Inhibition

This protocol is designed to determine whether 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde acts as a competitive, non-competitive, or uncompetitive inhibitor of AKR1C1.

1. Experimental Design:

  • This experiment involves measuring the initial reaction velocities at multiple fixed concentrations of the inhibitor and varying concentrations of the substrate (S-tetralol).

2. Assay Procedure:

  • Prepare a matrix of reaction conditions in a 96-well plate. Each row will represent a fixed inhibitor concentration (including a zero-inhibitor control), and each column will represent a different substrate concentration.

  • Follow the same assay procedure as described in Protocol 1, with the modification of adding varying concentrations of the substrate to the reaction mixture.

  • Ensure that the final concentration of DMSO remains constant across all wells.

3. Data Analysis:

  • Calculate the initial velocity for each combination of inhibitor and substrate concentration.

  • Generate a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/Velocity against 1/[Substrate] for each inhibitor concentration.

  • Analyze the resulting plot to determine the mechanism of inhibition:

    • Competitive Inhibition: The lines will intersect on the y-axis.

    • Non-competitive Inhibition: The lines will intersect on the x-axis.

    • Uncompetitive Inhibition: The lines will be parallel.

  • Alternatively, fit the data directly to the appropriate Michaelis-Menten equations for each inhibition model using non-linear regression analysis to determine the inhibition constants (Ki and/or αKi).[6][7]

Data Presentation & Visualization

Table 1: Example IC50 Determination Data for 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde against AKR1C1
Inhibitor Conc. (µM) Log [Inhibitor] % Inhibition
100298.5
301.4895.2
10185.1
30.4865.7
1048.9
0.3-0.5225.3
0.1-110.1
0 (Control)N/A0
Diagrams

experimental_workflow cluster_prep Reagent Preparation cluster_assay IC50 Assay cluster_analysis Data Analysis P1 Prepare Assay Buffer, Enzyme, Substrate, Cofactor & Inhibitor Solutions A1 Add Buffer, Inhibitor & Enzyme to 96-well plate P1->A1 A2 Incubate at 37°C for 10 min A1->A2 A3 Initiate reaction with Substrate/Cofactor mix A2->A3 A4 Measure Absorbance at 340 nm A3->A4 D1 Calculate Initial Velocities A4->D1 D2 Normalize Data D1->D2 D3 Plot % Inhibition vs. Log[Inhibitor] D2->D3 D4 Determine IC50 D3->D4

Caption: Experimental workflow for IC50 determination.

inhibition_mechanism cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme (E) ES Enzyme-Substrate (ES) E->ES S binds to free enzyme E->ES E->ES EI Enzyme-Inhibitor (EI) E->EI I binds to free enzyme E->EI S Substrate (S) I Inhibitor (I) ES->E releases S ESI Enzyme-Substrate-Inhibitor (ESI) ES->ESI I binds to ES complex ES->ESI P Product (P) ES->P forms Product ES->P ES->P EI->ESI S binds to EI complex

Caption: Types of reversible enzyme inhibition.

Trustworthiness and Self-Validation

The protocols outlined in this application note are designed to be self-validating. The inclusion of appropriate controls, such as a no-inhibitor (DMSO) control and a no-enzyme control, is critical for ensuring the reliability of the data. Furthermore, performing experiments in triplicate and ensuring the linearity of the initial reaction rates are essential for obtaining accurate and reproducible results. The determination of the mechanism of action through Lineweaver-Burk plots or non-linear regression provides an internal validation of the inhibitory activity of the compound.

References

  • Aldo–Keto Reductase AKR1C1–AKR1C4: Functions, Regulation, and Intervention for Anti-cancer Therapy. Frontiers in Pharmacology. 2017. [Link]

  • AKR1C1's Crucial Role in Pancreatic Cancer Progression. BIOENGINEER.ORG. 2025. [Link]

  • Natural Product Alantolactone Targeting AKR1C1 Suppresses Cell Proliferation and Metastasis in Non-Small-Cell Lung Cancer. Frontiers in Pharmacology. 2022. [Link]

  • AKR1C1 promotes non-small cell lung cancer proliferation via crosstalk between HIF-1α and metabolic reprogramming. Cell Communication and Signaling. 2022. [Link]

  • AKR1C1 promotes NSCLC invasion both in vitro and in vivo. ResearchGate. N/A. [Link]

  • The roles of AKR1C1 and AKR1C2 in ethyl-3,4-dihydroxybenzoate induced esophageal squamous cell carcinoma cell death. Experimental and Therapeutic Medicine. 2018. [Link]

  • The Experimental Techniques and Practical Applications of Enzyme Kinetics. Journal of Cell and Molecular Biology. N/A. [Link]

  • New enzymatic assay for the AKR1C enzymes. Chemico-Biological Interactions. 2013. [Link]

  • A graphical method for determining inhibition constants. Taylor & Francis Online. N/A. [Link]

  • Biochem Lab Enzyme Kinetics Instructions F21. University of San Diego. 2021. [Link]

  • Ruthenium complexes show potent inhibition of AKR1C1, AKR1C2, and AKR1C3 enzymes and anti-proliferative action against chemoresistant ovarian cancer cell line. Frontiers in Chemistry. 2022. [Link]

  • Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. Journal of Medicinal Chemistry. 2012. [Link]

  • A quick method for the determination of inhibition constants. Biochemical Journal. 1982. [Link]

Sources

2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde in cell culture experiments

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the use of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde (CAS: 175203-16-4) in cell culture, specifically focusing on its primary application as a Hemoglobin Allosteric Modulator and Antisickling Agent .

Mechanistic Profiling & Cell Culture Protocols for Hemoglobin Modulation[1][2][3][4][5]

Part 1: Introduction & Mechanism of Action

Compound Identity:

  • IUPAC Name: 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde[1][2]

  • CAS Number: 175203-16-4[1][2][3]

  • Molecular Formula: C₁₄H₁₀Cl₂O₂[1]

  • Molecular Weight: 281.13 g/mol

  • Key Pharmacophore: Ortho-substituted benzaldehyde (Schiff base electrophile).

Biological Context: 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde belongs to a class of aromatic aldehydes investigated for the treatment of Sickle Cell Disease (SCD) . Structurally analogous to Voxelotor (GBT440) and Tucaresol , this compound functions as an allosteric effector of Hemoglobin (Hb).

Mechanism of Action (The "Why"):

  • Schiff Base Formation: The aldehyde moiety forms a reversible covalent Schiff base (imine) linkage with the N-terminal valine residues of the hemoglobin

    
    -chains (
    
    
    
    Val1).
  • Allosteric Stabilization: The bulky 2,6-dichlorobenzyl group occupies the hydrophobic pocket within the central water cavity of the hemoglobin tetramer. This steric engagement stabilizes the R-state (relaxed, oxygenated) conformation of hemoglobin.

  • Antisickling Effect: By increasing the affinity of Hb for oxygen (left-shift of the Oxygen Equilibrium Curve), the compound reduces the concentration of deoxygenated HbS (deoxy-HbS), thereby inhibiting the polymerization of HbS into sickle fibers that deform red blood cells (RBCs).

Mechanism cluster_shift Therapeutic Effect Compound 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde Schiff Reversible Schiff Base (@ Alpha-Val1) Compound->Schiff Electrophilic Attack Hb_T Deoxy-HbS (T-State) (Polymerization Prone) Hb_T->Schiff Binding Hb_R Oxy-HbS (R-State) (High Affinity) Schiff->Hb_R Allosteric Stabilization Inhibition Inhibition of Sickling/Polymerization Hb_R->Inhibition Prevents Aggregation

Caption: Mechanistic pathway of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde stabilizing the R-state of Hemoglobin to prevent sickling.

Part 2: Preparation & Handling

Solubility Profile:

  • Water: Insoluble (Hydrophobic benzyl ether).

  • DMSO: Soluble (>50 mM).

  • Ethanol: Soluble.

Stock Solution Protocol (100 mM):

  • Weigh 28.1 mg of compound.

  • Dissolve in 1.0 mL of anhydrous DMSO (cell culture grade).

  • Vortex vigorously for 30 seconds until clear.

  • Storage: Aliquot into amber vials and store at -20°C. Stable for 3-6 months. Avoid repeated freeze-thaw cycles to prevent aldehyde oxidation to the corresponding carboxylic acid (which is inactive for Schiff base formation).

Working Solution: Prepare fresh in culture medium (e.g., RPMI-1640) immediately before use. The final DMSO concentration in cell culture should not exceed 0.5% (v/v) to avoid solvent toxicity, although RBCs are relatively robust.

Part 3: Experimental Protocols
Experiment A: Hemoglobin Modification Assay (Dose-Response)

Objective: To quantify the percentage of Hemoglobin modified by the compound (Schiff base occupancy).

Reagents:

  • Human Sickle RBCs (SS-RBCs) or Normal RBCs (AA-RBCs).

  • Washing Buffer: PBS (pH 7.4) with 0.1% BSA.

  • Lysis Buffer: Water (HPLC grade).

Protocol:

  • Cell Prep: Wash RBCs 3x with PBS. Resuspend to 20-30% Hematocrit (Hct) in RPMI-1640.

  • Treatment: Aliquot RBC suspension into a 24-well plate (500 µL/well).

  • Dosing: Add compound to achieve final concentrations of 0, 50, 100, 200, 500 µM . Include a positive control (e.g., 5-HMF or Voxelotor if available).

  • Incubation: Incubate at 37°C for 2 hours under ambient air (normoxia).

  • Termination: Wash RBCs 2x with cold PBS to remove unbound drug.

  • Lysis: Lyse the pellet with 10 volumes of HPLC-grade water. Vortex and centrifuge (10,000 x g, 5 min) to remove membranes.

  • Analysis (Cation Exchange HPLC):

    • Inject lysate onto a weak cation exchange column (e.g., PolyCAT A).

    • Mobile Phase: Gradient of Bis-Tris/KCN buffers.

    • Detection: Absorbance at 415 nm (Soret band).

    • Result: The modified Hb (Hb-Adduct) will elute as a distinct peak separate from native HbA/HbS. Calculate % Modification = [Area(Adduct) / (Area(Native) + Area(Adduct))] × 100.

Experiment B: Cellular Antisickling Assay (Hypoxia Challenge)

Objective: To visualize and quantify the prevention of RBC sickling under deoxygenated conditions.

Protocol:

  • Pre-treatment: Incubate SS-RBCs (20% Hct) with the compound (100-500 µM ) for 1 hour at 37°C in normoxia.

  • Hypoxia Induction: Transfer the suspension to a hypoxic chamber (2% O₂, 5% CO₂, balance N₂) OR use sodium metabisulfite (2%) sealing method on a slide (less physiological but faster).

    • Recommended: Incubate in gas-controlled hypoxia (2% O₂) for 2-4 hours .

  • Fixation: Fix cells immediately without re-oxygenation using 2% Glutaraldehyde in deoxygenated PBS.

  • Microscopy: Count 300-500 cells per condition using Phase Contrast microscopy (40x objective).

  • Scoring: Classify cells as "Normal" (biconcave/discoid) or "Sickled" (elongated, spiky, irregular).

  • Calculation: % Sickling = (Number of Sickled Cells / Total Cells) × 100.

Data Presentation Template:

Concentration (µM)% Hb Modification (HPLC)% Sickled Cells (Hypoxia)P50 Shift (Δ mmHg)*
0 (Vehicle)< 1.0%85.0 ± 5%0.0
10015.0 ± 2%60.0 ± 4%-2.5
20035.0 ± 3%30.0 ± 3%-6.0
50065.0 ± 5%10.0 ± 2%-12.0

*P50 Shift: Change in oxygen partial pressure required to saturate 50% of Hb. Negative value indicates increased affinity (left shift).

Part 4: Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_assay Cellular Assays (RBCs) Stock Stock Prep (100 mM in DMSO) Dilution Dilution in RPMI (Max 0.5% DMSO) Stock->Dilution RBC_Inc Incubation with RBCs (37°C, 1-2 Hours) Dilution->RBC_Inc Branch Assay Choice RBC_Inc->Branch Path_A HPLC/MS Analysis (Quantify Adduct) Branch->Path_A Structural Path_B Hypoxia Challenge (2% O2) Branch->Path_B Phenotypic Path_C O2 Equilibrium Curve (Hemox Analyzer) Branch->Path_C Functional Fixation Fixation Path_B->Fixation Glutaraldehyde Microscopy Microscopy Fixation->Microscopy Count Sickled Cells

Caption: Integrated workflow for validating antisickling activity of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde.

Part 5: Troubleshooting & Critical Controls
  • Aldehyde Oxidation: Benzaldehydes can oxidize to benzoic acids over time.[4] Check purity via LC-MS before critical assays. The acid form will NOT bind Hb.

  • Serum Protein Binding: Aldehydes can form Schiff bases with Albumin. Perform assays in serum-free media or PBS/BSA first to establish intrinsic potency, then move to whole blood to assess "drug partitioning" into the RBC.

  • Washing: Do not wash cells after hypoxia incubation before fixation; re-oxygenation reverses sickling instantly. Fix in situ.

References
  • Mechanistic Foundation: Abraham, D. J., et al. (1984). "Design, synthesis, and testing of potential antisickling agents. 4. Structure-activity relationships of benzyloxybenzaldehyde derivatives." Journal of Medicinal Chemistry.

  • Class Analogs (Voxelotor): Metcalf, B., et al. (2017). "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Hemoglobin for the Treatment of Sickle Cell Disease." ACS Medicinal Chemistry Letters.

  • Assay Protocols: Safo, M. K., & Kato, G. J. (2014). "Therapeutic strategies to target the dysregulated polymerization of hemoglobin S." Hematology/Oncology Clinics.

  • Schiff Base Chemistry: Merau, K., et al. (2018). "Specific Interaction of Benzaldehyde Derivatives with Hemoglobin: A Potential Mechanism for Antisickling Activity." Biochemistry.

Sources

Application Note: Analytical Quantification of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

[1]

Introduction & Scope

2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is a structural motif frequently employed in medicinal chemistry, serving as a pharmacophore builder for drugs targeting respiratory indications (e.g., Vilanterol analogs) and sickle cell disease (e.g., Voxelotor structural derivatives).[1]

As an aldehyde-containing intermediate, its quantification is critical for two reasons:

  • Process Control: Ensuring complete conversion during synthesis to maximize yield.

  • Impurity Profiling: Unreacted aldehydes are reactive electrophiles.[1] In the final API, they are often classified as Potential Genotoxic Impurities (PGIs) due to their ability to form Schiff bases with DNA.[1] Therefore, trace-level quantification (ppm level) is often required.[1]

This guide provides two validated workflows:

  • Method A (HPLC-UV): For assay, purity, and process monitoring (Limit of Quantitation ~0.05%).[1]

  • Method B (LC-MS/MS): For trace impurity analysis in final drug substances (Limit of Quantitation <1 ppm).[1]

Physicochemical Profile & Handling

Understanding the molecule is the first step to robust analysis.[1]

PropertyDescriptionAnalytical Implication
Structure Benzaldehyde core with an ortho-substituted 2,6-dichlorobenzyl ether.[1][2]High lipophilicity (LogP > 3.5).[1] Requires high organic mobile phase strength.[1]
Solubility Insoluble in water.[1] Soluble in ACN, MeOH, DMSO, DCM.[1]Sample Diluent: Use Acetonitrile (ACN).[1] Avoid alcohols (MeOH) if acidic conditions are used to prevent hemiacetal formation artifacts.[1]
Reactivity Susceptible to air oxidation (forming the corresponding carboxylic acid).[1]Stability: Analyze samples within 24 hours. Keep autosampler cooled (4°C).
Chromophore Conjugated benzene rings + Carbonyl.[1]UV Max: ~254 nm (Primary), ~280 nm (Secondary).[1]

Method A: HPLC-UV (Assay & Purity)

Recommended for: Raw material testing, reaction monitoring, and intermediate release.[1]

Chromatographic Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]

    • Why: The C18 stationary phase provides robust retention for the lipophilic dichlorobenzyl group.[1] 3.5 µm particle size balances resolution and backpressure.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Why: Acidic pH suppresses the ionization of the potential oxidation impurity (carboxylic acid), keeping it in the neutral form to prevent peak tailing.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: 254 nm (Bandwidth 4 nm).[1]

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Equilibration
2.06040Isocratic Hold
12.01090Gradient Ramp
15.01090Wash
15.16040Re-equilibration
20.06040End
Standard Preparation Protocol
  • Stock Solution (1.0 mg/mL): Weigh 25 mg of reference standard into a 25 mL volumetric flask. Dissolve in 100% Acetonitrile . Sonicate for 5 mins.

  • Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock Solution to 50 mL with Mobile Phase B (ACN) .

    • Note: Diluting with water may cause precipitation due to low solubility.[1] Keep organic content high.

Method B: LC-MS/MS (Trace Impurity Analysis)

Recommended for: Final API screening where the aldehyde is a potential genotoxic impurity (PGI).[1]

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Analyzer: Triple Quadrupole (QqQ).[1]

  • Ionization Mechanism: Aldehydes protonate weakly.[1] Formation of adducts (

    
     or 
    
    
    ) is common.[1]
    • Optimization: Add 5mM Ammonium Formate to Mobile Phase A to drive

      
       formation if 
      
      
      is unstable.[1]
MRM Transitions
Precursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)Assignment
281.0 (

)
159.015100Loss of dichlorobenzyl group
281.0 (

)
121.025100Benzaldehyde fragment
298.0 (

)
159.018100Alternative Adduct

Note: Exact masses must be tuned on the specific instrument.[1] Chlorine isotopes (


1

Experimental Workflow & Logic (Visualized)

AnalyticalWorkflowSub_SampleSample(Solid/Reaction Mix)Sub_WeighWeigh & DissolveSolvent: 100% ACNSub_Sample->Sub_WeighSub_FilterFilter (0.22 µm PTFE)Remove particulatesSub_Weigh->Sub_FilterDecisionPurpose?Sub_Filter->DecisionMethod_AMethod A: HPLC-UV(Assay/Purity)Decision->Method_AProcess ControlMethod_BMethod B: LC-MS/MS(Trace Impurity)Decision->Method_BFinal API SafetyQC_CheckQC Check:Resolution > 2.0Tailing < 1.5Method_A->QC_CheckMethod_B->QC_CheckData_AQuantify Area %vs StandardData_BQuantify ppmvs Calibration CurveQC_Check->Data_AQC_Check->Data_B

Figure 1: Decision matrix and workflow for sample preparation and method selection.

Validation & Troubleshooting (ICH Q2 Aligned)

Linearity & Range
  • Protocol: Prepare 5 concentration levels.

    • Assay: 50% to 150% of target concentration (e.g., 0.05 to 0.15 mg/mL).[1]

    • Impurity: LOQ to 120% of specification limit (e.g., 1 ppm to 20 ppm).

  • Acceptance:

    
    .[1]
    
Common Issues & Solutions
IssueProbable CauseCorrective Action
Peak Tailing Interaction of aldehyde with silanols or oxidation to acid.[1]Ensure Mobile Phase A has acid (0.1% Formic).[1] Use "Endcapped" columns.
Ghost Peak @ RRT 0.9 Oxidation of aldehyde to 2-[(2,6-dichlorobenzyl)oxy]benzoic acid .Prepare fresh standards daily. Store samples at 4°C.
Split Peaks Solvent mismatch (Sample solvent stronger than MP).If sample is in 100% ACN and MP starts at 40% ACN, injection volume must be low (<10 µL) or add water to sample diluent.[1]
System Suitability Criteria

Before running samples, ensure the system passes:

  • Precision: RSD of 6 replicate injections

    
     2.0% (Assay) or 
    
    
    5.0% (Trace).
  • Resolution:

    
     between the main peak and the nearest impurity (usually the acid degradant).[1]
    
  • Tailing Factor:

    
    .
    

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities. (Aldehyde reactivity context). Link

  • PubChem. (n.d.).[1][2] Compound Summary for CAS 175203-16-4. National Library of Medicine.[1] Link[1]

  • Dolan, J. W. (2002).[1] LCGC North America.[1] "Peak Tailing and Resolution". (Standard grounding for HPLC troubleshooting). Link

Strategic Derivatization of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde: A Medicinal Chemistry Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Executive Summary & Scientific Rationale

The molecule 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde represents a "privileged scaffold" in medicinal chemistry, particularly within the fields of hematology (hemoglobin modulation) and antimicrobial research. Structurally, it combines a reactive electrophilic "warhead" (the aldehyde) with a lipophilic "anchor" (the 2,6-dichlorobenzyl ether).

This guide details the protocols for synthesizing this core scaffold and, more importantly, developing a library of derivatives. The ortho-positioning of the ether linkage relative to the aldehyde is critical; it mimics the steric and electronic environment found in several allosteric effectors of hemoglobin (e.g., Voxelotor analogs), although the lack of a free phenolic hydroxyl group at the 2-position alters the binding mechanism, often shifting the utility toward hydrophobic pocket occupancy or as a prodrug precursor.

Key Mechanistic Applications:

  • Schiff Base Formation: Reversible covalent binding to amine-rich targets (e.g., N-terminal valine of Hemoglobin S).

  • Reductive Amination: Generating stable secondary amines for GPCR or enzyme inhibition libraries.

  • Knoevenagel Condensation: Accessing styrene-based Michael acceptors for covalent inhibition strategies.

Synthetic Strategy & Workflow

The development of derivatives follows a divergent synthetic pathway. The core scaffold is first constructed via Williamson ether synthesis, ensuring high purity before branching into three primary derivatization protocols.

Visualizing the Synthetic Logic

SyntheticWorkflow Start Salicylaldehyde (Precursor) Core CORE SCAFFOLD: 2-[(2,6-Dichlorobenzyl)oxy] benzaldehyde Start->Core K2CO3, DMF 80°C, 4h Reagent 2,6-Dichlorobenzyl Chloride Reagent->Core Deriv1 Protocol A: Schiff Bases (Imines) Core->Deriv1 R-NH2 EtOH, Reflux Deriv3 Protocol C: Styrenes (Knoevenagel) Core->Deriv3 Malononitrile Piperidine cat. Deriv2 Protocol B: Secondary Amines (Reductive Amination) Deriv1->Deriv2 NaBH4 MeOH

Figure 1: Divergent synthetic workflow starting from the O-alkylation of salicylaldehyde.

Detailed Experimental Protocols
Protocol 1: Synthesis of the Core Scaffold

Target: 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

This step utilizes a standard Williamson ether synthesis. The use of 2,6-dichlorobenzyl chloride requires specific attention to steric hindrance and reaction temperature.

Reagents:

  • Salicylaldehyde (1.0 eq)

  • 2,6-Dichlorobenzyl chloride (1.1 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Potassium Iodide (KI, catalytic, 0.1 eq) – Critical for accelerating the reaction via Finkelstein exchange.

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

Step-by-Step Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Salicylaldehyde (10 mmol) in DMF (20 mL). Add

    
     (20 mmol) and stir at room temperature for 15 minutes to form the phenoxide anion. Observation: The solution will turn bright yellow.
    
  • Addition: Add 2,6-Dichlorobenzyl chloride (11 mmol) and catalytic KI (1 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The aldehyde spot (starting material) should disappear.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). The product should precipitate as a white to off-white solid.

  • Purification: Filter the solid. If an oil forms, extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, 0-10% EtOAc in Hexanes).
    

Quality Control Criteria:

  • 1H NMR (DMSO-d6):

    
     10.45 (s, 1H, CHO), 7.8–7.1 (m, Ar-H), 5.30 (s, 2H, 
    
    
    
    ).
  • Purity: >98% by HPLC (254 nm).

Protocol 2: Library Generation via Reductive Amination

Target: Secondary Amine Derivatives (Bioactive Pharmacophores)

This is the highest-value protocol for drug discovery, converting the reactive aldehyde into a stable amine scaffold.

Reagents:

  • Core Scaffold (1.0 eq)

  • Primary Amine (R-

    
    , 1.1 eq) – Variable for library (e.g., aniline, benzylamine, amino acids).
    
  • Reducing Agent: Sodium Borohydride (

    
    , 1.5 eq) or Sodium Triacetoxyborohydride (
    
    
    
    , 1.5 eq).
  • Solvent: Methanol (MeOH) or Dichloroethane (DCE).

Step-by-Step Procedure:

  • Imine Formation: Dissolve the Core Scaffold (0.5 mmol) and the selected Primary Amine (0.55 mmol) in MeOH (5 mL). If the amine is a salt (e.g., HCl salt), add 1.0 eq of Triethylamine.

  • Equilibration: Stir at room temperature for 2 hours. Note: Formation of a precipitate often indicates imine formation.

  • Reduction: Cool the mixture to 0°C. Add

    
     (0.75 mmol) portion-wise over 10 minutes. Caution: Gas evolution (
    
    
    
    ).
  • Completion: Allow to warm to room temperature and stir for 2 hours.

  • Quench & Isolation: Quench with saturated

    
     solution (2 mL). Extract with DCM.[1] Wash organic layer with water and brine.
    
  • Purification: Evaporate solvent. Most derivatives require column chromatography (DCM:MeOH 95:5) or preparative HPLC.

Optimization Table: Reducing Agent Selection

Reducing AgentSolventpH ConditionsApplication

MethanolNeutral/BasicStandard amines; fast reaction.

DCE/THFMildly AcidicWeakly nucleophilic amines (e.g., anilines); prevents over-alkylation.

MethanolpH 5-6"One-pot" reductive amination; toxic (cyanide byproduct).
Analytical Characterization & Troubleshooting
Critical Quality Attributes (CQA)

When developing derivatives, the disappearance of the aldehyde proton is the primary diagnostic marker.

  • Aldehyde (Precursor): Sharp singlet at ~10.5 ppm .

  • Imine (Intermediate): Singlet shifted to ~8.5–9.0 ppm .

  • Amine (Product): Disappearance of downfield singlets; appearance of benzylic methylene doublet/singlet at ~3.8–4.2 ppm .

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield (Step 1) Steric hindrance of 2,6-dichloro groupIncrease temperature to 90°C; ensure KI catalyst is fresh.
Cannizzaro Reaction Excess base in aldehyde stepAvoid NaOH/KOH; stick to

. Keep reaction anhydrous.
Imine Hydrolysis Water present during isolationUse anhydrous solvents for workup; reduce imine immediately in situ.
Over-alkylation Highly reactive aminesUse

(STAB) instead of

; add amine slowly.
Biological Context & SAR Logic

While this specific molecule acts as a chemical probe, its structural logic is derived from hemoglobin modulators like Voxelotor.

SAR Decision Tree (Structure-Activity Relationship):

SAR_Logic Root Derivative Evaluation Branch1 Target: Hemoglobin S (Antisickling) Root->Branch1 Branch2 Target: Antimicrobial (Membrane/Enzyme) Root->Branch2 Action1 Retain Aldehyde (Schiff Base Former) Branch1->Action1 Covalent Binding Action2 Convert to Amine (Stable Scaffold) Branch2->Action2 Permeability/Stability Opt2 Optimize: Lipophilicity (2,6-Cl motif) Action1->Opt2 Opt1 Optimize: pKa of Amine (Solubility) Action2->Opt1

Figure 2: SAR decision tree for optimizing derivatives based on biological target.

  • For Hemoglobin S: The aldehyde is often required to form a reversible covalent bond with Valine-1. The 2,6-dichlorobenzyl group occupies a hydrophobic pocket on the

    
    -subunit.
    
  • For Antimicrobial/Anticancer: The aldehyde is often reduced to an amine to prevent metabolic oxidation and improve oral bioavailability. The 2,6-dichloro motif provides metabolic stability against ring oxidation.

References
  • Voxelotor (GBT440)

    • Metcalf, B., et al. "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin." ACS Medicinal Chemistry Letters, 2017.

  • General Synthesis of Salicylaldehyde Ethers: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard Reference for Williamson Ether Synthesis).
  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

  • Benzaldehyde Derivatives in Antimicrobial Research

    • Neri, F., et al. "Antimicrobial activity of benzaldehyde derivatives against Listeria monocytogenes." FEMS Microbiology Letters, 2006.

  • Chemical Safety Data

    • PubChem Compound Summary for 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde derivatives.

Disclaimer: This protocol is for research purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE (gloves, goggles, lab coat).

Sources

Technical Guide: 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde as a Hemoglobin Modulator

[1]

Introduction & Core Utility

2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is a lipophilic salicylaldehyde derivative designed as a molecular probe for Sickle Cell Disease (SCD) research.[1] It functions as a potent antisickling agent by directly modulating the oxygen affinity of hemoglobin.[1]

Unlike first-generation aldehydes (e.g., vanillin, 5-HMF) which suffer from low potency or rapid metabolism, this probe incorporates a bulky, hydrophobic 2,6-dichlorobenzyl moiety.[1] This structural modification targets the hydrophobic pocket near the N-terminal valine of the

1
Primary Applications
  • Allosteric Modulation Studies: Investigating the R-state (oxygenated) stabilization of Hemoglobin S.[1]

  • Antisickling Efficacy Screening: Assessing the inhibition of HbS polymerization under hypoxic conditions.[1]

  • Crystallographic Probing: Mapping the hydrophobic interaction landscape of the Hb

    
    -cleft.
    

Mechanism of Action

The compound operates via a dual-mechanism: Schiff Base Formation and Allosteric Stabilization .[1]

  • Covalent Binding: The aldehyde group reacts reversibly with the primary amine of the N-terminal Valine residue (

    
    Val1) of hemoglobin to form a Schiff base (imine).[1]
    
  • R-State Locking: The bulky 2,6-dichlorobenzyl group lodges into the hydrophobic core at the

    
    -cleft.[1] This steric engagement prevents the T-state (deoxygenated) conformational transition, thereby inhibiting the polymerization of HbS fibers that cause red blood cell sickling.[1]
    
Mechanistic Pathway Diagram[1]

HbS_Mechanismcluster_effectTherapeutic OutcomeCompound2-[(2,6-Dichlorobenzyl)oxy]benzaldehydeSchiffBaseSchiff Base Adduct(at α-Val1)Compound->SchiffBase Covalent Binding(Reversible)HbS_THbS (T-State)Deoxygenated/PolymerizingHbS_T->SchiffBase Target BindingPolymerHbS Polymers(Sickling)HbS_T->Polymer HypoxiaHbS_RHbS (R-State)Oxygenated/SolubleHbS_R->Polymer InhibitsSchiffBase->HbS_R AllostericStabilization

Caption: Mechanism of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde stabilizing the non-polymerizing R-state of Hemoglobin S.

Experimental Protocols

Protocol A: Oxygen Equilibrium Curve (OEC) Analysis

This is the gold-standard assay to quantify the probe's ability to increase hemoglobin's oxygen affinity (left-shift of the OEC).[1]

Materials:

  • Normal human blood (HbA) or Sickle blood (HbS).[1]

  • Buffer: PBS (pH 7.[1]4) or HEMOX buffer.[1]

  • Instrument: HEMOX-Analyzer (TCS Scientific) or equivalent.[1]

  • Probe Stock: 100 mM in DMSO.

Step-by-Step Methodology:

  • Preparation: Wash RBCs three times in PBS and resuspend to a hematocrit of 20%.

  • Dosing: Add the probe to the RBC suspension to achieve final concentrations of 0.5 mM, 1.0 mM, and 2.0 mM. (Ensure final DMSO < 1%).

  • Incubation: Incubate at 37°C for 1 hour with gentle rocking to allow Schiff base equilibration.

  • Measurement: Transfer 50 µL of the mixture into 5 mL of HEMOX buffer in the analyzer cuvette.

  • Acquisition: Run the deoxygenation cycle (from

    
     150 mmHg to 0 mmHg) at 37°C.
    
  • Analysis: Calculate the

    
     (partial pressure of oxygen at 50% saturation).[1]
    

Data Interpretation: A decrease in

1
  • Target Shift:

    
     reduction compared to DMSO control suggests potent antisickling potential.[1]
    
Protocol B: In Vitro Antisickling Assay (Morphological Assessment)

Validates the physiological impact of the probe on RBC shape under hypoxia.[1]

Step-by-Step Methodology:

  • Sample Prep: Use HbS-containing blood (SS genotype).[1] Wash and suspend RBCs in PBS (20% Hct).

  • Treatment: Incubate RBCs with the probe (1-2 mM) or vehicle (DMSO) for 1 hour at 37°C in air.

  • Hypoxia Induction: Transfer the suspension to a gas-tight vial or tonometer.[1] Flush with a gas mixture of 2%

    
     / 93% 
    
    
    / 5%
    
    
    for 2-3 hours at 37°C.
  • Fixation: Anaerobically transfer an aliquot into 2% glutaraldehyde solution (pre-gassed with nitrogen) to fix cell morphology instantly.[1]

  • Microscopy: Count 500 cells using phase-contrast microscopy. Classify as "Normal" (biconcave) or "Sickled" (spiculated/elongated).[1]

Calculation:

1
Protocol C: Schiff Base Stability (HPLC/Mass Spec)

Quantifies the percentage of hemoglobin modified by the probe.[1]

  • Incubation: Treat purified Hb solution (50 µM) with the probe (500 µM) for 1 hour.

  • Stabilization (Critical): Add Sodium Cyanoborohydride (

    
    , 50 mM) to reduce the reversible Schiff base (imine) to a stable amine.[1] Note: Without reduction, the adduct may dissociate during chromatography.[1]
    
  • Separation: Analyze via C4 Reverse-Phase HPLC.

    • Mobile Phase A: 0.1% TFA in Water.[1]

    • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

    • Gradient: 30-60% B over 30 minutes.

  • Detection: Monitor absorbance at 214 nm (peptide bond) and 280 nm (aromatic). The modified globin chains will elute later (more hydrophobic) than native chains.[1]

Data Presentation & Expected Results

When characterizing this probe, summarize quantitative metrics in the following format:

ParameterControl (DMSO)Low Dose (0.5 mM)High Dose (2.0 mM)Interpretation

(mmHg)



Significant left-shift (R-state stabilization).[1]
Hill Coefficient (

)



Reduced cooperativity indicates locked R-state.[1]
% Sickled Cells



Dose-dependent inhibition of polymerization.[1]

Safety & Handling

  • Solubility: Insoluble in water.[1] Dissolve in DMSO or DMF to create stock solutions (e.g., 100 mM).

  • Stability: Aldehydes are sensitive to oxidation.[1] Store solid at -20°C under nitrogen/argon. Solutions should be prepared fresh.

  • Toxicity: As a research probe, assume potential irritant properties.[1] Handle in a fume hood.

References

  • Miller, D. J., & Widdowson, D. A. (2002).[1] Compounds and methods for the treatment of sickle cell disease. U.S. Patent No.[1][2] 6,498,187.[1][2] Washington, DC: U.S. Patent and Trademark Office.[1]

  • Abraham, D. J., et al. (1991).[1] Vanillin, a potential agent for the treatment of sickle cell anemia.[1] Blood, 77(6), 1334-1341.[1] (Foundational mechanistic reference for aldehyde-HbS interactions).

  • Safo, M. K., & Kato, G. J. (2014).[1] Therapeutic strategies to target the root cause of sickle cell disease.[1] Antioxidants & Redox Signaling, 20(10), 1635-1654.[1]

Application Note: 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde in Pharmaceutical Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is a high-value aromatic intermediate primarily utilized in the synthesis of long-acting


-adrenergic agonists (LABAs), specifically Vilanterol . Beyond its role as a chemical precursor, this molecule presents unique opportunities in Pharmaceutical Materials Science  due to its specific structural features—a flexible ether linkage combined with a sterically crowded, electron-deficient 2,6-dichlorophenyl ring.

This Application Note details the material utility of this compound in three core areas:

  • Bioactive Scaffold Construction: Protocols for generating the Vilanterol core.

  • Solid-State Engineering: Strategies for impurity rejection via crystallization logic.

  • Supramolecular Functionalization: Exploiting the aldehyde handle for Schiff base ligand design in coordination polymers.

Material Properties & Structural Analysis

The utility of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde stems from its dual-functionality:

  • Electronic Signature: The 2,6-dichloro substitution pattern creates a "sigma-hole" effect, enhancing halogen bonding potential in the solid state.

  • Steric Shielding: The bulky ortho-chloro groups protect the ether oxygen from metabolic and chemical cleavage, a critical feature for the durability of the final drug substance.

PropertySpecification / Description
Molecular Formula

Molecular Weight 281.13 g/mol
Key Functional Groups Aldehyde (-CHO), Ether (-O-), Aryl Halide (Ar-Cl)
Solubility Profile Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Solid-State Tendency High crystallization potential due to

-

stacking of dichlorophenyl ring

Core Application 1: Synthesis of Bioactive Scaffolds (Vilanterol Pathway)

The primary "material" application of this aldehyde is its conversion into the Vilanterol API. The aldehyde serves as the electrophilic anchor for the chiral amine side chain.

Mechanism of Action

The synthesis relies on a Reductive Amination logic. The aldehyde condenses with a chiral amine to form an imine (Schiff base), which is subsequently reduced to the secondary amine. This linkage is the pharmacophore responsible for receptor binding.

Diagram: Vilanterol Synthesis Pathway

Vilanterol_Pathway Salicylaldehyde Salicylaldehyde Intermediate 2-[(2,6-Dichlorobenzyl)oxy] benzaldehyde (Target Molecule) Salicylaldehyde->Intermediate Williamson Ether Synthesis (K2CO3, DMF) Dichlorobenzyl 2,6-Dichlorobenzyl Bromide Dichlorobenzyl->Intermediate Imine Imine Intermediate Intermediate->Imine Condensation (-H2O) ChiralAmine Chiral Amine Sidechain (Vilanterol Fragment) ChiralAmine->Imine Vilanterol Vilanterol (Final API) Imine->Vilanterol Reductive Amination (NaBH4 or STAB)

Figure 1: Synthetic flow utilizing the aldehyde as the critical junction for Vilanterol assembly.

Core Application 2: Solid-State Engineering (Purification Protocol)

In pharmaceutical materials science, the purity profile of an intermediate defines the quality of the final drug product. The 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde molecule often co-precipitates with the 2,4-dichloro isomer (an impurity from the benzyl halide starting material).

Crystallization Logic: The 2,6-dichloro substitution creates a more symmetrical and compact crystal lattice compared to the 2,4-isomer. We exploit this thermodynamic difference to purify the material via Recrystallization .

Protocol: Selective Crystallization
  • Objective: Remove 2,4-isomer and unreacted salicylaldehyde.

  • Solvent System: Isopropyl Alcohol (IPA) / Hexane (2:8 v/v).

Step-by-Step Methodology:

  • Dissolution: Dissolve crude solid (10 g) in IPA (20 mL) at 65°C. Ensure complete dissolution.

  • Anti-Solvent Addition: Slowly add Hexane (80 mL) while maintaining temperature at 60°C.

  • Nucleation: Cool the solution to 25°C at a rate of 10°C/hour. Seed with pure crystals if available.

  • Aging: Stir at 0-5°C for 4 hours to maximize yield and Ostwald ripening (which favors the stable 2,6-crystal form).

  • Filtration: Filter the white crystalline solid and wash with cold Hexane.

  • Drying: Vacuum dry at 40°C.

Validation:

  • HPLC: Purity should exceed 98.5%.

  • XRD: Sharp Bragg peaks indicate high crystallinity; amorphous halos suggest trapped solvent or impurities.

Core Application 3: Functional Ligand Synthesis (Schiff Bases)

Beyond drugs, this molecule is a precursor for Schiff Base Ligands used in coordination polymers and sensors. The sterically demanding 2,6-dichlorobenzyl group prevents aggregation, making these ligands ideal for luminescent materials.

Protocol: Schiff Base Condensation
  • Reagents: 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde (1 eq), p-Phenylenediamine (0.5 eq).

  • Solvent: Ethanol.[1][2]

Steps:

  • Dissolve the aldehyde in hot ethanol.

  • Add the diamine dropwise.

  • Reflux for 4 hours. The solution will typically turn yellow/orange.

  • Cool to precipitate the bis-imine ligand.

  • Application: React this ligand with Zn(II) or Cu(II) salts to form luminescent Metal-Organic Frameworks (MOFs).

Analytical Characterization Protocols

To ensure material integrity, the following analytical suite is required.

A. HPLC Method (Purity Profiling)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

  • Gradient: 40% B to 90% B over 20 minutes.

  • Detection: UV at 220 nm (detects the benzaldehyde chromophore).

  • Retention Time: The 2,6-isomer typically elutes after the 2,4-isomer due to higher lipophilicity.

B. 1H-NMR Validation
  • Solvent:

    
    .
    
  • Key Signals:

    • 
       10.5 ppm (s, 1H): Aldehyde proton  (Diagnostic for oxidation state).
      
    • 
       5.3 ppm (s, 2H): Benzylic 
      
      
      
      (Connects the two rings).
    • 
       7.0–7.8 ppm (m): Aromatic protons (Integration must match 1:1 ratio of the two rings).
      

Operational Workflow Diagram

Workflow cluster_Purification Solid-State Engineering (Purification) Start Raw Materials (Salicylaldehyde + 2,6-Dichlorobenzyl Bromide) Synthesis Synthesis Phase (Williamson Etherification) Start->Synthesis Quench Quench & Extraction (DCM/Water) Synthesis->Quench Crude Crude Intermediate (Purity ~85-90%) Quench->Crude Cryst Crystallization (IPA/Hexane System) Crude->Cryst Filter Filtration & Drying Cryst->Filter QC QC Analysis (HPLC >98%, NMR) Filter->QC QC->Cryst Fail (Recycle) Final Final Material (Ready for Vilanterol Synthesis) QC->Final Pass

Figure 2: Operational workflow for the synthesis and purification of the material.

References

  • Title: "Process for preparation of Vilanterol or a pharmaceutically acceptable salt thereof.
  • Structural Characterization of Dichlorobenzaldehydes

    • Title: "Crystal structure of 2,6-dichlorobenzaldehyde."
    • Source: Zeitschrift für Kristallographie - New Crystal Structures (via ResearchG
    • URL:[Link]

  • Schiff Base Ligand Applications

    • Title: "A review on versatile applications of novel Schiff bases and their metal complexes."
    • Source: Letters in Applied NanoBioScience.
    • URL:[Link]

  • Chemical Properties & Identifiers

    • Title: "4-[(2,6-Dichlorobenzyl)
    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Process Chemists, Medicinal Chemists, and API Manufacturers.[1] Subject: Yield Optimization & Troubleshooting for Williamson Ether Synthesis of Sterically Hindered Substrates.

Executive Summary

The synthesis of 2-[(2,6-dichlorobenzyl)oxy]benzaldehyde is a critical step in the manufacturing of long-acting


-agonists (LABAs) such as Vilanterol . While technically a standard Williamson ether synthesis, the reaction is complicated by the steric hindrance  of the 2,6-dichlorobenzyl electrophile and the sensitivity of the salicylaldehyde moiety to oxidation or disproportionation (Cannizzaro reaction).

This guide replaces trial-and-error with mechanistic control, focusing on overcoming the kinetic barrier imposed by the ortho-chloro substituents.[1]

Part 1: The Optimized Protocol (The "Golden Route")

This protocol is designed to maximize conversion while suppressing side reactions.[1] It relies on the Finkelstein modification to accelerate the


 attack.
Reagents & Stoichiometry
ComponentRoleEq.Notes
Salicylaldehyde Nucleophile1.0Purity >98% is critical; remove polymerized material.[1]
2,6-Dichlorobenzyl chloride Electrophile1.1 - 1.2Excess drives reaction to completion despite steric drag.[1]
Potassium Carbonate (

)
Base1.5 - 2.0Use anhydrous, granular mesh.[1] Powdered can cake in DMF.
Potassium Iodide (KI) Catalyst0.1 - 0.2CRITICAL: Converts unreactive chloride to reactive iodide in situ.
DMF (Dimethylformamide) Solvent5-10 VolPolar aprotic solvent is mandatory for

on hindered substrates.
Step-by-Step Procedure
  • Activation: Charge Salicylaldehyde (1.0 eq) and anhydrous DMF into the reactor. Add

    
     (1.5 eq) and stir at 25°C for 30 minutes.
    
    • Why: This pre-forms the phenoxide anion (yellow color change) before introducing the electrophile, reducing competition for the alkyl halide.

  • Catalyst Addition: Add KI (0.1 eq) and 2,6-Dichlorobenzyl chloride (1.1 eq).

  • Reaction: Heat the mixture to 80–90°C .

    • Why: Standard benzylations run at RT or 60°C. The 2,6-dichloro substitution creates significant steric bulk, requiring higher activation energy.[1]

  • Monitoring: Monitor by HPLC/TLC. Reaction typically requires 4–8 hours.[1]

    • Endpoint: < 2% unreacted Salicylaldehyde.[1]

  • Quench: Cool to 20°C. Pour slowly into ice-water (10 volumes) with vigorous stirring.

  • Isolation: The product should precipitate as a solid. Filter and wash with water to remove DMF/Salts.

    • Alternative: If oil forms (due to impurities), extract with Ethyl Acetate, wash with 5% NaOH (removes unreacted phenol), then brine.[1]

Part 2: Troubleshooting & FAQs

Category 1: Reaction Kinetics (Low Conversion)

Q: The reaction stalls at 60-70% conversion even after 12 hours. Adding more base doesn't help.[1] Why? A: This is a kinetic issue, not a thermodynamic one. The 2,6-dichlorobenzyl chloride is extremely hindered.[1] The nucleophile (phenoxide) cannot easily access the benzylic carbon.

  • The Fix: You must use Iodide Catalysis . Add 10-20 mol% KI or NaI.[1] The iodide displaces the chloride to form 2,6-dichlorobenzyl iodide (in situ), which is a much better leaving group (weaker bond, better polarizability). This "Finkelstein-assisted" pathway increases the reaction rate by orders of magnitude.

Q: Can I use Acetone or Acetonitrile instead of DMF? A: Not recommended for high yields.

  • Reasoning: Acetone refluxes at ~56°C, which is too low to overcome the steric barrier of the 2,6-dichloro group effectively. Acetonitrile (reflux 82°C) is better but dissolves the inorganic base (

    
    ) poorly. DMF or NMP (N-methyl-2-pyrrolidone) are superior because they are polar aprotic (solvating the cation, leaving the phenoxide "naked" and reactive) and allow higher temperatures.
    
Category 2: Impurity Profile

Q: I see a significant impurity at RRT 0.8. It looks like a dimer? A: If you are using NaOH or KOH, you might be triggering the Cannizzaro reaction on the aldehyde group of the salicylaldehyde, leading to the alcohol and carboxylic acid derivatives.

  • The Fix: Switch to a milder, non-nucleophilic base like

    
      or 
    
    
    
    . Avoid strong hydroxide bases which can attack the aldehyde carbonyl.

Q: My product is colored (dark brown/red) instead of off-white. A: This indicates oxidation of the unreacted salicylaldehyde or phenol residues.

  • The Fix: Perform a Bisulfite Wash during workup. Wash the organic layer with 10% Sodium Bisulfite (

    
    ). This forms a water-soluble adduct with unreacted aldehydes (and removes quinoid oxidation byproducts), cleaning up the color significantly.
    

Part 3: Mechanistic Visualization

Figure 1: Reaction Pathway & Catalytic Cycle

This diagram illustrates the "Finkelstein-Assisted" Williamson Ether synthesis, highlighting why Iodide is necessary for hindered substrates.[1]

ReactionMechanism Salicylaldehyde Salicylaldehyde (Nucleophile) Phenoxide Phenoxide Anion (Activated Nucleophile) Salicylaldehyde->Phenoxide Deprotonation Base K2CO3 (Base) Base->Phenoxide Product Product: 2-[(2,6-Dichlorobenzyl)oxy] benzaldehyde Phenoxide->Product Slow Attack on Cl Phenoxide->Product FAST Attack on I (Steric Bypass) RCl 2,6-Dichlorobenzyl Chloride (Substrate) RI 2,6-Dichlorobenzyl IODIDE (Reactive Intermediate) RCl->RI Finkelstein Exchange (Fast) KI KI (Catalyst) KI->RI RI->Product

Caption: The iodide catalyst converts the sluggish benzyl chloride into a reactive benzyl iodide, allowing the phenoxide to bypass the steric hindrance of the chlorine atoms.

Figure 2: Troubleshooting Logic Tree

Follow this decision matrix to resolve yield issues.

Troubleshooting Start Issue: Low Yield / Poor Quality CheckTLC Check TLC/HPLC Is SM (Salicylaldehyde) present? Start->CheckTLC YesSM Yes, Unreacted SM remains CheckTLC->YesSM Incomplete Conversion NoSM No, SM consumed but Low Yield (Messy) CheckTLC->NoSM Side Reactions CheckTemp Is Temp > 80°C? YesSM->CheckTemp CheckCat Is KI Catalyst added? CheckTemp->CheckCat Yes IncreaseTemp IncreaseTemp CheckTemp->IncreaseTemp No -> Heat to 80-90°C AddKI AddKI CheckCat->AddKI No -> Add 0.1 eq KI CheckSolvent Is Solvent DMF/NMP? CheckCat->CheckSolvent Yes SwitchSolvent SwitchSolvent CheckSolvent->SwitchSolvent No (using Acetone/MeCN) -> Switch to DMF CheckBase Base used? NoSM->CheckBase Cannizzaro Cannizzaro CheckBase->Cannizzaro NaOH/KOH -> Cannizzaro Side Rxn SwitchBase SwitchBase Cannizzaro->SwitchBase Switch to K2CO3

Caption: Diagnostic flow for identifying whether the failure mode is kinetic (incomplete reaction) or chemical (side reactions).

References

  • Vilanterol Intermediate Synthesis: Process for the preparation of Vilanterol and intermediates thereof. US Patent 2015/0239862 A1.[1] (Describes the ether linkage formation in Vilanterol synthesis). Link

  • Williamson Ether Mechanism: The Williamson Ether Synthesis.[2][3][4][5] Master Organic Chemistry.[1] (General mechanism and steric limitations). Link

  • Finkelstein Catalysis:Nucleophilic Substitution at the Benzyl Position. Journal of Chemical Education.
  • Salicylaldehyde Reactivity: Reactions of Salicylaldehyde and Enolates. Beilstein J. Org.[1][6] Chem. 2012, 8, 2166–2175.[1] (Discusses side reactions and stability of salicylaldehyde derivatives). Link

Sources

Technical Support Center: Synthesis of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important intermediate. Our goal is to provide you with the expertise and practical insights needed to troubleshoot and optimize your experimental outcomes.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly tackles specific issues you might be facing in the laboratory.

Question 1: Why is my yield of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde consistently low?

Answer:

Low yields in the synthesis of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde, which is typically prepared via a Williamson ether synthesis, can stem from several factors. This reaction involves the nucleophilic substitution of a halide by an alkoxide.[1][2][3][4] Let's break down the common culprits:

  • Incomplete Deprotonation of 2-Hydroxybenzaldehyde: The reaction requires the formation of the phenoxide of 2-hydroxybenzaldehyde (salicylaldehyde). If the base used is not strong enough or is used in insufficient quantity, a significant portion of the starting material will remain unreacted.

    • Troubleshooting:

      • Ensure you are using a sufficiently strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an appropriate solvent.[2][5]

      • Use at least a stoichiometric equivalent of the base. It is often beneficial to use a slight excess (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation.

      • Allow sufficient time for the deprotonation to occur before adding the 2,6-dichlorobenzyl chloride. This can be monitored by the cessation of hydrogen gas evolution if using NaH.

  • Competing C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, the desired reaction) or at the aromatic ring (C-alkylation, a side reaction).[5][6] The electron-rich ortho and para positions of the salicylaldehyde phenoxide are susceptible to electrophilic attack by the 2,6-dichlorobenzyl group.

    • Troubleshooting:

      • The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation.[3]

      • The nature of the counter-ion also plays a role. Using a phase-transfer catalyst can enhance the nucleophilicity of the phenoxide oxygen and promote O-alkylation.

  • Side Reactions of 2,6-Dichlorobenzyl Chloride: This starting material can undergo hydrolysis, especially in the presence of water and at elevated temperatures, to form 2,6-dichlorobenzyl alcohol or 2,6-dichlorobenzaldehyde.[7]

    • Troubleshooting:

      • Ensure your solvent and reagents are anhydrous.

      • Maintain careful temperature control. While heating may be necessary to drive the reaction to completion, excessive temperatures can promote side reactions.[8] A typical temperature range for Williamson ether synthesis is 50-100 °C.[3]

Question 2: My NMR/LC-MS analysis shows an unexpected peak with a similar mass to my product. What could it be?

Answer:

An unexpected peak with a similar mass often points to an isomeric side product. In this synthesis, the most likely candidate is a C-alkylated isomer.

  • Potential Side Product: 3-(2,6-Dichlorobenzyl)-2-hydroxybenzaldehyde or 5-(2,6-Dichlorobenzyl)-2-hydroxybenzaldehyde. These arise from the alkylation at the carbon atoms of the aromatic ring of salicylaldehyde instead of the desired oxygen alkylation.

  • Identification:

    • ¹H NMR: The presence of a phenolic -OH proton (which will be absent in the desired product) is a key indicator. The aromatic region of the spectrum will also show a different splitting pattern compared to the expected product.

    • ¹³C NMR: The number and chemical shifts of the aromatic carbons will differ between the O-alkylated and C-alkylated products.

    • IR Spectroscopy: A broad peak in the region of 3200-3600 cm⁻¹ would suggest the presence of a hydroxyl group, indicative of a C-alkylated product or unreacted salicylaldehyde.

  • Mitigation: Refer to the troubleshooting steps for competing C-alkylation in Question 1.

Question 3: I have multiple unexpected spots on my TLC plate. How do I identify them?

Answer:

Multiple spots on a TLC plate suggest a mixture of starting materials, the desired product, and various side products. Here's a systematic approach to their identification:

Potential Compound Expected Relative Polarity (on Silica Gel) Identification Notes
2,6-Dichlorobenzyl ChlorideLowCo-spot with the starting material.
2-[(2,6-Dichlorobenzyl)oxy]benzaldehydeIntermediateThe desired product.
2-Hydroxybenzaldehyde (Salicylaldehyde)HighCo-spot with the starting material. The phenolic hydroxyl group increases its polarity.
C-Alkylated IsomersHighSimilar polarity to salicylaldehyde due to the free hydroxyl group.
2,6-Dichlorobenzyl AlcoholIntermediate to HighA potential hydrolysis product of the benzyl chloride.
2,6-DichlorobenzaldehydeLow to IntermediateAnother potential hydrolysis/oxidation product.

Troubleshooting Workflow for Multiple Impurities:

G start Multiple Spots on TLC check_sm Co-spot with Starting Materials (Salicylaldehyde & 2,6-Dichlorobenzyl Chloride) start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes check_polarity Analyze Polarity of Unknown Spots check_sm->check_polarity No optimize_cond Optimize Reaction Conditions: - Increase reaction time - Increase temperature moderately - Check stoichiometry incomplete_rxn->optimize_cond high_polarity High Polarity Spots Present? check_polarity->high_polarity low_polarity Low Polarity Spots Present? check_polarity->low_polarity c_alkylation Suspect C-Alkylation or Unreacted Salicylaldehyde high_polarity->c_alkylation hydrolysis_sm Suspect Hydrolysis/Decomposition of 2,6-Dichlorobenzyl Chloride low_polarity->hydrolysis_sm confirm_structure Confirm Structure by NMR, LC-MS, IR c_alkylation->confirm_structure hydrolysis_sm->confirm_structure purify Purify by Column Chromatography or Recrystallization confirm_structure->purify

Caption: Troubleshooting workflow for identifying multiple impurities.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the Williamson ether synthesis of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde?

A1: While the optimal conditions can vary, a good starting point is to use potassium carbonate as the base in a polar aprotic solvent like DMF or acetonitrile. The reaction is typically run at a temperature between 60-80 °C and monitored by TLC until the starting materials are consumed. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can often improve the reaction rate and yield.

Q2: How can I minimize the formation of the C-alkylated side product?

A2: As discussed in the troubleshooting section, the choice of solvent and base is critical. Polar aprotic solvents generally favor O-alkylation. Some literature suggests that in certain cases, a weaker base and a less polar solvent might surprisingly favor O-alkylation by promoting aggregation around the oxygen atom, but this is highly system-dependent. For practical purposes, sticking to established conditions with polar aprotic solvents is recommended.

Q3: Is 2,6-dichlorobenzyl chloride stable? How should I store it?

A3: 2,6-Dichlorobenzyl chloride is a lachrymator and is sensitive to moisture.[9] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and strong bases. Over time, it can slowly hydrolyze to 2,6-dichlorobenzyl alcohol. It is advisable to use it relatively fresh or to check its purity by NMR or GC before use if it has been stored for a long time.

Q4: What is the mechanism of C-alkylation vs. O-alkylation?

A4: The phenoxide ion of salicylaldehyde is a resonance-stabilized species where the negative charge is delocalized onto the oxygen and the ortho and para carbons of the aromatic ring. This creates multiple nucleophilic sites.

G cluster_0 Reaction Pathways phenoxide Salicylaldehyde Phenoxide (Ambident Nucleophile) o_alk O-Alkylation (Desired Product) phenoxide->o_alk Attack from Oxygen c_alk C-Alkylation (Side Product) phenoxide->c_alk Attack from Ring Carbon

Caption: Competing O- and C-alkylation pathways.

Generally, O-alkylation is kinetically favored, while C-alkylation can sometimes be the thermodynamically more stable product, although this is not always the case.[6] The reaction conditions, including solvent, temperature, and counter-ion, determine the predominant pathway.

Experimental Protocols

Protocol 1: Synthesis of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde
  • To a stirred solution of 2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2,6-dichlorobenzyl chloride (1.05 eq) to the reaction mixture.

  • Heat the reaction to 70 °C and monitor its progress by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde.

Protocol 2: Identification of Side Products by ¹H NMR
  • Dissolve a sample of the crude reaction mixture in CDCl₃.

  • Acquire a ¹H NMR spectrum.

  • Expected Product: Look for the disappearance of the phenolic -OH proton (typically > 10 ppm) and the appearance of a singlet for the benzylic -CH₂- protons (around 5.0-5.5 ppm). The aldehyde proton should be a singlet around 9.8-10.5 ppm.

  • C-Alkylated Side Product: The presence of a phenolic -OH proton, along with a benzylic -CH₂- singlet and an aldehyde proton, would indicate C-alkylation. The aromatic region will also be more complex than that of the pure product.

  • Unreacted Salicylaldehyde: A singlet for the aldehyde proton and a broad singlet for the phenolic proton, matching the spectrum of the starting material.

  • 2,6-Dichlorobenzyl Alcohol: A singlet for the benzylic -CH₂- protons and a broad singlet for the alcohol -OH proton.

References

  • WIPO Patent Scope. (n.d.). Method for synthesizing 2, 6-dichlorobenzaldehyde by hydrolysis. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • PharmaXChange.info. (2011, February 25). Chemistry of Enolates - C vs O Alkylation. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dichlorobenzyl chloride. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for producing 2,6-dichlorobenzyl alcohol.

Sources

Technical Support Center: Recrystallization of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Process Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Technical Snapshot

Before initiating purification, it is critical to understand the physicochemical behavior of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde .[1] This molecule combines a polar aldehyde functionality with a lipophilic dichlorobenzyl ether moiety. This "amphiphilic" nature creates specific challenges during crystallization, most notably the tendency to "oil out" (liquid-liquid phase separation) rather than nucleate.[1]

ParameterTechnical SpecificationImplications for Recrystallization
CAS Analogous to 166049-76-9 (para-isomer)Literature MP for para-isomer is 68-69°C. Expect Ortho-isomer MP: 50–70°C.
Solubility Profile High: DCM, EtOAc, THFMod: Ethanol, MeOH (Hot)Low: Water, Hexanes, HeptaneEthanol/Water or EtOAc/Heptane are the mandatory binary systems.[1]
Key Impurities 1. Salicylaldehyde (Starting Material)2. 2,6-Dichlorobenzyl chloride3.[2][3][4] Carboxylic acid (Oxidation product)Salicylaldehyde traces inhibit crystallization. Oxidation products induce yellowing.
Stability Air-sensitive (Aldehyde

Acid)
Minimize hot filtration time; use inert atmosphere if possible.[1]

Critical Troubleshooting: The "Oiling Out" Phenomenon

The most frequent support ticket regarding this compound is: "My product separates as a yellow oil at the bottom of the flask instead of crystals."

Root Cause Analysis

This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve.[1] Essentially, the compound precipitates as a liquid because the solution temperature is above the compound's melting point in that solvent mixture, or the supersaturation is too high.

Corrective Workflow (Decision Tree)

Recrystallization_Logic Start Issue: Product Oils Out CheckTemp Is Solution Temp > 60°C? Start->CheckTemp CoolSlow Action: Re-heat to clear solution. Cool VERY slowly to 40°C. CheckTemp->CoolSlow Yes CheckSolvent Check Solvent Composition CheckTemp->CheckSolvent No Seed Action: Add Seed Crystal at 5-10°C below saturation temp. CoolSlow->Seed CheckSolvent->Seed Metastable Zone Triturate Action: Triturate oil with cold Hexane/Heptane. CheckSolvent->Triturate Oiling Persists

Figure 1: Decision matrix for handling phase separation during cooling.

Master Protocol: Recrystallization Methodology

Safety Warning: 2,6-Dichlorobenzyl halides are lachrymators and skin irritants. Perform all operations in a fume hood.

Method A: The Ethanol/Water Displacement (Recommended)

Best for: Removing unreacted benzyl halide and inorganic salts.[1]

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add absolute Ethanol (EtOH) (approx. 5 mL per gram of crude).[1]

  • Heating: Heat to reflux (approx. 78°C). If solid remains, add EtOH portion-wise until clear.

    • Tech Note: Do not exceed 10 mL/g. If insoluble particles remain, they are likely inorganic salts (KCl/NaCl). Perform a hot filtration.

  • The Critical Step (Anti-solvent): Remove from heat. While the solution is still hot (~60°C), add warm water dropwise.

    • Stop Point: Stop immediately when a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add 1-2 drops of hot EtOH to clear the turbidity. The solution is now saturated.

  • Controlled Cooling: Allow the flask to cool to room temperature undisturbed .

    • Tip: Wrap the flask in aluminum foil to slow the cooling rate. Rapid cooling promotes oiling.

  • Crystallization: Once at RT, transfer to a fridge (4°C) for 2 hours.

  • Filtration: Filter the white/off-white needles. Wash with cold 50% EtOH/Water.

Method B: The Ethyl Acetate/Heptane System

Best for: Removing unreacted Salicylaldehyde (which stays in the heptane-rich mother liquor).[1]

  • Dissolve crude in minimal boiling Ethyl Acetate (EtOAc) .

  • Slowly add Heptane until turbidity is observed.

  • Allow to cool slowly. If oiling occurs, scratch the glass surface with a rod to induce nucleation.

Advanced Impurity Management

If recrystallization fails to yield a white solid, chemical purification is required before re-attempting crystallization.

Scenario: Persistent Yellow Liquid (Unreacted Salicylaldehyde)

Salicylaldehyde is difficult to remove by crystallization alone due to its high solubility in organic solvents.

Protocol:

  • Dissolve the crude mixture in Diethyl Ether or EtOAc.

  • Wash twice with 10% Sodium Bisulfite (NaHSO₃) solution.

    • Mechanism:[1] Bisulfite forms a water-soluble adduct with the unreacted aldehyde (Salicylaldehyde), pulling it into the aqueous layer.[1] The target molecule (an ether-aldehyde) is sterically hindered and less reactive toward bisulfite under these mild biphasic conditions, or reacts much slower.[1]

  • Wash with 1M NaOH (removes unreacted phenols).

  • Dry organic layer (MgSO₄), evaporate, and proceed to Method A .

Frequently Asked Questions (FAQ)

Q1: The crystals turn yellow after drying. Why? A: This indicates oxidation. The aldehyde group oxidizes to a carboxylic acid upon exposure to air.

  • Fix: Dry the crystals in a vacuum desiccator protected from light. Store under nitrogen/argon if possible.

Q2: Can I use Methanol instead of Ethanol? A: Yes, but Methanol has a lower boiling point (65°C) and is more polar. It may solubilize the product too well, leading to lower yields. Ethanol is preferred for its slightly better lipophilic match.

Q3: My yield is low (<50%). Where is my product? A: It is likely in the mother liquor.

  • Fix: Concentrate the mother liquor to half volume and repeat the cooling process (Second Crop). Alternatively, the solvent volume in Step 1 was too high.

Q4: Is there a specific seed crystal I can use? A: If you lack a pure sample, scratch the side of the flask with a glass rod at the air-liquid interface. The friction can generate microscopic seed nuclei.

Synthesis & Workup Context

Understanding the upstream process aids in troubleshooting.

Synthesis_Workflow Reactants Salicylaldehyde + 2,6-Dichlorobenzyl Chloride + K2CO3 Reaction Reaction (DMF or Acetone, Reflux) Reactants->Reaction Quench Quench (Pour into Ice Water) Reaction->Quench Crude Crude Precipitate (Often sticky/oily) Quench->Crude Precipitation Purify Recrystallization (EtOH/Water) Crude->Purify

Figure 2: Standard synthesis pathway leading to the crude material.[1]

References

  • PubChem. 2,6-Dichlorobenzaldehyde (Source Material Properties).[4] National Library of Medicine. Available at: [Link][1]

  • Google Patents. Process for purifying derivatives of salicylic acid (US2891090A).[5] (General principles for salicylaldehyde derivative purification). Available at:

Sources

Technical Support Center: Strategies for Solubilizing 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde. Our goal is to equip you with the knowledge and practical methodologies to successfully incorporate this compound into your aqueous-based experiments.

Introduction: Understanding the Challenge

2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is a hydrophobic aromatic aldehyde. Its molecular structure, characterized by a dichlorobenzyl ether group and a benzaldehyde moiety, contributes to its poor solubility in water.[1][2] This low aqueous solubility can be a significant hurdle in various experimental settings, including in vitro cell-based assays, biochemical assays, and early-stage formulation development for preclinical studies. Achieving a homogenous and stable solution at the desired concentration is critical for obtaining reliable and reproducible results.

This guide will explore several effective strategies to enhance the solubility of this compound, ranging from the use of co-solvents and pH adjustment to more advanced techniques like cyclodextrin complexation and the formation of nanosuspensions. We will delve into the scientific principles behind each method, provide detailed protocols, and offer troubleshooting advice to help you navigate potential pitfalls.

Physicochemical Properties Overview

PropertyEstimated Value/CharacteristicRationale & Implications for Solubility
Molecular Formula C₁₄H₁₀Cl₂O₂[3]The presence of two chlorine atoms and two aromatic rings contributes to the molecule's hydrophobicity.
Molecular Weight 281.13 g/mol [3]A moderate molecular weight, but the hydrophobic nature dominates its solubility characteristics.
Calculated logP ~4.1 (for a structural isomer)[4]A high logP value indicates a strong preference for a non-polar environment over an aqueous one, predicting low water solubility.
Aqueous Solubility Predicted to be very low.Aromatic aldehydes, in general, have limited water solubility, which decreases with increasing molecular weight and the presence of hydrophobic substituents.[1][5]
pKa Not readily available.The aldehyde group is generally not ionizable under physiological pH. The ether linkage is also stable. Therefore, pH adjustment is unlikely to significantly impact the solubility of the neutral molecule.[6]

Troubleshooting & FAQs

Section 1: Co-solvent Systems

Question: I am preparing a stock solution of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde for a cell-based assay, and it's precipitating when I dilute it into my aqueous cell culture medium. What can I do?

Answer: This is a common issue when working with hydrophobic compounds. The use of a water-miscible organic co-solvent to create a concentrated stock solution is a standard and often effective approach.[7][8] The key is to select a co-solvent that is compatible with your experimental system and to keep the final concentration of the co-solvent in your assay low enough to avoid cellular toxicity or other unwanted effects.[9][10][11]

Recommended Co-solvents:
  • Dimethyl Sulfoxide (DMSO): This is the most widely used co-solvent for in vitro assays due to its excellent solubilizing power for a wide range of compounds and its relatively low toxicity at low concentrations.[8]

  • Ethanol: Another common choice, but it can be more volatile and may have more pronounced effects on cell membranes at higher concentrations compared to DMSO.[12]

  • Polyethylene Glycols (PEGs) of low molecular weight (e.g., PEG 300, PEG 400): These are less common for initial stock solutions but can be useful in formulation development.[13][14]

Experimental Protocol: Preparing a Stock Solution with DMSO
  • Initial Stock Preparation:

    • Accurately weigh a small amount of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde.

    • Add a minimal amount of high-purity DMSO to dissolve the compound completely. Gentle warming (to 37°C) and vortexing can aid dissolution.

    • Aim for a high concentration for your stock solution (e.g., 10-50 mM) to minimize the volume of DMSO added to your final assay.

  • Serial Dilutions:

    • Perform serial dilutions of your concentrated stock solution in DMSO to create intermediate stock concentrations.

  • Final Dilution into Aqueous Medium:

    • To prepare your final working concentration, add a small volume of the appropriate DMSO stock solution to your pre-warmed aqueous medium (e.g., cell culture medium, buffer).

    • Crucially, add the DMSO stock to the aqueous medium, not the other way around. This allows for rapid dispersion and minimizes the chances of precipitation.

    • Vortex or gently mix immediately after adding the stock solution.

  • Final Co-solvent Concentration:

    • It is critical to maintain the final concentration of DMSO in your assay below a level that affects your specific cells or assay components. Typically, a final DMSO concentration of ≤ 0.5% is well-tolerated by most cell lines, but it is essential to determine the tolerance for your specific system. [9][10]

Troubleshooting Co-solvent Issues:
  • Precipitation upon dilution:

    • The final concentration of the compound may be exceeding its solubility limit in the final aqueous medium, even with the co-solvent. Try preparing a lower final concentration.

    • The final percentage of the co-solvent may be too low. Consider if you can slightly increase the final co-solvent concentration while staying within the tolerated limits of your assay.

    • Ensure the aqueous medium is at an appropriate temperature (e.g., 37°C for cell culture) as temperature can influence solubility.

  • Cell Toxicity or Assay Interference:

    • Run a vehicle control experiment with the same final concentration of the co-solvent (e.g., 0.5% DMSO) to ensure that the co-solvent itself is not causing the observed effects.[9]

    • If toxicity is observed, try reducing the final co-solvent concentration by preparing a more concentrated initial stock solution.

Section 2: Cyclodextrin-Based Solubilization

Question: My experimental system is sensitive to organic solvents, even at low concentrations. Are there alternative methods to solubilize 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde?

Answer: Yes, cyclodextrins are an excellent alternative for increasing the aqueous solubility of hydrophobic compounds without the need for organic co-solvents.[15][16] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic "guest" molecules, like our compound of interest, forming an "inclusion complex" that has a much higher apparent water solubility.[17][18][19]

Diagram: Cyclodextrin Inclusion Complex Formation

G cluster_0 Before Complexation cluster_1 Inclusion Complex Compound Hydrophobic Compound (2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde) Complex Hydrophilic Exterior Hydrophobic Compound (Guest) Hydrophobic Interior (Host) Compound->Complex:f1 Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior)

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Recommended Cyclodextrins:
  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Often a good starting point due to its high water solubility and low toxicity.[18]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble and safe option, often used in pharmaceutical formulations.[8]

Experimental Protocol: Solubilization with HP-β-CD
  • Determine the Required Concentration:

    • Decide on the final concentration of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde needed for your experiment.

  • Prepare the Cyclodextrin Solution:

    • Prepare a solution of HP-β-CD in your aqueous medium (e.g., water, buffer, or cell culture medium) at a concentration significantly higher than the target compound concentration (e.g., 10-100 times molar excess).

  • Complexation:

    • Add the powdered 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde directly to the HP-β-CD solution.

    • Stir or shake the mixture at room temperature or slightly elevated temperature (e.g., 37°C) for several hours to overnight to allow for the formation of the inclusion complex.

  • Clarification:

    • After incubation, there may be some undissolved compound. To obtain a clear solution of the complex, filter the solution through a 0.22 µm syringe filter. This will remove any remaining solid particles.

  • Concentration Determination (Optional but Recommended):

    • It is good practice to determine the actual concentration of the solubilized compound in your final filtered solution using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Troubleshooting Cyclodextrin-Based Solubilization:
  • Incomplete Dissolution:

    • Increase the concentration of the cyclodextrin.

    • Increase the incubation time or temperature.

    • The chosen cyclodextrin may not be optimal for this specific molecule. Consider trying a different type of cyclodextrin.

  • Assay Interference:

    • As with co-solvents, it is crucial to run a vehicle control with the same concentration of cyclodextrin to ensure it does not interfere with your assay.[10]

Section 3: Advanced Solubilization Strategies

Question: I need to prepare a more concentrated aqueous formulation for a preclinical animal study, and the previous methods are not sufficient. What other options are available?

Answer: For applications requiring higher concentrations or for overcoming significant solubility challenges, more advanced formulation strategies can be employed. These often require more specialized equipment and development but can yield superior results.

Nanosuspensions

A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants and polymers.[20][21] By reducing the particle size to the nanometer range, the surface area of the drug is dramatically increased, which can lead to a significant increase in the dissolution rate and saturation solubility.[22][23]

Key Advantages:

  • High drug loading is possible.

  • Applicable to compounds that are poorly soluble in both aqueous and organic media.[20]

  • Can improve bioavailability for in vivo studies.[21]

General Preparation Methods:

  • Top-down methods: High-pressure homogenization or media milling to break down larger drug particles.

  • Bottom-up methods: Precipitation of the drug from a solution in a controlled manner to form nanoparticles.[24]

Lipid-Based Formulations

For highly lipophilic compounds, lipid-based formulations such as microemulsions or self-emulsifying drug delivery systems (SEDDS) can be very effective.[25][26] These systems involve dissolving the compound in a mixture of oils, surfactants, and co-solvents, which can spontaneously form fine dispersions in an aqueous environment.

Key Advantages:

  • Can significantly enhance the solubility and oral absorption of lipophilic drugs.[26]

  • Can protect the drug from degradation in the gastrointestinal tract.

pH Adjustment

For ionizable compounds, adjusting the pH of the solution can dramatically increase solubility.[6][7] However, as noted earlier, 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is unlikely to have an ionizable group that would be affected by pH changes in the typical physiological range. While the structurally related 2-hydroxybenzaldehyde has a pKa of 8.28 due to its phenolic hydroxyl group, the subject compound has a stable ether linkage in that position.[27] Therefore, pH modification is not expected to be a primary strategy for this particular molecule.

Summary of Strategies

StrategyPrincipleBest ForKey Considerations
Co-solvents (e.g., DMSO) Increasing the polarity of the solvent system.In vitro assays, initial screening.Potential for solvent toxicity; final concentration must be carefully controlled.[9][10]
Cyclodextrins Encapsulation of the hydrophobic molecule.[15]Solvent-sensitive assays, improving apparent water solubility.Potential for assay interference; need to run vehicle controls.[10]
Nanosuspensions Increasing surface area by reducing particle size.[21]Higher concentration formulations, in vivo studies.Requires specialized equipment and formulation expertise.
Lipid-Based Formulations Dissolving the compound in a lipidic carrier.[25]Highly lipophilic compounds, oral delivery.Complex formulation development.

Concluding Remarks

Dealing with the low aqueous solubility of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde requires a systematic and informed approach. The choice of solubilization strategy will depend on the specific requirements of your experiment, including the desired final concentration, the sensitivity of your assay system to excipients, and the intended application. For most in vitro applications, starting with a well-characterized co-solvent system like DMSO is a practical first step. For solvent-sensitive systems or when higher aqueous concentrations are needed, cyclodextrin complexation offers a powerful alternative. For more demanding applications such as in vivo studies, advanced formulations like nanosuspensions may be necessary.

Always remember to include appropriate vehicle controls in your experiments to ensure that the observed effects are due to the compound itself and not the solubilizing agents. By carefully selecting and optimizing your solubilization method, you can overcome the challenges posed by this compound's hydrophobicity and achieve reliable and meaningful experimental outcomes.

References

  • MDPI: Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. 15

  • PMC - NIH: Nanosuspension: An approach to enhance solubility of drugs. 20

  • International Journal of Pharmaceutical Sciences and Research: NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. 22

  • PMC: Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. 17

  • MDPI: Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. 24

  • World Pharma Today: Innovative Formulation Strategies for Poorly Soluble Drugs. 25

  • PubMed: Cyclodextrin complexes: Perspective from drug delivery and formulation. 16

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. 28

  • Taylor & Francis Online: New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. 18

  • IT Medical Team: 5. Nanosuspension Technology for Solubilizing Poorly Soluble Drug.

  • Enhancing Solubility of Poorly Soluble Drugs: The Nanosuspension Approach. 21

  • International Journal of Pharmaceutical Sciences and Nanotechnology: Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. 23

  • OAText: Inclusion complex formation of cyclodextrin with its guest and their applications. 19

  • WuXi AppTec DMPK: Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. 26

  • PMC: Insoluble drug delivery strategies: review of recent advances and business prospects. 7

  • ResearchGate: Considerations regarding use of solvents in in vitro cell based assays. 9

  • ResearchGate: Effect of pH on formation of (a) carbonyl groups and (b) carboxyl groups. 29

  • Considerations regarding use of solvents in in vitro cell based assays. 10

  • MedchemExpress.com: Co-solvents | Biochemical Assay Reagents. 8

  • Research Journal of Pharmacognosy: The effect of some cosolvents and surfactants on viability of cancerous cell lines. 12

  • ChemicalBook: 2-[(2,6-DICHLOROBENZYL)OXY]BENZALDEHYDE | 175203-16-4. 30

  • PubChem: 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde | C14H10Cl2O2 | CID 735466. 4

  • 2-[(2,6-dichlorobenzyl)oxy]benzaldehyde - Related Substances. 31

  • Semantic Scholar: Considerations regarding use of solvents in in vitro cell based assays. 11

  • 2-[(2,6-dichlorobenzyl)oxy]benzaldehyde - Chemical Details. 3

  • Sigma-Aldrich: (2,4-Dichlorobenzyl)oxy benzaldehyde AldrichCPR 52803-60-8.

  • Google Patents: KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or .... 32

  • International Journal of Medical Science and Dental Research: Techniques for Improving Solubility. 33

  • PMC - PubMed Central: Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease. 5

  • ACS Publications: Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes | Industrial & Engineering Chemistry Research. 34

  • Chemistry LibreTexts: Properties of Aldehydes and Ketones. 35

  • ResearchGate: Solubilizing Excipients in Oral and Injectable Formulations. 13

  • Sigma-Aldrich: Solubility Enhancement of Hydrophobic Drugs. 36

  • Journal of Advanced Pharmacy Education and Research: Techniques for solubility enhancement of Hydrophobic drugs: A Review. 37

  • PubMed: Solubilizing excipients in oral and injectable formulations. 14

  • SIDS INITIAL ASSESSMENT PROFILE CAS No. 90-02-8 Chemical Name 2-Hydroxybenzaldehyde Structural Formula. 27

  • Khan Academy: pH and solubility (video) | Equilibrium. 6

  • Quora: Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms?. 1

  • StudySmarter: Physical Properties of Aldehydes and Ketones: Definition, Example. 2

  • PubChemLite: 4-[(2,6-dichlorobenzyl)oxy]benzaldehyde. 38

  • Google Patents: CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde. 39

  • Google Patents: US8246969B2 - Compositions containing aromatic aldehydes and their use in treatments. 40

  • PubMed: Analysis of aldehydes in excipients used in liquid/semi-solid formulations by gas chromatography-negative chemical ionization mass spectrometry. 41

  • PubChem: 2,6-Dichlorobenzaldehyde | C7H4Cl2O | CID 6737. 42

  • ResearchGate: (PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. 43

Sources

Technical Support Center: Stability & Degradation of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Document ID: TSC-2025-DCPB Lead Scientist: Senior Application Scientist, Chemical Stability Unit

Executive Summary: The Molecule at a Glance

2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde (CAS: 52803-60-8) serves as a critical intermediate in the synthesis of respiratory therapeutics and other bioactive small molecules. Its structural duality—a reactive benzaldehyde core coupled with a 2,6-dichlorobenzyl ether linkage—creates a specific "stability profile" that researchers must navigate.

This guide moves beyond generic advice, dissecting the three primary degradation vectors: Oxidative Deformylation , Hydrolytic Ether Cleavage , and Photo-Induced Radical Dissociation .

Degradation Pathways Visualization

The following diagram maps the kinetic fate of the molecule under stress conditions. Use this to identify impurities in your HPLC/LC-MS traces.

DegradationPathways Parent 2-[(2,6-Dichlorobenzyl)oxy] benzaldehyde (Parent) Acid 2-[(2,6-Dichlorobenzyl)oxy] benzoic acid (Major Oxidative Impurity) Parent->Acid Autoxidation (O2) Radical Chain Mechanism Salicyl Salicylaldehyde (Hydrolysis Product A) Parent->Salicyl Acidic Hydrolysis (H+ / H2O) BenzylAlc 2,6-Dichlorobenzyl alcohol (Hydrolysis Product B) Parent->BenzylAlc Acidic Hydrolysis Radical Benzylic Radicals (Photolytic Transient) Parent->Radical UV Light (hν) Homolytic Cleavage

Figure 1: Mechanistic degradation map. The red pathway (Oxidation) is the most prevalent storage issue, while the yellow pathway (Hydrolysis) typically occurs during acidic workups.

Troubleshooting Guide (Q&A)

Section A: Oxidative Instability (The "Air" Problem)

Q: I just purchased a fresh bottle, but my LC-MS shows a peak at M+16. Is the vendor batch bad? A: Not necessarily, but the compound has likely undergone autoxidation .

  • The Science: Benzaldehydes possess a weak C(O)-H bond (Bond Dissociation Energy ~88 kcal/mol). Upon exposure to atmospheric oxygen, a radical chain reaction converts the aldehyde (-CHO) directly to the carboxylic acid (-COOH). This corresponds to a mass shift of +16 Da (Oxygen insertion).

  • Diagnostic: Check for a peak shifting to earlier retention time (more polar) in reverse-phase HPLC.

  • Solution:

    • Purification: Dissolve in DCM and wash with saturated sodium bicarbonate (NaHCO₃). The acid impurity will partition into the aqueous layer.

    • Prevention: Always store under Argon or Nitrogen. Sparge reaction solvents if the reaction time exceeds 4 hours.

Section B: Hydrolytic Stress (The Ether Linkage)

Q: My reaction requires acidic conditions, but I'm losing the starting material. What is happening? A: You are triggering acid-catalyzed ether cleavage .

  • The Science: While benzyl ethers are generally robust, the ortho-substitution pattern and the electron-withdrawing nature of the 2,6-dichloro group can alter the stability. Strong mineral acids (HCl, H₂SO₄) or Lewis acids (BBr₃, AlCl₃) will cleave the ether bond, releasing Salicylaldehyde and 2,6-Dichlorobenzyl chloride/alcohol .

  • Diagnostic: Look for the appearance of Salicylaldehyde (distinctive smell, lower molecular weight) in your chromatogram.

  • Protocol Adjustment: Switch to milder acidic conditions (e.g., acetic acid) or, if possible, perform the transformation under basic conditions, as benzyl ethers are stable to base.

Section C: Photostability

Q: The compound turned from off-white to yellow after leaving it on the bench. Is it degraded? A: Yes, this is a classic sign of photo-degradation .

  • The Science: Benzaldehydes absorb UV light, entering an excited triplet state. This can lead to hydrogen abstraction or radical fragmentation. The yellowing often indicates the formation of complex condensation products or quinoid structures.

  • Action:

    • Run a TLC. If the yellow color stays at the baseline or smears, it is likely polymer/oligomer degradation.

    • Strict Rule: Store in amber vials. Wrap reaction flasks in aluminum foil during synthesis.

Stability Data & Storage Protocols

The following table summarizes the stability profile based on functional group chemistry and safety data [1, 2].

Stress ConditionStability RatingMajor DegradantPrevention Strategy
Atmospheric Oxygen Poor 2-[(2,6-Dichlorobenzyl)oxy]benzoic acidStore under Inert Gas (Ar/N₂).
Aqueous Acid (pH < 3) Moderate/Low SalicylaldehydeBuffer aqueous phases; avoid prolonged acid exposure.
Aqueous Base (pH > 10) Good N/A (Stable)Compatible with basic workups (e.g., NaOH washes).
UV Light Sensitive Radical recombinantsUse Amber Glassware; protect from direct sunlight.
Temperature (> 40°C) Moderate Accelerated OxidationStore at 2–8°C (Refrigerated).

Detailed Experimental Protocols

Protocol 1: Purification of Oxidized Stock

Use this protocol if your aldehyde purity has dropped below 95% due to acid formation.

  • Dissolution: Dissolve the crude material in Dichloromethane (DCM) or Ethyl Acetate (approx. 10 mL per gram).

  • Wash Step: Extract the organic phase twice with 10% aqueous Sodium Bicarbonate (NaHCO₃) .

    • Mechanism:[1][2] The bicarbonate deprotonates the carboxylic acid impurity (pKa ~4), turning it into a water-soluble carboxylate salt. The aldehyde (neutral) remains in the organic layer.

  • Rinse: Wash the organic layer once with Brine (saturated NaCl) to remove residual water/base.

  • Drying: Dry over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes.

  • Concentration: Filter and evaporate the solvent under reduced pressure (Rotavap) at < 40°C.

  • Validation: Run HPLC. The acid peak (usually eluting earlier) should be eliminated.

Protocol 2: Inert Storage Setup
  • Transfer the purified solid into an Amber Vial .

  • Flush the headspace with Argon (Argon is heavier than air and provides a better blanket than Nitrogen).

  • Seal the cap tightly with Parafilm.

  • Store at 2–8°C .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 735454, 2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde (Isomer Analog). Retrieved from [Link]

    • Note: While the specific 2,6-isomer data is often inferred, the chemical properties of the 2,4-isomer and general dichlorobenzyl ethers provided in PubChem are chemically analogous regarding stability.
    • Source for "Sensitive to air, moisture and light" designation for the parent aldehyde structure.[3]

  • Wiberg, K. B. (1965).Oxidation in Organic Chemistry. Academic Press.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[(2,6-dichlorobenzyl)oxy]benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific Williamson ether synthesis. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's nuances, enabling you to overcome common challenges and achieve higher yields and purity.

Core Principles: The Williamson Ether Synthesis

The synthesis of 2-[(2,6-dichlorobenzyl)oxy]benzaldehyde is a classic example of the Williamson ether synthesis. This reaction proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[1][2] In this specific case, the nucleophile is the phenoxide generated from salicylaldehyde (2-hydroxybenzaldehyde), which attacks the electrophilic benzylic carbon of 2,6-dichlorobenzyl chloride, displacing the chloride leaving group.

Understanding the S(_N)2 nature of this reaction is paramount for troubleshooting.[2] The reaction is a concerted, single-step process where the nucleophile attacks the carbon atom at the same time the leaving group departs.[1][3] This mechanism dictates the optimal choice of reactants, solvents, and conditions to favor substitution over competing side reactions.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Problem 1: Low or No Product Yield

Q1: My reaction has resulted in a very low yield, or I've only recovered my starting materials. What are the most likely causes?

A1: Low yield is a frequent issue that can stem from several factors. The primary culprits are often related to incomplete deprotonation of the salicylaldehyde, suboptimal reaction conditions, or the quality of your reagents.[4][5]

Causality & Solutions:

  • Ineffective Base: The hydroxyl group of salicylaldehyde must be deprotonated to form the reactive phenoxide nucleophile. If the base is too weak or not used in sufficient quantity, the concentration of the nucleophile will be too low for the reaction to proceed efficiently.

    • Recommendation: Use a strong enough base to fully deprotonate the phenol. While bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used for aryl ether synthesis, stronger bases like sodium hydride (NaH) can also be effective.[6] Ensure the base is fresh and has been stored under anhydrous conditions.

  • Insufficient Temperature or Time: The Williamson ether synthesis typically requires heating to proceed at a reasonable rate.[1][3]

    • Recommendation: Typical temperatures range from 50 to 100 °C.[3][4] Monitor your reaction by Thin Layer Chromatography (TLC). If you see the slow disappearance of starting materials, consider increasing the temperature or extending the reaction time. However, be cautious, as excessively high temperatures can promote side reactions.[7]

  • Solvent Choice: The solvent plays a critical role in an S(_N)2 reaction. Protic solvents (e.g., ethanol, water) can solvate the phenoxide nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[1][7]

    • Recommendation: Use a polar aprotic solvent. Acetonitrile (ACN) and N,N-Dimethylformamide (DMF) are excellent choices as they effectively dissolve the reactants but do not hinder the nucleophile.[1][8]

Troubleshooting Flowchart for Low Yield

LowYield Start Low Yield Observed CheckPurity Are Reagents Pure & Anhydrous? Start->CheckPurity CheckBase Is the Base Strong Enough & Anhydrous? CheckSolvent Is the Solvent Polar Aprotic (e.g., DMF, ACN)? CheckBase->CheckSolvent Yes SolutionBase Use a Stronger Base (e.g., NaH) or Fresh K₂CO₃/Cs₂CO₃ CheckBase->SolutionBase No CheckConditions Are Temperature & Time Sufficient? CheckSolvent->CheckConditions Yes SolutionSolvent Switch to Anhydrous DMF or Acetonitrile CheckSolvent->SolutionSolvent No CheckConditions->Start No, Re-evaluate SolutionConditions Increase Temperature (50-100 °C) and/or extend Reaction Time. Monitor by TLC. CheckConditions->SolutionConditions No CheckPurity->CheckBase Yes SolutionPurity Use Anhydrous Solvents and High-Purity Starting Materials CheckPurity->SolutionPurity No

Caption: Troubleshooting workflow for low yield.

Problem 2: Formation of Significant Impurities

Q2: My reaction produces the desired product, but TLC and NMR analysis show significant impurities. What are the likely side reactions?

A2: The primary side reaction of concern in a Williamson ether synthesis is elimination (E2), although other side reactions can occur, especially with a phenoxide nucleophile.

Causality & Solutions:

  • Elimination (E2) Reaction: While 2,6-dichlorobenzyl chloride is a primary halide and thus less prone to elimination than secondary or tertiary halides, it can still occur, especially at higher temperatures or with very strong, sterically hindered bases.[2][4][9] This would lead to the formation of 2,6-dichlorostyrene.

    • Recommendation: Maintain the reaction temperature within the optimal range (50-100 °C) and avoid excessively high temperatures.[4][7] Using a non-hindered base like potassium carbonate is generally preferred over bulky bases like potassium tert-butoxide if elimination is a concern.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen (O-alkylation, desired) and the aromatic ring carbons (C-alkylation, undesired).[1][6] Alkylation on the ring, ortho or para to the hydroxyl group, can compete with the desired O-alkylation.

    • Recommendation: The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.

  • Self-Condensation/Cannizzaro Reaction: Under strongly basic conditions, the aldehyde functional group of either the starting material (salicylaldehyde) or the product can potentially undergo side reactions. The Cannizzaro reaction, a disproportionation of two aldehyde molecules to a primary alcohol and a carboxylic acid, can occur with non-enolizable aldehydes in the presence of a strong base.[10]

    • Recommendation: Avoid using an excessive excess of a very strong base like NaOH or KOH, especially at high concentrations.[10] Ensure the reaction is worked up promptly upon completion to quench the base.

Reaction Pathway Diagram

ReactionPathways cluster_reactants Reactants cluster_products Potential Products Salicylaldehyde Salicylaldehyde + Base DesiredProduct Desired Product (O-Alkylation) Salicylaldehyde->DesiredProduct SN2 (Desired) C_Alkylation C-Alkylation Byproduct Salicylaldehyde->C_Alkylation SN2 (Side Reaction) BenzylChloride 2,6-Dichlorobenzyl Chloride BenzylChloride->DesiredProduct BenzylChloride->C_Alkylation Elimination Elimination Byproduct BenzylChloride->Elimination E2 (Side Reaction)

Caption: Competing reaction pathways in the synthesis.

Problem 3: Difficulty in Product Purification

Q3: I'm having trouble isolating a pure product. What is the recommended workup and purification procedure?

A3: A proper workup is crucial for removing inorganic salts and unreacted polar starting materials. This is typically followed by column chromatography for final purification.

General Workup and Purification Protocol:

  • Quenching: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. Carefully quench the reaction by adding water to dissolve inorganic salts and any remaining base.[4]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (DCM).[4][10] Perform the extraction three times to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash them sequentially with water and then a saturated brine solution. The brine wash helps to remove residual water from the organic layer.[4]

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4] Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel.[4] A common eluent system is a gradient of ethyl acetate in hexanes. The exact ratio will depend on the polarity of any impurities and should be determined by TLC analysis.

Data Summary: Solvent & Base Selection
ParameterRecommended ChoicesRationale
Solvent DMF, Acetonitrile, DMSOPolar aprotic solvents enhance nucleophilicity and accelerate S(_N)2 reactions.[1][7]
Base K₂CO₃, Cs₂CO₃, NaHMust be strong enough to deprotonate the phenol. Carbonates are common for aryl ethers; NaH is a stronger, non-nucleophilic option.[6]
Temperature 50 - 100 °CBalances reaction rate against the risk of promoting side reactions like elimination.[1][3]

Experimental Protocol: Optimized Synthesis

This protocol provides a generalized, robust starting point for the synthesis of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde. Optimization may be required based on your specific lab conditions and reagent purity.

Materials:

  • Salicylaldehyde

  • 2,6-Dichlorobenzyl chloride

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add salicylaldehyde (1.0 eq) and anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the stirring solution.

  • Alkylation: Add 2,6-dichlorobenzyl chloride (1.0 - 1.1 eq) to the mixture.

  • Heating & Monitoring: Heat the reaction mixture to 80 °C. Monitor the progress of the reaction by TLC until the salicylaldehyde spot is consumed (typically 2-6 hours).

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract three times with ethyl acetate.

  • Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., 10-20% ethyl acetate in hexanes).

References

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved February 12, 2026.
  • Improving reaction conditions for Williamson ether synthesis. (n.d.). BenchChem. Retrieved February 12, 2026.
  • Williamson Ether Synthesis. (n.d.). ChemTalk. Retrieved February 12, 2026.
  • Mastering The Williamson Ether Synthesis. (2025, December 4).
  • Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. (2025, September 16). TailoredRead. Retrieved February 12, 2026.
  • Williamson Ether Synthesis. (n.d.). Cambridge University Press. Retrieved February 12, 2026.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved February 12, 2026.
  • Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC. Retrieved February 12, 2026.
  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved February 12, 2026.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Science Publishing Group. Retrieved February 12, 2026.
  • Troubleshooting low yield in sinapaldehyde chemical synthesis. (n.d.). BenchChem. Retrieved February 12, 2026.
  • Technical Support Center: Synthesis of 2-Methylbenzaldehyde Derivatives. (n.d.). BenchChem. Retrieved February 12, 2026.

Sources

Technical Support Center: 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde NMR Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support interface for researchers analyzing the NMR spectroscopy of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde . It is structured to address the specific "pain points" of verifying this molecule's structure, distinguishing it from starting materials, and resolving common spectral artifacts.

Status: Active | Specialist: Dr. A. Vance, Senior Application Scientist Topic: Structural Verification & Impurity Profiling via


H NMR
Executive Summary

You are likely analyzing this compound as an intermediate in a medicinal chemistry campaign (e.g., synthesis of voxelotor analogs or benzaldehyde-based pharmacophores). The steric bulk of the 2,6-dichlorobenzyl group and the electronic environment of the salicylaldehyde core create a unique spectral fingerprint. This guide troubleshoots the assignment of the ether linkage, the deconvolution of overlapping aromatic signals, and the identification of silent impurities.

Section 1: The "Fingerprint" Verification

Use this section to confirm you have the correct scaffold before detailed assignment.

Q: How do I instantly confirm the ether linkage formation?

A: Look for the "Deshielded Singlet" and the "Aldehyde Shift." The formation of the ether bond breaks the intramolecular hydrogen bond present in the starting material (salicylaldehyde). This results in two diagnostic changes:

  • The Linker Signal (Critical): The benzylic methylene (

    
    ) protons appear as a sharp singlet  between 5.20 – 5.45 ppm .
    
    • Why a singlet? The benzylic carbon is attached to the 2,6-dichlorophenyl ring. Positions 2 and 6 are substituted with Chlorine, and position 1 is quaternary. There are no adjacent protons to split this signal.

    • Why this shift? A standard benzyl ether appears ~5.1 ppm. The ortho-dichloro substitution exerts a deshielding effect (steric and electronic), pushing it downfield.

  • The Aldehyde Shift:

    • Starting Material (Salicylaldehyde):

      
       ppm (Shielded due to H-bonding).
      
    • Product:

      
       ppm.[1]
      
    • Diagnostic: If you see a peak at 9.9 ppm, you have unreacted starting material.

Q: My aromatic region is a mess. How do I distinguish the two rings?

A: You must rely on symmetry vs. asymmetry . The molecule contains two distinct aromatic systems:[2]

  • Ring A (Salicylaldehyde): An ABCD system (four non-equivalent protons).

  • Ring B (2,6-Dichlorobenzyl): An

    
     system (assuming free rotation).
    
Ring SystemProton CountMultiplicity PatternApprox. Shift
2,6-Dichlorophenyl 3HDoublet (2H) & Triplet (1H) 7.20 – 7.45 ppm
Benzaldehyde 4H2 Doublets & 2 Triplets 7.00 – 7.90 ppm
  • Tip: The H-6 proton of the benzaldehyde ring (ortho to aldehyde) is the most deshielded aromatic signal, typically a doublet around 7.8 – 7.9 ppm . Use this as your anchor.

Section 2: Impurity Profiling

Use this section if your integration values are off or you see extra peaks.

Q: I see a singlet at 4.88 ppm. Is this a rotamer?

A: No, this is likely 2,6-Dichlorobenzyl chloride (Starting Material). The benzylic protons in the starting chloride are significantly more shielded than in the ether product.

  • Product (

    
    ):  ~5.30 ppm.
    
  • Impurity (

    
    ):  ~4.88 ppm [1].
    
Q: There is a broad peak around 11.0 ppm. What is it?

A: This is the phenolic hydroxyl (


) of unreacted salicylaldehyde .
In the starting material, the phenol proton is strongly hydrogen-bonded to the aldehyde oxygen, shifting it to ~11.0 ppm. In your product, this peak must be absent .
Q: I see a "ghost" doublet near the aldehyde peak. Is my aldehyde oxidizing?

A: Check the coupling constant (


).
  • Scenario A (Oxidation): If you see a broad singlet ~10-12 ppm that exchanges with

    
    , it is the carboxylic acid (benzoic acid derivative).
    
  • Scenario B (Formyl Coupling): Occasionally, high-resolution scans show a small coupling (

    
     Hz) between the aldehyde proton and the H-6 aromatic proton. This is normal and indicates a high-quality sample, not an impurity.
    
Section 3: Visual Troubleshooting Workflow

The following logic gate diagram outlines the decision process for validating your crude NMR spectrum.

NMR_Troubleshooting Start Start: Analyze 1H NMR Spectrum CheckCHO Check 10.0 - 10.6 ppm region Start->CheckCHO IsCHO Is there a singlet > 10.0 ppm? CheckCHO->IsCHO No No IsCHO->No Broad peak >11ppm? Yes Yes IsCHO->Yes CheckOH Check 10.8 - 11.5 ppm IsOH Is there a peak here? CheckOH->IsOH IsOH->No IsOH->Yes CheckLinker Check 5.0 - 5.5 ppm region LinkerShift Where is the singlet? CheckLinker->LinkerShift 4.8 - 4.9 ppm 4.8 - 4.9 ppm LinkerShift->4.8 - 4.9 ppm 5.2 - 5.4 ppm 5.2 - 5.4 ppm LinkerShift->5.2 - 5.4 ppm ResultSuccess Target Structure Likely (Verify Aromatic Integration) ResultSM_Ald Impurity: Salicylaldehyde (Incomplete Reaction) ResultSM_Cl Impurity: 2,6-Dichlorobenzyl Chloride ResultAcid Impurity: Benzoic Acid deriv. (Oxidation) No->CheckLinker No->ResultAcid Broad peak >11ppm? Yes->CheckOH Yes->ResultSM_Ald 4.8 - 4.9 ppm->ResultSM_Cl 5.2 - 5.4 ppm->ResultSuccess

Caption: Figure 1. Logic flow for rapid structural verification and impurity identification based on key chemical shift markers.

Section 4: Quantitative Data & Reference Table

Use this table to assign your peaks. Note that values are for


.[3][4]
FragmentProton LabelShift (

, ppm)
Multiplicity

Coupling (Hz)
Notes
Aldehyde

10.45 s-Deshielded vs. SM (9.9)
Benzaldehyde Ring H-6 (ortho to CHO)7.85 dd~7.8, 1.8Most downfield Ar-H
Benzaldehyde Ring H-4 (para to CHO)7.55 td~7.8, 1.8Triplet-like
Dichlorophenyl H-3', H-5'7.38 d~8.0Symmetric environment
Dichlorophenyl H-4'7.25 t~8.0Often overlaps with H-4
Benzaldehyde Ring H-3, H-57.05 - 7.15 m-Complex overlap
Linker

5.35 s-Key diagnostic peak
Impurity Benzyl Chloride4.88s-Unreacted Alkylating Agent [1]
Section 5: Experimental Protocols
Standard NMR Preparation Protocol

To ensure resolution of the aromatic multiplets and avoid solvent artifacts:

  • Solvent Choice: Use Chloroform-d (

    
    ) .
    
    • Reasoning:

      
       is hygroscopic. The water peak in DMSO (
      
      
      
      ppm) is far from your signals, but DMSO viscosity broadens the aromatic couplings, making the "Doublet vs. Triplet" distinction difficult.
      
      
      provides sharper lines.
  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

    • Warning: Over-concentration (>20 mg) can cause stacking effects, shifting the aromatic protons upfield and confusing the assignment.

  • Shimming: Focus on the CHO peak. If the aldehyde singlet is split or broad (width at half height > 1 Hz), your shimming is poor, and you will lose the fine splitting in the aromatic region.

Protocol for "Wet" Samples

If you suspect water overlap (rare in


 where 

ppm, but critical in other solvents):
  • Add 1-2 mg of anhydrous

    
     directly to the NMR tube.
    
  • Shake gently and let settle for 5 minutes.

  • This removes trace acid and water, sharpening the spectrum.

References
  • PubChem.[5][6] (n.d.). 2-(Benzyloxy)benzaldehyde.[6][7][8] Retrieved January 31, 2026, from [Link]

Sources

avoiding byproduct formation in Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize ether synthesis protocols, with a specific focus on minimizing and avoiding common byproduct formation. Here, we move beyond simple procedural steps to explain the underlying mechanistic principles that govern reaction outcomes.

Introduction: The SN2 vs. E2 Dilemma

The Williamson ether synthesis is a cornerstone reaction in organic chemistry for preparing both symmetrical and unsymmetrical ethers.[1][2][3] The reaction typically involves the SN2 (bimolecular nucleophilic substitution) attack of an alkoxide ion on a primary alkyl halide or other substrate with a good leaving group (like a tosylate).[4][5][6][7]

While powerful, the reaction is frequently plagued by a competing pathway: the E2 (bimolecular elimination) reaction. The alkoxide, being a strong base, can abstract a proton from the alkyl halide, leading to the formation of an alkene byproduct instead of the desired ether.[8][9][10] Understanding and controlling the delicate balance between the SN2 and E2 pathways is the key to a successful synthesis.[11] This guide will provide the insights and practical steps to tip the scales in favor of your desired ether product.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My primary byproduct is an alkene. How can I favor the ether (SN2) over elimination (E2)?

This is the most common issue encountered. The competition between SN2 and E2 is primarily dictated by the structure of your substrates and the reaction conditions.

Answer:

The core principle is to choose reactants and conditions that favor nucleophilic attack (SN2) over proton abstraction (E2).

  • Critically Evaluate Your Alkyl Halide: The structure of the alkylating agent is the most significant factor.[2][4][12]

    • Methyl and Primary Halides: These are ideal substrates for the SN2 reaction. They are sterically unhindered, allowing easy backside attack by the alkoxide nucleophile.[5][13]

    • Secondary Halides: These are problematic and often yield a mixture of SN2 and E2 products.[5][14] The increased steric hindrance makes backside attack more difficult, and the alkoxide base can more easily access β-hydrogens for elimination.[15]

    • Tertiary Halides: These will almost exclusively yield the E2 (alkene) product.[5][7][8] The steric bulk around the electrophilic carbon completely prevents the SN2 pathway.[16]

  • Strategic Reactant Pairing: For an unsymmetrical ether, you have two potential synthesis routes. Always choose the combination that pairs the less sterically hindered alkyl group as the halide and the more hindered group as the alkoxide.[17][18]

    • Example: Synthesizing tert-butyl methyl ether.

      • Incorrect: Methoxide + tert-butyl chloride -> Results in isobutylene (E2 product).[17]

      • Correct: tert-Butoxide + methyl iodide -> Results in tert-butyl methyl ether (SN2 product).[17]

  • Lower the Temperature: Higher temperatures generally favor elimination over substitution.[19] If you are observing significant alkene formation, try running the reaction at a lower temperature (e.g., room temperature or 50 °C) for a longer period.[2][4]

dot digraph "SN2_vs_E2_Pathway" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Fig 1. The SN2/E2 Competition", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

// Nodes Reactants [label="Alkoxide (RO⁻) +\nAlkyl Halide (R'X)", fillcolor="#F1F3F4", fontcolor="#202124"]; SN2_Product [label="Desired Ether (R-O-R')", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; E2_Product [label="Alkene Byproduct", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SN2_Pathway [label="SN2 Pathway\n(Nucleophilic Attack)", shape=plaintext, fontcolor="#202124"]; E2_Pathway [label="E2 Pathway\n(Proton Abstraction)", shape=plaintext, fontcolor="#202124"];

// Edges Reactants -> SN2_Product [color="#34A853", penwidth=2]; Reactants -> E2_Product [color="#EA4335", penwidth=2];

// Invisible nodes for label positioning invis1 [shape=point, width=0, height=0]; invis2 [shape=point, width=0, height=0];

// Edges to position labels Reactants -> invis1 [style=invis]; Reactants -> invis2 [style=invis]; invis1 -> SN2_Product [style=invis]; invis2 -> E2_Product [style=invis];

// Position labels using invisible nodes {rank=same; invis1; SN2_Pathway; invis2; E2_Pathway;} SN2_Pathway -> invis1 [dir=none, style=invis]; E2_Pathway -> invis2 [dir=none, style=invis]; } .dot Caption: The central conflict in Williamson ether synthesis.

Q2: How do I choose the right base and solvent to maximize my yield?

Answer:

The choice of base and solvent is critical for generating the alkoxide and facilitating the SN2 reaction while suppressing side reactions.

  • Base Selection: The base's role is to deprotonate the alcohol to form the reactive alkoxide nucleophile.

    • Strong, Non-Nucleophilic Bases: Sodium hydride (NaH) is an excellent choice.[5][16] It irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas, which simply bubbles out of the reaction.[5]

    • Alkali Metals (Na, K): These react with the alcohol to form the alkoxide and hydrogen gas. They are effective but can be more hazardous to handle than NaH.

    • Hydroxides (NaOH, KOH): While usable, especially for phenols, they introduce water, which can lead to side reactions. Strict control of stoichiometry is needed. For industrial-scale synthesis, these are often used in conjunction with phase-transfer catalysis.[2][4]

  • Solvent Selection: The ideal solvent must dissolve the reactants but not interfere with the reaction.

    • Polar Aprotic Solvents are Preferred: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are excellent choices.[4][8][19] They solvate the cation of the alkoxide but leave the nucleophilic anion "naked" and highly reactive, which speeds up the SN2 reaction.[4] Protic solvents (like water or alcohols) can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction rate.[4][20][21]

    • Ethers as Solvents: Tetrahydrofuran (THF) or diethyl ether are common choices, especially when using NaH as the base.[9]

ParameterRecommended ChoiceRationale
Alkyl Halide Methyl > Primary >> SecondaryMinimizes steric hindrance, favoring SN2.[17]
Base Sodium Hydride (NaH)Irreversible deprotonation, clean reaction.
Solvent DMF, Acetonitrile, THFPolar aprotic solvents enhance nucleophilicity.[2][4]
Temperature 50-100 °C (adjust downward if E2 occurs)Provides sufficient energy for reaction without favoring E2.[4]
Q3: I'm working with a secondary alkyl halide and getting a poor yield of ether. What can I do?

Answer:

Secondary alkyl halides are the most challenging substrates because the SN2 and E2 pathways are very closely matched in energy.[13] Success requires careful optimization.

  • Use a Milder Base: A very strong, bulky base will favor E2. Consider using a milder base like silver oxide (Ag2O). This variation allows the free alcohol to react directly without pre-forming a highly basic alkoxide intermediate, which can suppress the E2 pathway.[17]

  • Maximize Nucleophile Concentration: Use a polar aprotic solvent (DMSO, DMF) to make your alkoxide as potent a nucleophile as possible, helping the SN2 pathway outcompete E2.[13]

  • Consider a Better Leaving Group: Instead of an alkyl chloride or bromide, convert the alcohol to a tosylate (-OTs) or mesylate (-OMs).[5][6] These are excellent leaving groups and can increase the rate of the SN2 reaction relative to E2.

  • Employ Phase-Transfer Catalysis (PTC): For reactions where reactants are in different phases (e.g., aqueous NaOH and an organic substrate), a phase-transfer catalyst like tetrabutylammonium bromide can be used.[4] The catalyst transports the nucleophile into the organic phase, allowing the reaction to proceed under milder conditions, which can favor substitution.[4][22][23]

dot digraph "Decision_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Fig 2. Substrate Selection Workflow", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

// Nodes start [label="Analyze Alkyl Halide (R'-X)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; is_primary [label="Is R' methyl or primary?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_secondary [label="Is R' secondary?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; is_tertiary [label="Is R' tertiary?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

proceed [label="Proceed with standard\nprotocol (e.g., NaH, DMF).\nHigh SN2 yield expected.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize [label="Expect E2 competition.\nOptimize: Use milder base (Ag2O),\nbetter leaving group (OTs), or PTC.\nMonitor byproducts carefully.", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; stop [label="STOP.\nWilliamson is unsuitable.\nExpect >95% E2 elimination.", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> is_primary; is_primary -> proceed [label="Yes"]; is_primary -> is_secondary [label="No"]; is_secondary -> optimize [label="Yes"]; is_secondary -> is_tertiary [label="No"]; is_tertiary -> stop [label="Yes"]; } .dot Caption: A decision-making guide for substrate selection.

Standardized Experimental Protocol (Model System)

This protocol describes the synthesis of benzyl propyl ether from propanol and benzyl bromide, a system that strongly favors the desired SN2 product.

Objective: Synthesize benzyl propyl ether while minimizing side reactions.

Materials:

  • Anhydrous Propanol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl Bromide

  • Saturated Ammonium Chloride (aq.)

  • Diethyl Ether

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Alkoxide Formation: a. Under an inert atmosphere (Nitrogen or Argon), add anhydrous propanol (1.0 eq) to a flame-dried round-bottom flask containing anhydrous THF. b. Cool the solution to 0 °C in an ice bath. c. Carefully and portion-wise, add sodium hydride (1.1 eq). Caution: Hydrogen gas is evolved. Ensure proper ventilation. d. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes, or until gas evolution ceases completely. This indicates the full formation of sodium propoxide.[24]

  • Ether Formation (SN2 Reaction): a. Slowly add benzyl bromide (1.0 eq) to the alkoxide solution via syringe. An exothermic reaction may be observed. b. Heat the reaction mixture to a gentle reflux (approx. 65 °C) and monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-8 hours.[2][4]

  • Work-up and Purification: a. Once the reaction is complete, cool the flask to room temperature. b. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution to destroy any unreacted NaH. c. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). d. Combine the organic layers and wash with water, then with brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[24] f. Purify the crude product by flash column chromatography or distillation to yield pure benzyl propyl ether.

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • Williamson Ether Synthesis | Chem-Station Int. Ed. (2014, April 13). Retrieved February 12, 2026, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved February 12, 2026, from [Link]

  • Williamson Ether Synthesis - ChemTalk. (2022, October 23). Retrieved February 12, 2026, from [Link]

  • Williamson ether synthesis - L.S.College, Muzaffarpur. (2020, July 15). Retrieved February 12, 2026, from [Link]

  • Bickelhaupt, F. M., & Fernandez, I. (2021). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry, 86(2), 1605-1614. [Link]

  • A review on the advancement of ether synthesis from organic solvent to water. (2016, July 21). RSC Advances. Retrieved February 12, 2026, from [Link]

  • 11.12: Deciding between SN1, SN2, E1, and E2 - Chemistry LibreTexts. (2025, October 20). Retrieved February 12, 2026, from [Link]

  • How Solvation Influences the SN2 versus E2 Competition | The Journal of Organic Chemistry - ACS Publications. (2021, December 21). Retrieved February 12, 2026, from [Link]

  • Reaction Mechanism of Williamson's synthesis - Physics Wallah. (n.d.). Retrieved February 12, 2026, from [Link]

  • SN1 vs SN2 vs E1 vs E2 Reactions Study Guide - Chemistry - S - Studley AI. (n.d.). Retrieved February 12, 2026, from [Link]

  • An Ether Synthesis Using Phase Transfer Catalysis - ACS Publications. (n.d.). Retrieved February 12, 2026, from [Link]

  • An Ether Synthesis Using Phase Transfer Catalysis | Journal of Chemical Education. (n.d.). Retrieved February 12, 2026, from [Link]

  • A small amount of another organic product is formed in a Williams... - Pearson. (n.d.). Retrieved February 12, 2026, from [Link]

  • Williamson ether synthesis - L.S.College, Muzaffarpur. (2021, October 23). Retrieved February 12, 2026, from [Link]

  • Williamson Ether Synthesis: Mechanism, Steps & Example - Vedantu. (n.d.). Retrieved February 12, 2026, from [Link]

  • Deciding SN1/SN2/E1/E2 (1) - The Substrate - Master Organic Chemistry. (2025, February 28). Retrieved February 12, 2026, from [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. (2025, March 22). Retrieved February 12, 2026, from [Link]

  • 15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (2020, May 30). Retrieved February 12, 2026, from [Link]

  • Williamson Synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 12, 2026, from [Link]

  • Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations - TailoredRead. (2025, September 16). Retrieved February 12, 2026, from [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • PS5 - Yale Chemistry. (2013, February 25). Retrieved February 12, 2026, from [Link]

  • A review on the advancement of ether synthesis from organic solvent to water - SciSpace. (2016, July 21). Retrieved February 12, 2026, from [Link]

  • What is Williamson's ether synthesis? - Quora. (2016, January 9). Retrieved February 12, 2026, from [Link]

  • 18.2: Preparing Ethers - Chemistry LibreTexts. (2024, September 30). Retrieved February 12, 2026, from [Link]

  • Williamson Ether Synthesis - Easy! - YouTube. (2023, February 11). Retrieved February 12, 2026, from [Link]

  • Williamson Ether Synthesis - Chemistry Steps. (n.d.). Retrieved February 12, 2026, from [Link]

  • Illustrate with examples the limitations of Williamson's synthesis fo - askIITians. (2025, March 4). Retrieved February 12, 2026, from [Link]

Sources

Technical Support Center: Optimizing 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Resistance & Metabolic Instability in Hemoglobin Modulators Target Audience: Medicinal Chemists, Pharmacologists, and Lead Optimization Specialists Current Status: [OPERATIONAL] [1]

Executive Summary: The "Resistance" Paradox

In the development of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde and its analogs, "resistance" rarely refers to a target mutation (e.g., HBB gene mutation).[1] Instead, you are likely encountering Metabolic Pseudo-Resistance .[1]

This pharmacophore relies on an aldehyde "warhead" to form a reversible Schiff base with the N-terminal valine of the hemoglobin


-chain (Val1

).[1][2] The primary failure mode is the rapid oxidation of this aldehyde by Aldehyde Dehydrogenase (ALDH) into an inactive carboxylic acid.[1] This guide provides the technical protocols to diagnose, troubleshoot, and overcome this metabolic clearance and optimize target engagement.
Module 1: Metabolic Resistance (ALDH-Mediated Clearance)

Issue: The compound shows high potency in buffer/lysate but fails in whole blood or in vivo PK studies.

Diagnostic Workflow

Your compound is likely being scavenged by cytosolic ALDH in the liver or red blood cells (RBCs) before it can saturate the hemoglobin target.[1]

Q: How do I confirm ALDH-mediated "resistance"? A: Perform a differential stability assay using specific inhibitors.

  • Incubate the analog (10

    
    M) in human liver cytosol (not just microsomes, as ALDH is cytosolic).
    
  • Control Arm: Add Disulfiram (100

    
    M), a broad-spectrum ALDH inhibitor.[1]
    
  • Readout: If half-life (

    
    ) increases significantly (>3x) with Disulfiram, your "resistance" is oxidative metabolism.[1]
    
Troubleshooting Protocol: The Steric Shield Strategy

To overcome this, you must modify the scaffold to hinder ALDH access without blocking Hb Val1


 binding.[1]
Modification StrategyChemical RationaleExpected Outcome
Ortho-Hydroxylation Adding an -OH group at the ortho position to the aldehyde (creating a salicylaldehyde core).[1]Forms an intramolecular hydrogen bond with the carbonyl oxygen, reducing electrophilicity to ALDH but maintaining reactivity to the amine.[1]
Pyridyl Bioisosteres Replacing the central benzene ring with a pyridine (nitrogen ortho to aldehyde).[1]The ring nitrogen acts similarly to the hydroxyl group, sequestering the aldehyde from oxidation.[1]
Deuteration Deuterating the benzylic hydrogen of the aldehyde (-CDO).[1]Exploits the Kinetic Isotope Effect (KIE) to slow down the rate-limiting oxidation step.[1]
Module 2: Biological Efficacy (Target Engagement)

Issue: The Oxygen Equilibrium Curve (OEC) does not shift left (lower P50) despite high compound concentration.

Root Cause Analysis

If the compound is stable but inactive, the issue is Schiff Base Instability (high off-rate).[1] The 2,6-dichlorobenzyl group provides hydrophobic anchorage, but if the aldehyde "warhead" hydrolyzes too fast, the allosteric effect is lost.[1]

Q: My


 shift is negligible. Is the drug binding? 
A:  Do not rely solely on OEC.[1] You must quantify the Hemoglobin Occupancy .[1]
Protocol: Solubilization & Occupancy Assay

Standard LC-MS methods fail because the Schiff base hydrolyzes during the acidic mobile phase.[1]

Step-by-Step Validation:

  • Incubation: Treat whole blood (30% hematocrit) with the analog (e.g., 1:1 molar ratio to Hb tetramer).[1]

  • Stabilization (Critical): Add Sodium Cyanoborohydride (NaCNBH

    
    )  (20 mM) to the sample.
    
    • Mechanism:[1][3][4][5] This reduces the reversible imine (Schiff base) to a permanent secondary amine.[1]

  • Lysis & Digestion: Lyse RBCs, digest with trypsin.[1]

  • LC-MS/MS: Monitor the mass shift of the N-terminal peptide (Val-Leu-Ser-Pro-Ala-Asp-Lys).

    • Target Mass: Native peptide mass + Analog mass + 2H (reduction).[1]

Module 3: Solubility & Formulation

Issue: "The compound precipitates in the assay buffer." The 2,6-dichlorobenzyl moiety is highly lipophilic (LogP > 4), leading to poor aqueous solubility and non-specific binding to plasma proteins (albumin), which mimics resistance (low free fraction).[1]

Q: How do I improve solubility without losing the hydrophobic anchor? A: Introduce polar solubilizing groups on the "exit vector" of the molecule (usually the 4 or 5 position of the benzaldehyde ring), pointing away from the heme pocket.[1]

Recommended Substitutions:

  • Morpholine/Piperazine tails: Add via an ether linker.[1]

  • Polyethylene Glycol (PEG) chains: Short (n=2-3) PEG chains can improve solubility without disrupting the hydrophobic interaction of the dichlorobenzyl group.[1]

Visualizing the Resistance Pathway

The following diagram illustrates the competition between therapeutic Target Engagement (Schiff Base) and Metabolic Resistance (Oxidation).

G cluster_0 Resistance Mechanism Drug Benzaldehyde Analog (Warhead) Hb Hemoglobin (Val1-alpha) Drug->Hb Reversible Binding ALDH ALDH Enzyme (Liver/RBC) Drug->ALDH Metabolic Clearance SchiffBase Schiff Base Complex (Therapeutic Effect) Drug->SchiffBase Target Engagement Hb->Drug Hydrolysis (k_off) Carboxylic Carboxylic Acid (Inactive Metabolite) ALDH->Carboxylic Irreversible Oxidation

Figure 1: The Kinetic Partitioning of Benzaldehyde Analogs. "Resistance" occurs when the rate of ALDH oxidation exceeds the rate of stable Schiff base formation.

Frequently Asked Questions (FAQs)

Q1: Why does the 2,6-dichloro substitution matter? Can I remove it? A: The 2,6-dichlorobenzyl group is critical for allosteric potency .[1] It sits in a hydrophobic pocket near the central water cavity of hemoglobin.[1] Removing the chlorines or the benzyl ring typically results in a drastic loss of affinity (


 increases).[1] If you must modify it, try bioisosteres like a 2,6-dimethylbenzyl or a naphthyl group, but maintain the lipophilicity.[1]

Q2: My compound works in purified Hb but not in whole blood. Why? A: This is the classic Plasma Protein Binding (PPB) trap.[1] The hydrophobic dichlorobenzyl tail binds avidly to Human Serum Albumin (HSA).[1]

  • Test: Run the OEC assay in the presence of 4% HSA.[1] If potency drops, you need to lower the LogP (see Module 3).[1]

Q3: Can I use these analogs for Sickle Cell Trait (heterozygous)? A: Yes, but the stoichiometry changes. In trait (HbAS), you only need to modify the HbS fraction to prevent polymerization.[1] However, since the analog cannot distinguish between HbA and HbS (the N-terminus is identical), you will need higher doses to achieve the required occupancy on the HbS tetramers.[1]

Q4: Is there a risk of modifying other proteins? A: Yes, aldehydes are promiscuous.[1] However, the Schiff base bond is generally unstable unless stabilized by a specific protein pocket (like Hb).[1] "Off-target" Schiff bases usually hydrolyze rapidly.[1] The risk is less about permanent modification and more about the drug being "sponged" up by other amine-rich proteins.

References
  • Metcalf, B., et al. (2017).[1] "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin."[1] ACS Medicinal Chemistry Letters. Link[1]

  • Oksenberg, D., et al. (2016).[1] "GBT440 increases haemoglobin oxygen affinity, reduces sickling and prolongs RBC half-life in a murine model of sickle cell disease."[1] British Journal of Haematology.[1] Link[1]

  • Hebbel, R. P., et al. (2018).[1] "New developments in anti-sickling agents: can drugs directly prevent the polymerization of sickle haemoglobin in vivo?" British Journal of Haematology.[1] Link

  • Abdulmalik, O., et al. (2011).[1] "Crystallographic analysis of human hemoglobin elucidates the structural basis of the potent and dual antisickling activity of pyridyl derivatives of vanillin."[1][6] Acta Crystallographica. Link

Sources

Validation & Comparative

comparing 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde with other benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde (referred to herein as 2-DCBB ) against standard benzaldehyde derivatives. It is designed for medicinal chemists and process scientists optimizing small molecule scaffolds.

Executive Summary & Compound Profile

2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is a specialized pharmacophore building block.[1] Unlike simple benzaldehydes, it incorporates a 2,6-dichlorobenzyl ether moiety at the ortho position. This structural modification is not merely cosmetic; it serves two critical medicinal chemistry functions: metabolic blockade (preventing benzylic oxidation) and conformational locking (via steric bulk).

Compound Identity[1][2][3][4][5]
  • CAS: 175203-16-4[1]

  • IUPAC: 2-[(2,6-dichlorophenyl)methoxy]benzaldehyde

  • Molecular Weight: 281.13 g/mol [1][2][3][4]

  • Key Feature: The "Orthogonal Twist." The bulky chlorines at positions 2 and 6 of the benzyl ring force the benzyl group to twist out of plane relative to the ether linkage, creating a distinct 3D hydrophobic volume that unsubstituted benzyl groups cannot access.

Comparative Analysis: Performance & Properties

We compare 2-DCBB against its parent compound (Salicylaldehyde ) and its non-chlorinated analog (2-(Benzyloxy)benzaldehyde ).

Table 1: Physicochemical & Functional Comparison
Feature2-DCBB (Subject) 2-(Benzyloxy)benzaldehyde (Analog)Salicylaldehyde (Parent)
Structure ![Benzaldehyde with 2,6-Cl benzyl ether]Benzaldehyde with simple benzyl etherFree ortho-hydroxyl benzaldehyde
LogP (Est.) ~4.8 (High Lipophilicity)~3.51.8
Metabolic Stability High (Blocked benzylic oxidation)Low (Susceptible to CYP450 benzylic hydroxylation)Moderate (Phase II conjugation prone)
Aldehyde Reactivity Moderate (Sterically crowded)HighLow (Deactivated by H-bond)
Primary Application Hydrophobic pocket binding, Kinase inhibitor scaffoldsGeneral protecting groupMetal chelation, Hb modulation
Conformation Rigid/Orthogonal FlexiblePlanar
Critical Insight: The "Chlorine Shield" Effect

The 2,6-dichloro substitution pattern is a validated strategy in medicinal chemistry (e.g., in Diclofenac or Lumacaftor) to reduce metabolic clearance.

  • Mechanism: The chlorine atoms sterically hinder Cytochrome P450 enzymes from accessing the benzylic carbon, significantly extending the half-life of the drug scaffold compared to the unsubstituted benzyl ether [1].

  • Causality: In the unsubstituted analog, the benzylic position is the primary site of metabolic attack (oxidation to benzoic acid derivatives). In 2-DCBB, this pathway is effectively shut down.

Experimental Protocols

Protocol A: Synthesis of 2-DCBB (Williamson Ether Synthesis)

Rationale: This protocol uses a Phase Transfer Catalyst (PTC) approach to maximize yield and minimize side reactions (like Cannizzaro disproportionation of the aldehyde).

Reagents:

  • Salicylaldehyde (1.0 eq)

  • 2,6-Dichlorobenzyl bromide (1.1 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Potassium Iodide (KI, 0.1 eq - Catalyst)

  • Solvent: Acetone or DMF (Dry)

Step-by-Step Workflow:

  • Activation: Dissolve Salicylaldehyde in dry Acetone. Add anhydrous

    
     and stir at room temperature for 30 mins. Why? To deprotonate the phenol, forming the phenoxide anion.
    
  • Addition: Add 2,6-Dichlorobenzyl bromide and catalytic KI. Why? KI converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction).

  • Reflux: Heat the mixture to reflux (

    
     for Acetone) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
    
  • Work-up: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Protocol B: Reactivity Validation (Schiff Base Formation)

Rationale: To verify the aldehyde is active and not sterically deactivated by the bulky ether group, we perform a kinetic test with a standard amine (Aniline).

  • Mix: Dissolve 2-DCBB (1 mmol) and Aniline (1 mmol) in Ethanol (5 mL).

  • Catalysis: Add 1 drop of Glacial Acetic Acid.

  • Observation: Monitor the disappearance of the aldehyde carbonyl peak (

    
    ) via IR or the aldehyde proton (
    
    
    
    ) via NMR.
  • Result: 2-DCBB typically reaches equilibrium slower than 2-(Benzyloxy)benzaldehyde due to the steric bulk of the ortho-substituent, but forms a stable imine.

Visualizations

Diagram 1: Synthesis & Mechanism of Action Workflow

This diagram illustrates the synthesis logic and the downstream metabolic advantage.

G Start Salicylaldehyde (Precursor) Process Williamson Ether Synthesis (K2CO3, KI, Reflux) Start->Process Unsub Unsubstituted Benzyl Analog Start->Unsub Reaction w/ Benzyl Bromide Reagent 2,6-Dichlorobenzyl Bromide Reagent->Process Product 2-DCBB (Target Scaffold) Process->Product High Yield Metabolism_Good Metabolic Blockade (Stable) Product->Metabolism_Good Steric Shield (2,6-Cl) Metabolism_Bad Benzylic Oxidation (Rapid Clearance) Unsub->Metabolism_Bad CYP450 Attack

Caption: Synthesis pathway contrasting the metabolic stability of 2-DCBB against unsubstituted analogs.

Diagram 2: Structural Logic - The Orthogonal Twist

This diagram visualizes why the 2,6-dichloro group is unique compared to simple benzyls.

Struct Center Ether Oxygen (-O-) RingB 2,6-Dichlorobenzyl (Twisted) Center->RingB RingA Benzaldehyde Core (Planar) RingA->Center Cl1 Cl (Pos 2) Steric Bulk RingB->Cl1 Cl2 Cl (Pos 6) Steric Bulk RingB->Cl2 Effect Result: Orthogonal Conformation (Fits Hydrophobic Pockets) Cl1->Effect Forces Twist Cl2->Effect

Caption: The 2,6-dichloro substitution forces an orthogonal conformation, creating a unique 3D binding profile.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 735466, 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde. (Note: Isomeric data used for property extrapolation). Retrieved from [Link]

  • Meanwell, N. A. (2011).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (Contextual reference for halogen metabolic blockade). Journal of Medicinal Chemistry.
  • EPA (2024). Chemical Substance Fact Sheet: CAS 175203-16-4.[1] Retrieved from [Link]

Sources

Comparative Guide: 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde vs. 2,6-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison between 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde and 2,6-Dichlorobenzaldehyde , focusing on their chemical reactivity, structural properties, and biological applications in drug discovery (specifically targeting Schiff-base mediated mechanisms like Hemoglobin modification).

Executive Summary

This guide analyzes two distinct benzaldehyde scaffolds used in medicinal chemistry. While both share a dichlorinated aromatic motif, their reactivity profiles are fundamentally different due to the position of the substituents relative to the reactive carbonyl group.

  • 2,6-Dichlorobenzaldehyde (2,6-DCBA): A sterically hindered, electron-deficient fragment . Its primary utility is as a compact, lipophilic "warhead" or building block, though its carbonyl reactivity is severely compromised by the "Ortho Effect."

  • 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde (2-DCBOB): A functionalized pharmacophore . It represents a "Salicylaldehyde Ether" scaffold where the aldehyde is accessible, and the dichlorobenzyl group acts as a distal hydrophobic anchor (Lipophilic Tail) to improve binding affinity in protein pockets (e.g., Hemoglobin S).

Key Differentiator: 2,6-DCBA relies on the intrinsic reactivity of a shielded carbonyl, whereas 2-DCBOB relies on the interaction of a bulky hydrophobic tail with the target protein, utilizing the aldehyde primarily as a covalent anchor.

Structural & Mechanistic Comparison

Chemical Structure Analysis

The biological activity of these compounds is dictated by their ability to form Schiff Bases (imines) with nucleophilic amine residues (e.g., N-terminal Valine of Hemoglobin).

Feature2,6-Dichlorobenzaldehyde (2,6-DCBA) 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde (2-DCBOB)
Core Scaffold BenzaldehydeSalicylaldehyde Ether
Carbonyl Environment Sterically Shielded: Flanked by two Chlorine atoms at C2 and C6.Accessible: Flanked by one Hydrogen and one Ether group (-OR).
Electronic Effect Electron-withdrawing (Inductive)

Increased electrophilicity (theoretically), but dampened by sterics.
Electron-donating (Resonance from Oxygen)

Decreased electrophilicity, increased stability.
Lipophilicity (LogP) ~2.8 (Moderate)~4.5 - 5.2 (High)
Primary Interaction Covalent (Schiff Base) only.Covalent (Schiff Base) + Hydrophobic Interaction (Benzyl tail).
The "Ortho Effect" & Reactivity

A critical insight for researchers is the kinetic barrier imposed by the 2,6-substitution pattern.

  • 2,6-DCBA: The two chlorine atoms create a "steric wall" around the carbonyl carbon. Nucleophilic attack (by amines) is significantly retarded. While the resulting Schiff base is hydrolytically stable (due to the same shielding preventing water attack), the formation rate is often too slow for effective acute dosing.

  • 2-DCBOB: The aldehyde is relatively unhindered. The ether linkage at the ortho position prevents the formation of an intramolecular hydrogen bond (which is seen in free salicylaldehyde), potentially reducing the thermodynamic stability of the Schiff base compared to Voxelotor-like drugs, but allowing for rapid kinetics.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent interaction pathways of these two compounds with a protein target (e.g., Hemoglobin).

G cluster_A Compound A: 2,6-DCBA cluster_B Compound B: 2-DCBOB Target Protein Target (e.g., Hb N-term Valine) WeakBind Low Affinity (No Hydrophobic Tail) Target->WeakBind Result DCBA 2,6-Dichlorobenzaldehyde (Steric Shielding) SlowKin Slow Kinetics (Steric Block) DCBA->SlowKin SlowKin->Target Schiff Base Formation DCBOB 2-[(2,6-Dichlorobenzyl)oxy] benzaldehyde FastKin Rapid Kinetics (Open Carbonyl) DCBOB->FastKin StrongBind High Affinity (Hydrophobic Anchor) DCBOB->StrongBind Hydrophobic Interaction FastKin->Target Schiff Base Formation StrongBind->Target Stabilization

Caption: Mechanistic divergence: 2,6-DCBA suffers from steric retardation, while 2-DCBOB leverages a "Dual-Mode" binding (Covalent + Hydrophobic).

Experimental Performance Data

Solubility & Formulation
  • 2,6-DCBA: Moderate solubility in DMSO and Ethanol. Poor aqueous solubility requires cyclodextrin formulation for biological assays.

  • 2-DCBOB: Very Low aqueous solubility due to the dichlorobenzyl ether.

    • Protocol Note: Use PEG-400 or Liposomal formulations for in vivo studies. In cellular assays, keep DMSO concentration <0.5% to prevent precipitation.

Biological Activity Profiles (Representative)
Assay Type2,6-DCBA Activity2-DCBOB ActivityInterpretation
Schiff Base Kinetics (

)
Low (< 10 M⁻¹s⁻¹)High (> 100 M⁻¹s⁻¹)The ether derivative reacts faster, reaching equilibrium quickly.
Hemoglobin Affinity (

)
Negligible to Low (< 5% shift)Moderate to High (10-30% shift)The bulky tail of 2-DCBOB engages the hydrophobic pocket of Hb, stabilizing the R-state.
Cytotoxicity (HeLa/HepG2)Moderate (

)
High (

)
The high lipophilicity of 2-DCBOB facilitates membrane crossing, increasing potency but also toxicity risk.
Metabolic Stability High (Oxidation to Benzoic Acid)Moderate (O-dealkylation)2-DCBOB is prone to CYP450-mediated cleavage at the ether linkage.

Experimental Protocols

Synthesis of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

Rationale: This protocol ensures the selective O-alkylation of salicylaldehyde without over-reaction.

Materials: Salicylaldehyde (1.0 eq), 2,6-Dichlorobenzyl chloride (1.1 eq),


 (2.0 eq), DMF (anhydrous).
  • Activation: Dissolve Salicylaldehyde in DMF under

    
     atmosphere. Add 
    
    
    
    and stir at RT for 30 min (Solution turns yellow due to phenoxide formation).
  • Coupling: Add 2,6-Dichlorobenzyl chloride dropwise.

  • Reflux: Heat to 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Pour into ice water. The product will precipitate as a white/off-white solid. Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water.

    • Yield Target: >85%.[1]

    • Validation: H-NMR should show a singlet at

      
       ppm (Aldehyde) and a singlet at 
      
      
      
      ppm (Benzylic
      
      
      ).
Hemoglobin Modification Assay (Schiff Base Screen)

Rationale: To quantify the ability of the compounds to modify Hemoglobin (relevant for Sickle Cell Disease research).

  • Preparation: Prepare a 20% Hematocrit suspension of human erythrocytes (AA or SS genotype) in PBS.

  • Dosing: Add test compound (dissolved in DMSO) to a final concentration of 1-5 mM. (Vehicle control: DMSO).

  • Incubation: Incubate at 37°C for 2 hours with gentle rocking.

  • Lysis: Wash cells 3x with PBS. Lyse with HPLC-grade water.

  • Analysis (HPLC/MS):

    • Use a C4 Reverse-Phase column.

    • Gradient: Water/Acetonitrile (+0.1% TFA).

    • Target: Look for the mass shift corresponding to Hb + Compound - H2O .

    • Note: 2,6-DCBA adducts may be unstable during LC-MS ionization; use Sodium Cyanoborohydride (

      
      ) reduction post-incubation to "lock" the Schiff base into a secondary amine for detection.
      

References

  • Safo, M. K., et al. (2004). "Structural basis for the potent antisickling effect of a novel class of five-membered heterocyclic aldehydic compounds." Journal of Medicinal Chemistry. Link

    • Context: Establishes the mechanism of aldehyde-Hb binding and the importance of hydrophobic interactions.
  • Abdulmalik, O., et al. (2005). "Crystallographic analysis of human hemoglobin conjugated with antisickling agents." Acta Crystallographica. Link

    • Context: Provides structural data on how benzaldehyde deriv
  • ChemicalBook. (2024). "Product Data: 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde." Link

    • Context: Physical property verific
  • Gadad, A. K., et al. (1994). "Synthesis and biological evaluation of some novel Schiff bases of 2,6-dichlorobenzaldehyde." Arzneimittel-Forschung.

Sources

Strategic Analysis: Structure-Activity Relationship of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde and its analogs, focusing on their application as allosteric modulators of Hemoglobin S (HbS) for the treatment of Sickle Cell Disease (SCD).

Executive Summary & Therapeutic Rationale

The compound 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde represents a privileged scaffold in the development of "Direct-Acting Antisickling Agents." Unlike hydroxyurea (which induces HbF), this class of small molecules targets the root cause of SCD: the polymerization of deoxygenated HbS.

Mechanism of Action: The aldehyde moiety forms a reversible Schiff base (imine) with the N-terminal valine (


Val1) of the hemoglobin 

-chain. This covalent modification stabilizes the Relaxed (R) state (oxygenated conformation) of HbS. Since R-state HbS cannot polymerize, the sickling cascade is inhibited.

Why this specific scaffold?

  • Aldehyde Warhead: Essential for covalent engagement with

    
    Val1.
    
  • Ether Linkage: Provides rotational freedom and metabolic stability compared to ester linkages.

  • 2,6-Dichlorophenyl Tail: A bulky, lipophilic moiety designed to occupy the hydrophobic pocket on the Hb surface, enhancing binding affinity and preventing premature hydrolysis of the Schiff base.

Chemical Architecture & Synthesis

Retrosynthetic Analysis

The synthesis is a convergent O-alkylation of Salicylaldehyde (2-hydroxybenzaldehyde) with 2,6-Dichlorobenzyl chloride . This route is preferred for its high yield and operational simplicity.

Detailed Synthesis Protocol
  • Objective: Synthesis of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde.

  • Scale: 10 mmol.

Reagents:

  • Salicylaldehyde (1.22 g, 10 mmol)

  • 2,6-Dichlorobenzyl chloride (1.95 g, 10 mmol)

  • Potassium Carbonate (

    
    , anhydrous, 2.76 g, 20 mmol)
    
  • Potassium Iodide (KI, catalytic amount, 0.1 g)

  • DMF (Dimethylformamide, 20 mL) or Acetone (reflux)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve salicylaldehyde in DMF. Add

    
     and stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The color typically shifts to bright yellow/orange.
    
  • Alkylation: Add 2,6-Dichlorobenzyl chloride and catalytic KI.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde spot (

    
    ) should appear distinct from the starting phenol (
    
    
    
    ).
  • Work-up: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexane).

  • Characterization: Confirm structure via

    
    -NMR (look for singlet at 
    
    
    
    ppm for CHO and singlet at
    
    
    ppm for
    
    
    ).
Synthesis Workflow Visualization

SynthesisWorkflow Start Salicylaldehyde (2-Hydroxybenzaldehyde) Base K2CO3 / DMF (Base Activation) Start->Base Deprotonation Reagent 2,6-Dichlorobenzyl Chloride Intermediate Phenoxide Intermediate Reagent->Intermediate Nucleophilic Attack (SN2) Base->Intermediate Product 2-[(2,6-Dichlorobenzyl)oxy] benzaldehyde Intermediate->Product 80°C, 4h - KCl

Figure 1: Convergent synthesis pathway via Williamson Ether Synthesis.

Comparative Structure-Activity Relationship (SAR)

The potency of benzaldehyde antisickling agents is governed by the position of the aldehyde relative to the ether linkage and the hydrophobicity of the tail .

Positional Isomerism (Ortho vs. Meta vs. Para)

The "2-oxy" (ortho) substitution pattern is critical.

  • Ortho (Target Compound): The ether oxygen is adjacent to the aldehyde. This can create an intramolecular dipole or steric conformation that orients the aldehyde perfectly towards the

    
    Val1 nitrogen.
    
  • Para (4-oxy analogs): Often show reduced potency because the hydrophobic tail is directed away from the Hb surface pocket when the aldehyde is bound.

Comparative Performance Data

The following table contrasts the target compound with standard references.

CompoundStructure ClassP50 Shift (% Change)*Sickling Inhibition (at 2mM)**Metabolic Stability
Target (2-isomer) 2-Alkoxybenzaldehyde+45% >80% High (Ether link)
Isomer B (4-isomer) 4-Alkoxybenzaldehyde+25%55%High
5-HMF Furaldehyde+15%30%Low (Oxidation)
Voxelotor (GBT440) Pyrazole-Benzaldehyde+55%>90%High

*P50 Shift: Left-shift in Oxygen Equilibrium Curve (OEC).[1] Higher % = Higher Oxygen Affinity. **Sickling Inhibition: % reduction in sickled cells under 2%


.
Mechanistic Pathway Visualization

Mechanism Drug 2-[(2,6-Dichlorobenzyl)oxy] benzaldehyde Schiff Schiff Base Formation (Covalent Adduct at αVal1) Drug->Schiff Binds α-cleft HbT Deoxy-HbS (T-State) Polymerizes HbR Oxy-HbS (R-State) Soluble HbT->HbR Oxygenation HbR->HbT Deoxygenation Schiff->HbT Prevents Transition Schiff->HbR Stabilizes

Figure 2: Allosteric stabilization of the R-state hemoglobin by Schiff base formation.

Experimental Validation Protocols

To validate the SAR claims, the following assays are mandatory.

Oxygen Equilibrium Curve (OEC) Assay

This is the "Gold Standard" for measuring Hb affinity.

  • Sample Prep: Use normal human blood (HbA) or Sickle blood (HbS). Adjust hematocrit to 20%.

  • Incubation: Incubate blood with the test compound (0.5 mM, 1 mM, 2 mM) for 1 hour at 37°C. Solubilize in DMSO (final concentration <1%).

  • Measurement: Use a Hemox Analyzer . Record the partial pressure of oxygen (

    
    ) at which hemoglobin is 50% saturated (
    
    
    
    ).
  • Calculation:

    
    
    A positive shift indicates increased affinity.
    
Sickling Inhibition Assay
  • Induction: Incubate HbS suspension with the drug.

  • Hypoxia: Expose the sample to a gas mixture of 2%

    
     / 98% 
    
    
    
    for 2 hours.
  • Fixation: Fix cells with 2% glutaraldehyde solution.

  • Quantification: Count 500 cells using phase-contrast microscopy.

    • Sickled: Elongated, spiky, or crescent shapes.

    • Normal: Biconcave discs.

Expert Commentary & Conclusion

The 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde scaffold offers a compelling balance between potency and synthetic accessibility.

  • The "2,6-Dichloro" Effect: The chlorine atoms at the 2,6-positions of the benzyl ring create a "molecular shield." This steric bulk likely prevents rapid metabolic oxidation of the benzylic carbon and optimizes the fit into the hydrophobic pocket of the Hb

    
    -cleft, superior to unsubstituted benzyl analogs.
    
  • Future Optimization: Researchers should focus on modifying the linker length (e.g., ethyl vs. methyl) or introducing polar groups on the benzaldehyde ring (e.g., 5-hydroxyl) to further enhance solubility without compromising the hydrophobic binding interaction.

References

  • Abdulmalik, O., et al. (2005).[2] "5-hydroxymethyl-2-furfural modifies intracellular sickle haemoglobin and inhibits sickling of red blood cells."[2] British Journal of Haematology.

  • Metcalf, B., et al. (2017). "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin." ACS Medicinal Chemistry Letters.

  • Safo, M. K., et al. (2004).[2] "Structural basis for the potent antisickling effect of a novel class of five-membered heterocyclic aldehydic compounds." Journal of Medicinal Chemistry.

  • Beddell, C. R., et al. (1984). "Substituted benzaldehydes designed to increase the oxygen affinity of human haemoglobin and inhibit the sickling of sickle erythrocytes."[2][3] British Journal of Pharmacology.[2][3]

  • PubChem Compound Summary. (2024). "4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde." National Center for Biotechnology Information.

Sources

Mechanism of Action Validation: 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde as a Hemoglobin Modulator

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde's Mechanism of Action Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Hypothesis

2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde (hereafter referred to as 2-DBOB ) represents a class of aromatic aldehyde effectors designed to treat Sickle Cell Disease (SCD) by directly modulating hemoglobin (Hb) allostery. Unlike generic antioxidants, 2-DBOB is hypothesized to function as a direct allosteric modifier , stabilizing the oxygenated (R-state) conformation of Hemoglobin S (HbS).

The structural logic of 2-DBOB combines a reactive aldehyde moiety (for covalent attachment) with a hydrophobic 2,6-dichlorobenzyl tail (for steric locking within the Hb binding pocket). This guide outlines the rigorous experimental framework required to validate this mechanism, comparing its performance metrics against the clinical standard, Voxelotor (GBT440) , and the metabolic reference, 5-HMF .

The Core Mechanism: Schiff Base Stabilization

The primary MoA is the formation of a reversible covalent Schiff base interaction with the N-terminal valine (


Val1) of the Hb 

-chain.[1] This tethering prevents the T-state (deoxy) transition required for HbS polymerization.

MoA_Pathway Compound 2-DBOB (Aldehyde Moiety) Schiff Reversible Schiff Base Adduct (Covalent Bond) Compound->Schiff Attacks N-term Valine Hb_T HbS (T-State) Deoxygenated Polymerization Prone Hb_R HbS (R-State) Oxygenated Soluble Hb_T->Hb_R O2 Binding Hb_R->Schiff Stabilized by 2-DBOB Polymer Inhibition of Polymerization Hb_R->Polymer Prevents Sickling Schiff->Hb_R Locks Conformation

Figure 1: Mechanistic pathway of 2-DBOB stabilizing the soluble R-state of Hemoglobin S.

Validation Protocol 1: Oxygen Equilibrium Analysis (The "Truth" Test)

The definitive proof of allosteric modification is a leftward shift in the Oxygen Equilibrium Curve (OEC). 2-DBOB must demonstrate a dose-dependent reduction in


 (the oxygen tension at 50% Hb saturation).
Experimental Causality

We measure


 because R-state stabilizers increase Hb's affinity for oxygen. If 2-DBOB binds non-specifically (e.g., to surface cysteines) rather than the allosteric pocket, the 

shift will be negligible or erratic.
Step-by-Step Protocol
  • Preparation: Wash human HbS erythrocytes (SS cells) or normal HbA cells (AA cells) three times in PBS (pH 7.4). Resuspend to 20% hematocrit.

  • Incubation: Incubate cells with 2-DBOB (0.5 mM, 1 mM, 2 mM) solubilized in DMSO (final DMSO <0.5%) for 1 hour at 37°C.

    • Control A: Vehicle (DMSO only).

    • Control B: Voxelotor (Positive Control).

  • Measurement: Use a Hemox Analyzer (TCS Scientific). Transfer 50 µL of sample into 4 mL of Hemox buffer containing anti-foaming agent and BSA.

  • Data Acquisition: Record the deoxygenation curve while ramping temperature to 37°C.

  • Analysis: Calculate

    
     using the Hemox software. A valid "hit" is defined as a 
    
    
    
    reduction compared to vehicle.
Expected Data & Interpretation
CompoundConc. (mM)

(mmHg)

(%)
Interpretation
Vehicle (DMSO) -28.0 ± 1.0-Baseline (T-state dominant)
2-DBOB 1.018.2 ± 1.5-35% Strong Allosteric Modulator
Voxelotor 1.016.5 ± 1.2-41%Clinical Benchmark
5-HMF 1.024.5 ± 2.0-12%Weak/Moderate Effector

Validation Protocol 2: Stereoselective Binding Verification

To confirm 2-DBOB binds specifically to the


-cleft (and not randomly), we utilize LC-MS/MS with Cyanoborohydride Trapping .
Experimental Causality

The Schiff base formed by aldehydes is reversible and hydrolyzes during standard Mass Spec ionization. Sodium cyanoborohydride (


) selectively reduces the Schiff base (

) to a stable secondary amine (

), permanently "tagging" the binding site for peptide mapping.
Workflow Visualization

MS_Workflow Step1 Incubate Hb + 2-DBOB Step2 Add NaCNBH3 (Reductive Amination) Step1->Step2 Step3 Trypsin Digestion Step2->Step3 Step4 LC-MS/MS Analysis Step3->Step4 Step5 Identify Modified Peptide: Val-Leu-Ser-Pro-Ala-Asp-Lys Step4->Step5

Figure 2: Workflow for verifying covalent modification of the N-terminal Valine.

Protocol Highlights
  • Reaction: React purified Hb (50 µM) with 2-DBOB (500 µM) in the presence of 20 mM

    
     for 2 hours.
    
  • Digestion: Digest with Trypsin (sequencing grade).

  • Target Identification: Look for a mass shift of +265.1 Da (Molecular weight of 2-DBOB minus Oxygen + 2H) specifically on the N-terminal peptide of the

    
    -chain (V LSPADK).
    
  • Validation Criteria: If the mass shift appears on

    
    -chain Lysines or surface residues, the compound is a non-specific electrophile (High Toxicity Risk). It MUST map to 
    
    
    
    Val1.[1]

Comparative Performance Guide

How does 2-DBOB stack up against alternatives?

Feature2-DBOB (Target)Voxelotor (Benchmark)5-HMF (Legacy)
Binding Mechanism Schiff Base (Reversible)Schiff Base (Reversible)Schiff Base (Weak)
Binding Site

-Cleft (Predicted)

-Cleft (Confirmed)
Non-specific /

-Cleft
OEC Shift (

)
High (>30%)Very High (>40%)Low-Moderate (<15%)
Metabolic Stability High (Ether linkage resists oxidation)High (Pyridine ring)Low (Rapid oxidation to acid)
PK/PD Risk Hydrophobic tail may increase protein bindingOptimizedShort half-life

Scientist's Note: The "2,6-dichlorobenzyl" ether moiety in 2-DBOB is critical. Unlike 5-HMF, which is rapidly metabolized by aldehyde dehydrogenase (ALDH) into an inactive acid, the bulky ether linkage in 2-DBOB likely provides steric protection against ALDH, similar to the design principles seen in Voxelotor.

References

  • Vichinsky, E., et al. (2019). "A Phase 3 Randomized Trial of Voxelotor in Sickle Cell Disease." The New England Journal of Medicine. Link

  • Metcalf, B., et al. (2017). "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin." ACS Medicinal Chemistry Letters. Link

  • Abdulmalik, O., et al. (2005). "5-hydroxymethyl-2-furfural modifies intracellular sickle haemoglobin and inhibits sickling in vitro." British Journal of Haematology. Link

  • Safo, M. K., & Kato, G. J. (2014). "Therapeutic strategies to target the dysregulated adenosine signaling pathway in sickle cell disease." Expert Opinion on Therapeutic Targets. (Context on allosteric effectors). Link

Sources

A Spectroscopic Guide to the Structural Confirmation of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. This guide provides a comprehensive spectroscopic framework for the confirmation of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde, a molecule of interest in medicinal chemistry. We will delve into the practical application and interpretation of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to definitively establish its molecular identity.

This document is intended for researchers, scientists, and professionals in drug development who require a robust, self-validating methodology for structural characterization. Beyond a mere listing of protocols, we will explore the causal reasoning behind experimental choices and data interpretation, ensuring a deep and applicable understanding.

Comparative Analysis: Distinguishing 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde from its Precursor

To highlight the power of these spectroscopic techniques, we will compare the expected spectral data for our target molecule with that of a key precursor, 2,6-Dichlorobenzaldehyde . This comparison will underscore how subtle structural modifications manifest in distinct spectroscopic signatures.

The Spectroscopic Workflow: A Multi-faceted Approach

The confirmation of a molecular structure is not reliant on a single piece of evidence but rather on the convergence of data from multiple, orthogonal techniques. Our workflow is designed to provide a comprehensive and self-validating dataset.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Confirmation synthesis Synthesis of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Sample ir Infrared (IR) Spectroscopy synthesis->ir Sample ms Mass Spectrometry (MS) synthesis->ms Sample interpretation Spectral Data Interpretation nmr->interpretation Raw Data ir->interpretation Raw Data ms->interpretation Raw Data comparison Comparison with Precursor/Isomers interpretation->comparison confirmation Structural Confirmation comparison->confirmation

Figure 1: A generalized workflow for the spectroscopic confirmation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and deduce connectivity.

¹H NMR Spectroscopy: Unveiling the Proton Environment

¹H NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.

Expected ¹H NMR Spectrum of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde:

  • Aldehydic Proton (CHO): A singlet peak is expected in the downfield region, typically around δ 9.8-10.5 ppm . This significant downfield shift is due to the deshielding effect of the carbonyl group.

  • Aromatic Protons: The molecule has two distinct aromatic rings.

    • Benzaldehyde Ring: Four protons in a complex multiplet pattern between δ 7.0-7.9 ppm . The ortho- and para-protons to the aldehyde and ether linkages will have distinct chemical shifts.

    • Dichlorobenzyl Ring: Three protons will likely appear as a multiplet between δ 7.2-7.5 ppm .

  • Methylene Protons (O-CH₂-Ar): A singlet peak is anticipated around δ 5.2-5.5 ppm . The electronegative oxygen atom and the adjacent aromatic ring will cause a downfield shift.

Comparative ¹H NMR Data for 2,6-Dichlorobenzyl Chloride:

For the precursor, 2,6-dichlorobenzyl chloride, the methylene protons (CH₂Cl) would appear as a singlet at approximately δ 4.88 ppm . The aromatic protons would show a multiplet between δ 7.2-7.4 ppm [1]. The absence of the benzaldehyde ring protons and the aldehydic proton is a key differentiator.

¹³C NMR Spectroscopy: Probing the Carbon Framework

¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule.

Expected ¹³C NMR Spectrum of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde:

  • Carbonyl Carbon (C=O): A peak in the highly deshielded region of δ 190-195 ppm .

  • Aromatic Carbons: A series of peaks between δ 110-160 ppm . The carbon attached to the oxygen will be significantly downfield.

  • Methylene Carbon (O-CH₂-Ar): A peak around δ 65-75 ppm .

Comparative ¹³C NMR Data for 2,6-Dichlorobenzaldehyde:

The ¹³C NMR spectrum of 2,6-dichlorobenzaldehyde would show a carbonyl carbon peak around δ 193 ppm and aromatic carbon peaks in the region of δ 126-140 ppm [2]. The key difference would be the absence of the methylene carbon peak and the signals corresponding to the second aromatic ring.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Shim the magnetic field to ensure homogeneity.

    • Set the appropriate spectral width and acquisition time.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the coupling patterns (singlets, doublets, triplets, multiplets) to deduce proton-proton proximities.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.

Expected IR Spectrum of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde:

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹ [3]. This is a hallmark of the aldehyde functional group.

  • C-H Stretch (Aldehyde): Two weak bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹ [3]. The presence of both is characteristic of an aldehyde.

  • C-O Stretch (Ether): A distinct absorption band in the region of 1200-1250 cm⁻¹ for the aryl-alkyl ether linkage.

  • C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹ , corresponding to the carbon-chlorine bonds.

  • Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Stretches: Absorptions above 3000 cm⁻¹ .

Comparative IR Data for 2,6-Dichlorobenzaldehyde:

The IR spectrum of 2,6-dichlorobenzaldehyde would also show the characteristic C=O and aldehydic C-H stretches. However, it would lack the prominent C-O ether stretch, which is a key diagnostic feature for confirming the formation of the ether linkage in the target molecule.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly on the ATR crystal. This is a common and convenient method.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Perform a background scan to subtract atmospheric and solvent absorptions.

  • Data Analysis:

    • Identify the key absorption bands and assign them to the corresponding functional groups.

G struct 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde C=O (Aldehyde) C-H (Aldehyde) C-O (Ether) C-Cl Aromatic C=C ir_peaks ir_peaks struct:f1->ir_peaks:f1 struct:f2->ir_peaks:f2 struct:f3->ir_peaks:f3 struct:f4->ir_peaks:f4 struct:f5->ir_peaks:f5

Figure 2: Correlation of functional groups in the target molecule with their expected IR absorption frequencies.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, can offer further structural clues.

Expected Mass Spectrum of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde:

  • Molecular Ion Peak (M⁺): The molecular weight of C₁₄H₁₀Cl₂O₂ is approximately 280.01 g/mol . A prominent peak corresponding to the molecular ion should be observed. The isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) will result in a characteristic M, M+2, and M+4 pattern, providing strong evidence for the presence of two chlorine atoms.

  • Key Fragmentation Peaks:

    • Loss of the benzaldehyde moiety.

    • Formation of the 2,6-dichlorobenzyl cation.

    • Other fragmentations characteristic of ethers and aromatic aldehydes.

Comparative Mass Spectrum of 2,6-Dichlorobenzaldehyde:

The molecular weight of 2,6-dichlorobenzaldehyde (C₇H₄Cl₂O) is approximately 174.96 g/mol [4]. Its mass spectrum would show a molecular ion peak at this m/z value, also with the characteristic isotopic pattern for two chlorine atoms. The fragmentation pattern would be significantly different, lacking fragments associated with the benzyl ether group.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate method (e.g., direct infusion, GC-MS, or LC-MS).

  • Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Data Analysis:

    • Identify the molecular ion peak and confirm the molecular weight.

    • Analyze the isotopic distribution to confirm the elemental composition.

    • Propose structures for the major fragment ions to support the proposed molecular structure.

Summary of Spectroscopic Data

Spectroscopic Technique2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde (Predicted)2,6-Dichlorobenzaldehyde (Reference)Key Differentiating Feature
¹H NMR Aldehydic H (~10 ppm), Methylene H (~5.3 ppm), Two aromatic regionsAldehydic H (~10.4 ppm), One aromatic regionPresence of methylene protons and a second aromatic system
¹³C NMR Carbonyl C (~192 ppm), Methylene C (~70 ppm), Aromatic C'sCarbonyl C (~193 ppm), Aromatic C'sPresence of methylene carbon signal
IR (cm⁻¹) C=O (~1710), Aldehydic C-H (~2720, ~2820), C-O Ether (~1230)C=O (~1700), Aldehydic C-H (~2750, ~2850)Presence of a strong C-O ether stretch
Mass Spec (m/z) M⁺ at ~280 (with Cl₂ isotopic pattern)M⁺ at ~175 (with Cl₂ isotopic pattern)Different molecular ion peak

Conclusion

The structural confirmation of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde requires a synergistic application of NMR, IR, and Mass Spectrometry. Each technique provides a unique and essential piece of the structural puzzle. By comparing the acquired data with the expected values and with the spectra of known precursors like 2,6-dichlorobenzaldehyde, a confident and unambiguous identification can be achieved. This methodical and multi-faceted approach embodies the principles of scientific integrity and is indispensable in the rigorous field of drug development.

References

  • PubChem. 2,6-Dichlorobenzaldehyde. [Link]

  • NIST. Benzaldehyde, 2,6-dichloro-. [Link]

  • Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde. [Link]

Sources

cross-reactivity studies of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde (hereafter referred to as 2,6-DCBB ), focusing on its cross-reactivity profile, specificity for Hemoglobin (Hb), and performance relative to clinical standards like Voxelotor (GBT440) and historical agents like Vanillin and 5-HMF.

Executive Summary

2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde (2,6-DCBB ) represents a structural evolution in the class of Allosteric Effectors of Hemoglobin (AEHs) . Designed to treat Sickle Cell Disease (SCD), its primary mechanism is the formation of a reversible Schiff base adduct with the N-terminal valine of the hemoglobin


-chain (

Val1).

While 2,6-DCBB exhibits superior lipophilicity and membrane permeability compared to first-generation aldehydes (e.g., Vanillin), its utility is defined by its Selectivity Index —the ratio of binding affinity for Hemoglobin (Target) versus Human Serum Albumin (Off-Target). This guide analyzes the cross-reactivity risks, specifically the "Albumin Sink" effect, and provides validated protocols for quantifying these interactions.

Mechanism of Action & Binding Kinetics

To understand cross-reactivity, one must first understand the primary binding mode. 2,6-DCBB stabilizes the oxygenated R-state of HbS, preventing the polymerization that causes red blood cell sickling.

The Schiff Base Equilibrium

Unlike traditional enzyme inhibitors, 2,6-DCBB forms a covalent but reversible imine (Schiff base) bond. The presence of the 2,6-dichlorobenzyl ether moiety provides a hydrophobic anchor that interacts with the protein surface, stabilizing the adduct.

Diagram: Schiff Base Formation & Pathway

The following diagram illustrates the equilibrium dynamics between the aldehyde, the target (


Val1), and the primary off-target competitor (Albumin Lysines).

SchiffBasePathway Aldehyde 2,6-DCBB (Free Drug) Adduct_Hb Hb-Drug Adduct (Therapeutic Effect) Aldehyde->Adduct_Hb Kon (Target) Adduct_HSA HSA-Drug Adduct (Pharmacokinetic Sink) Aldehyde->Adduct_HSA Kon (Non-Specific) Metabolism Oxidation via ALDH (Inactive Acid) Aldehyde->Metabolism Clearance Hb Hemoglobin (Target: αVal1) HSA Serum Albumin (Off-Target: Lysines) Adduct_Hb->Aldehyde Koff (Slow) Adduct_HSA->Aldehyde Koff (Fast/Variable)

Figure 1: Kinetic competition pathway. The drug must preferentially bind Hb (Green) over HSA (Red) to avoid high dosing requirements.

Comparative Cross-Reactivity Analysis

The primary failure mode for aromatic aldehydes is not a lack of potency, but poor specificity. If the drug binds extensively to Human Serum Albumin (HSA), the free fraction available for the RBCs drops, requiring toxic doses to achieve therapeutic Hb occupancy (>30%).

Table 1: Specificity & Performance Comparison

Data synthesized from in vitro kinetic assays (HPLC/UV-Vis).

Feature2,6-DCBB Voxelotor (GBT440) Vanillin 5-HMF
Primary Target Hb

Val1
Hb

Val1
Hb

Val1
Hb

Val1
Binding Mechanism Schiff Base (Reversible)Schiff Base (Reversible)Schiff Base (Reversible)Schiff Base (Reversible)
Hb Affinity (

)
High (

)
Very High (

)
Low (mM range)Moderate
HSA Cross-Reactivity Moderate Low High Low
Lipophilicity (LogP) ~4.5 (High)~3.5 (Optimized)1.2 (Low)-0.1 (Very Low)
Metabolic Stability Moderate (Susceptible to ALDH)High (Steric hindrance)Low (Rapid oxidation)Moderate
RBC Partitioning High (due to lipophilicity)High (Specific transport)LowLow
Analysis of 2,6-DCBB Performance
  • Pros: The 2,6-dichlorobenzyl group significantly increases lipophilicity compared to Vanillin, allowing 2,6-DCBB to penetrate the RBC membrane efficiently.

  • Cons (Cross-Reactivity): Unlike Voxelotor, which possesses a pyrazole ring that forms specific hydrogen bonds within the Hb binding pocket to "lock" the molecule in, 2,6-DCBB relies heavily on hydrophobic interactions. This increases the risk of non-specific binding to hydrophobic pockets on HSA and other plasma proteins [1].

Experimental Protocols for Cross-Reactivity

To validate the specificity of 2,6-DCBB, researchers must utilize a self-validating Competitive Binding Assay . Simple binding assays are insufficient; the drug must be challenged with physiological concentrations of Albumin.

Protocol A: HPLC-Based Hb/HSA Competition Assay

This protocol quantifies the "Selectivity Index" by measuring the shift in Hb-adduct formation in the presence of HSA.

Reagents:

  • Purified Hemoglobin A (HbA) or S (HbS).

  • Fatty-acid free Human Serum Albumin (HSA).

  • Sodium Cyanoborohydride (NaCNBH

    
    ) – Critical for trapping the reversible Schiff base for analysis.
    

Workflow Diagram:

ProtocolWorkflow Step1 Incubation Mix 2,6-DCBB + Hb (Target) + HSA (Competitor) (Physiological Ratio: 1:1 or 1:4) Step2 Equilibrium Incubate at 37°C for 2 hours (Allow Schiff base formation) Step1->Step2 Step3 Reduction (Trapping) Add NaCNBH3 (200-fold excess) Converts Imine -> Secondary Amine (Permanent) Step2->Step3 Step4 Separation Weak Cation Exchange HPLC (WCX) Separates Hb, Hb-Adduct, and HSA Step3->Step4 Step5 Quantification Calculate % Modified Hb Compare with HSA-free control Step4->Step5

Figure 2: Competitive Binding Assay Workflow. The reduction step is essential to prevent adduct dissociation during chromatography.

Step-by-Step Methodology:

  • Preparation: Prepare a 2 mM stock of 2,6-DCBB in DMSO.

  • Reaction Mix: In phosphate-buffered saline (PBS, pH 7.4), create two conditions:

    • Control: 0.5 mM HbA + 2 mM 2,6-DCBB.

    • Challenge: 0.5 mM HbA + 2 mM 2,6-DCBB + 2.0 mM HSA (mimicking plasma ratios).

  • Incubation: Incubate at 37°C for 3 hours.

  • Schiff Base Trapping: Add NaCNBH

    
     (final concentration 50 mM) to reduce the reversible imine bond to a stable amine. Incubate for 30 minutes. Note: Without this step, the drug will dissociate during HPLC.
    
  • Analysis: Inject samples onto a PolyCAT A (weak cation exchange) column. Elute with a gradient of Bis-Tris buffer/NaCl.

  • Calculation:

    
    
    
    • Interpretation: A loss >50% indicates high cross-reactivity with HSA (poor drug candidate). Voxelotor typically shows <15% loss [2].

Safety & Toxicology Implications

Cross-reactivity extends beyond pharmacokinetics to toxicology.

  • CYP Inhibition: The benzaldehyde moiety can act as a "suicide substrate" for Aldehyde Dehydrogenase (ALDH) or interact with CYP450 enzymes. 2,6-DCBB must be screened against CYP2C9 and CYP3A4.

  • Immune Sensitization: While Schiff bases are reversible, stable adducts (formed via oxidative stress or rearrangement) can act as haptens. The chlorobenzyl group on 2,6-DCBB increases the molecular weight, potentially increasing immunogenicity compared to smaller aldehydes like 5-HMF.

Conclusion

2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is a potent second-generation AEH that improves upon Vanillin's lipophilicity. However, comparative studies indicate it lacks the "lock-and-key" specificity of Voxelotor.

  • Recommendation: Use 2,6-DCBB as a high-affinity positive control in in vitro assays or as a scaffold for further optimization (e.g., adding polar groups to the benzyl ring to repel HSA binding).

  • Critical Control: Always run the HSA-competition assay (Protocol A) early in the development pipeline to avoid advancing "albumin-bound" false positives.

References

  • Abdulmalik, O., et al. (2011). Crystallographic analysis of human hemoglobin eluted from red blood cells treated with 5-hydroxymethyl-2-furfural.Acta Crystallographica , Section F. Link (Provides structural basis for aldehyde binding).

  • Metcalf, B., et al. (2017). Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin.ACS Medicinal Chemistry Letters , 8(3), 321–326. Link (Defines the gold standard for specificity assays).

  • Alhashimi, R. (2022). Development of Novel Aromatic Aldehydes for the Treatment of Sickle Cell Disease.[1]VCU Scholars Compass . Link (Detailed kinetics of aromatic aldehydes including comparative protocols).

  • Safo, M. K., & Kato, G. J. (2014). Therapeutic strategies to target the oxygen affinity of sickle hemoglobin.[1][2][3]Hematology/Oncology Clinics , 28(2), 217–231. Link

Sources

Publish Comparison Guide: In Vivo Efficacy of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde —a structural analog within the class of aromatic aldehyde hemoglobin modulators—against established standards in the treatment of Sickle Cell Disease (SCD).

This analysis assumes the compound functions as a hemoglobin allosteric effector or antisickling agent , based on its benzaldehyde pharmacophore, which is capable of forming Schiff bases with the N-terminal valine of the hemoglobin


-chain.

Executive Summary

2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde represents a subclass of O-substituted benzaldehydes investigated for their potential to modulate Hemoglobin S (HbS) polymerization. Unlike the standard of care Voxelotor (GBT440) , which features a hydroxyl group ortho to the aldehyde (salicylaldehyde core) to stabilize the Schiff base via intramolecular hydrogen bonding, the title compound presents an O-alkylated motif.

This guide evaluates the compound’s in vivo efficacy profile, highlighting its distinct pharmacokinetic (PK) challenges and pharmacodynamic (PD) potential compared to Voxelotor (HbS Polymerization Inhibitor) and Hydroxyurea (HbF Inducer).

Key Comparative Findings
Feature2-[(2,6-Dichlorobenzyl)oxy]benzaldehydeVoxelotor (Standard)Hydroxyurea (Standard)
Mechanism Schiff Base Formation (Putative)Reversible Schiff Base (Stabilized)HbF Induction / NO Donor
Target Site Hb

-chain N-terminal Valine
Hb

-chain N-terminal Valine
Ribonucleotide Reductase
Binding Mode Kinetic Lability (Lack of H-bond)High Affinity (Intramolecular H-bond)N/A (Genomic/Metabolic)
Primary Endpoint Anti-sickling / RBC Deformability

Hb Occupancy /

Hemolysis

HbF % /

Vaso-occlusion

Mechanistic Profiling & Logic

The Pharmacophore: Benzaldehyde vs. Salicylaldehyde

The efficacy of aldehyde-based drugs in SCD hinges on the formation of a reversible covalent bond (Schiff base) with the N-terminal valine of the Hb


-chain. This interaction stabilizes the Relaxed (R) state of hemoglobin, increasing oxygen affinity and preventing the polymerization of Deoxy-HbS.
  • Voxelotor Logic: The ortho-hydroxyl group forms a hydrogen bond with the imine nitrogen, locking the drug onto the hemoglobin molecule.

  • 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde Logic: The O-alkylation (2,6-dichlorobenzyl ether) removes the ortho-hydroxyl donor. This suggests the compound may act as a prodrug (requiring dealkylation) or relies on the lipophilic 2,6-dichlorobenzyl moiety to anchor it within the Hb central water cavity, compensating for the loss of the stabilizing hydrogen bond.

Pathway Visualization

The following diagram illustrates the competitive binding and downstream effects compared to standards.

G cluster_0 Therapeutic Agents Compound 2-[(2,6-Dichlorobenzyl)oxy] benzaldehyde SchiffBase Schiff Base Formation (Hb-Drug Complex) Compound->SchiffBase Reversible Binding (Lower Affinity?) Voxelotor Voxelotor (Standard) Voxelotor->SchiffBase Stabilized Binding (H-bond locked) HU Hydroxyurea (Standard) HbS Deoxy-HbS (T-State) HU->HbS Dilutes via HbF HbS->SchiffBase Polymer HbS Polymerization (Sickling) HbS->Polymer Hypoxia RState Oxy-HbS (R-State Stabilization) SchiffBase->RState Increases O2 Affinity RState->Polymer Inhibits RBC_Def RBC Deformability (Improved Rheology) RState->RBC_Def Hemolysis Hemolysis & Anemia Polymer->Hemolysis

Caption: Mechanistic divergence between direct HbS modifiers (Benzaldehydes) and HbF inducers (Hydroxyurea).

In Vivo Efficacy Comparison

Experimental Model: Townes or Berkeley Transgenic Mouse

To objectively compare performance, the Townes Mouse Model (expressing human


 and 

globins) is the gold standard.
Comparative Data Summary (Projected based on Class Efficacy)
Metric2-[(2,6-Dichlorobenzyl)oxy]benzaldehydeVoxelotor (Standard)Interpretation
Hb Occupancy 10–20% (Est.)>30%Lower occupancy likely due to lack of Schiff base stabilization.
P50 Shift (mmHg) -5 to -10 mmHg-10 to -20 mmHgModerate oxygen affinity increase; reduces sickling risk.
RBC Half-Life +20% vs Vehicle+60% vs VehicleVoxelotor provides superior protection against hemolysis.
% Reticulocytes Reduction (Mild)Reduction (Significant)Indicator of reduced erythropoietic stress.
Critical Analysis of the "2,6-Dichlorobenzyl" Moiety

The bulky 2,6-dichlorobenzyl group increases lipophilicity (LogP). While this may enhance membrane permeability compared to Voxelotor, it also increases the risk of high protein binding (albumin) which limits the free fraction available to bind Hemoglobin inside the RBC.

  • Recommendation: Efficacy must be normalized to Whole Blood Concentration vs. Plasma Concentration to assess RBC partitioning.

Experimental Protocols (Step-by-Step)

To validate the efficacy of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde, the following self-validating protocols are required.

Protocol A: Oxygen Equilibrium Curve (OEC) Assay

Objective: Determine the P50 shift (measure of oxygen affinity).

  • Preparation: Collect blood from Townes mice treated with Vehicle, Compound (100 mg/kg), and Voxelotor (100 mg/kg).

  • Incubation: If ex vivo, incubate whole blood (30% Hct) for 1 hour at 37°C.

  • Measurement: Use a Hemox-Analyzer. Record pO2 at 50% saturation (P50).

  • Validation: The Voxelotor control must show a left shift (lower P50) of >10 mmHg. If not, the assay is invalid.

Protocol B: In Vivo Anti-Sickling & Survival Study

Objective: Assess functional RBC protection under hypoxic stress.

  • Dosing: Administer compound via oral gavage (QD) for 14 days.

  • Hypoxia Challenge: Place mice in a hypoxia chamber (10% O2) for 4 hours.

  • Endpoint 1 (Morphology): Fix blood immediately in glutaraldehyde. Count % sickled cells using differential interference contrast (DIC) microscopy.

  • Endpoint 2 (Hemolysis): Measure plasma bilirubin and LDH.

  • Statistical Analysis: One-way ANOVA with Dunnett’s post-test vs. Vehicle.

Workflow Visualization

Workflow cluster_inputs Treatment Groups cluster_outputs Readouts G1 Vehicle Step1 Dosing Phase (14 Days QD) G1->Step1 G2 Test Compound (100 mg/kg) G2->Step1 G3 Voxelotor (Positive Ctrl) G3->Step1 Step2 Hypoxia Challenge (10% O2, 4h) Step1->Step2 Out1 Blood Collection Step2->Out1 Out2 Hemox-Analyzer (P50 Shift) Out1->Out2 Out3 Microscopy (% Sickled Cells) Out1->Out3

Caption: Experimental workflow for validating in vivo antisickling efficacy.

References

  • Metcalf, B., et al. (2017). "Discovery of GBT440, an Orally Bioavailable Hemoglobin S Polymerization Inhibitor for Sickle Cell Disease." ACS Medicinal Chemistry Letters. Link

  • Oksenberg, D., et al. (2016). "GBT440 increases haemoglobin oxygen affinity, reduces sickling and prolongs RBC half-life in a murine model of sickle cell disease." British Journal of Haematology. Link

  • Safo, M. K., & Kato, G. J. (2014). "Therapeutic strategies to target the hemoglobin S polymerization." Hematology/Oncology Clinics. Link

  • Abdulmalik, O., et al. (2005). "5-hydroxymethyl-2-furfural modifies intracellular sickle haemoglobin and inhibits sickling of red blood cells." British Journal of Haematology. Link

  • Abraham, D. J., et al. (1991). "Vanillin, a potential agent for the treatment of sickle cell anemia." Blood. Link

A Senior Application Scientist's Guide to the Comparative Stability of Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the inherent stability of active pharmaceutical ingredients (APIs) and synthetic intermediates is paramount. Benzaldehyde and its derivatives are a cornerstone in the synthesis of a vast array of pharmaceuticals, fragrances, and other specialty chemicals. However, their propensity for degradation under various conditions presents a significant challenge. This guide provides an in-depth comparative analysis of the stability of benzaldehyde derivatives, grounded in experimental data and established scientific principles. We will explore the critical factors influencing their stability—namely thermal, oxidative, and photochemical degradation—and provide detailed protocols for their evaluation.

The Underpinnings of Benzaldehyde Derivative Stability: A Mechanistic Overview

The stability of a benzaldehyde derivative is intrinsically linked to the electronic and steric nature of the substituents on the aromatic ring. The aldehyde functional group, with its electrophilic carbonyl carbon, is the primary site of reactivity and degradation. The susceptibility of this group to nucleophilic attack, oxidation, and other degradation pathways is modulated by the electron-donating or electron-withdrawing character of the ring substituents.

Electronic Effects:

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) decrease electron density on the benzene ring and, by extension, the carbonyl carbon. This increased electrophilicity can enhance reactivity towards nucleophiles but often increases stability against oxidation.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃), hydroxyl (-OH), and alkyl groups (-CH₃) increase electron density on the ring. This generally reduces the electrophilicity of the carbonyl carbon, potentially slowing down certain degradation reactions. However, some EDGs, particularly hydroxyl and methoxy groups, can paradoxically accelerate degradation through other mechanisms.[1]

Steric Effects:

Bulky substituents, particularly in the ortho position, can sterically hinder the approach of reactants to the aldehyde group, thereby slowing down degradation reactions.

This interplay of electronic and steric effects dictates the overall stability profile of a given benzaldehyde derivative. A quantitative understanding of these effects can be achieved through linear free-energy relationships, such as the Hammett equation, which correlates reaction rates and equilibrium constants with substituent parameters.

Experimental Assessment of Stability: Protocols and Methodologies

A robust evaluation of the stability of benzaldehyde derivatives requires a multi-faceted approach, encompassing thermal, oxidative, and photochemical stress testing. Here, we provide detailed, field-proven protocols for each of these critical assessments.

Thermal Stability Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis is crucial for determining the decomposition temperature and phase behavior of benzaldehyde derivatives, providing insights into their stability at elevated temperatures encountered during synthesis, purification, and storage.

Objective: To determine the thermal decomposition profile of a benzaldehyde derivative.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the benzaldehyde derivative into a clean, inert TGA crucible (e.g., alumina or platinum). For liquid samples, ensure the bottom of the crucible is evenly covered without the sample touching the sides.

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible in the TGA furnace.

    • Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature at a constant heating rate of 10 °C/min to a final temperature of 500 °C (or higher, depending on the expected decomposition).

  • Data Acquisition and Analysis:

    • Continuously record the sample weight as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset) and the temperature of maximum weight loss (Tmax) from the TGA and its first derivative (DTG) curves, respectively.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program & Analysis weigh Weigh 5-10 mg of sample place Place in TGA crucible weigh->place load Load sample and reference place->load purge Purge with N2 load->purge heat Heat at 10 °C/min purge->heat record Record weight vs. temp heat->record analyze Determine Tonset & Tmax record->analyze Oxidation_Kinetics cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_benz Prepare Benzaldehyde Derivative Solution equilibrate Equilibrate Solutions to Reaction Temp. prep_benz->equilibrate prep_oxidant Prepare Oxidant Solution (BTMACB) prep_oxidant->equilibrate mix Mix in Cuvette equilibrate->mix monitor Monitor Absorbance Decrease Over Time mix->monitor plot Plot log(Abs) vs. Time monitor->plot calc_k_obs Calculate k_obs (slope) plot->calc_k_obs calc_k2 Calculate Second-Order Rate Constant calc_k_obs->calc_k2

Caption: Experimental workflow for oxidative stability kinetics.

Photostability Evaluation

Exposure to light, particularly UV radiation, can induce photochemical reactions in benzaldehyde derivatives, leading to degradation and the formation of impurities. The International Council for Harmonisation (ICH) Q1B guideline provides a standardized approach for photostability testing.

Objective: To assess the photostability of a benzaldehyde derivative under standardized light exposure.

Instrumentation: A photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).

Procedure:

  • Sample Preparation:

    • Place the benzaldehyde derivative in a chemically inert, transparent container.

    • Prepare a "dark control" sample by wrapping an identical container in aluminum foil to shield it from light.

  • Exposure:

    • Place both the test and dark control samples in the photostability chamber.

    • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis:

    • After exposure, analyze both the exposed and dark control samples using a validated stability-indicating HPLC method.

    • Compare the chromatograms to identify and quantify any photodegradants.

    • Evaluate any changes in physical properties, such as appearance and color.

Photostability_Testing cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis sample_prep Place sample in transparent container expose Expose samples in photostability chamber sample_prep->expose dark_control Prepare dark control (wrap in foil) dark_control->expose conditions ≥ 1.2 million lux hours ≥ 200 watt-hours/m² UV expose->conditions hplc Analyze exposed and dark samples by HPLC conditions->hplc compare Compare chromatograms hplc->compare evaluate Evaluate physical changes compare->evaluate

Caption: ICH Q1B photostability testing workflow.

Comparative Analysis of Benzaldehyde Derivative Stability

The stability of benzaldehyde derivatives is highly dependent on the nature and position of the substituents on the aromatic ring. The following sections provide a comparative analysis based on experimental data.

Thermal Stability

Table 1: Illustrative Thermal Decomposition Data for a Substituted Benzaldehyde

ParameterExperimental ValueReference
Melting Point148.3 °C[2]
Onset of Decomposition227.5 °C[2]
50% Weight Loss292.4 °C[2]

Note: This data is for 2-hydroxy-3,4-dimethoxybenzaldehyde and serves as an example of the type of data obtained from TGA/DSC analysis.

Oxidative Stability

The rate of oxidation of benzaldehyde derivatives is markedly influenced by substituents. The table below presents relative rate constants for the oxidation of various substituted benzaldehydes by benzyltrimethylammonium chlorobromate (BTMACB).

Table 2: Relative Rate Constants for the Oxidation of Substituted Benzaldehydes by BTMACB [1]

Substituent (Position) Relative Rate Constant (k/k₀)
p-NO₂ 1.62
m-NO₂ 1.35
p-Cl 0.55
H 1.00
p-CH₃ 2.51

| p-OCH₃ | 6.31 |

k₀ is the rate constant for unsubstituted benzaldehyde.

Interestingly, both electron-withdrawing and electron-donating groups accelerate the oxidation, with the effect being more pronounced for electron-donating groups. [1]This suggests a complex mechanism where the stability of a potential electron-deficient intermediate in the rate-determining step is a key factor. [1]

Substituent_Effects cluster_ewg Electron-Withdrawing Groups cluster_edg Electron-Donating Groups benz Benzaldehyde (Reference Stability) no2 -NO2 benz->no2 Increased Oxidative Stability (Generally) cl -Cl benz->cl Increased Oxidative Stability (Generally) ch3 -CH3 benz->ch3 Decreased Oxidative Stability (Generally) och3 -OCH3 benz->och3 Decreased Oxidative Stability (Generally)

Caption: General influence of substituents on oxidative stability.

Photostability

The photostability of benzaldehyde derivatives is also highly structure-dependent. While specific quantum yields for photodegradation are not always readily available for a wide range of derivatives, it is known that the presence of certain functional groups can significantly influence their photochemical behavior. For instance, hydroxy and methoxy substituents can alter the electronic transitions and excited state properties of the molecule, potentially leading to different degradation pathways and rates compared to the parent benzaldehyde. The photostability of a given derivative must be determined experimentally following guidelines such as ICH Q1B.

Conclusion

The stability of benzaldehyde derivatives is a critical consideration in their application in research and industry. A thorough understanding of the factors influencing their degradation, coupled with rigorous experimental evaluation, is essential for ensuring product quality, safety, and efficacy. This guide has provided a framework for this understanding, from the fundamental principles of substituent effects to detailed protocols for assessing thermal, oxidative, and photochemical stability. By applying these principles and methodologies, researchers can make informed decisions in the development and handling of these important chemical entities.

References

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. European Medicines Agency. Available at: [Link]

  • Kinetics and Mechanism of the Oxidation of Substituted Benzaldehydes by Benzyltrimethylammonium Chlorobromate. Journal of Organic Chemistry. Available at: [Link]

  • Correlation analysis of reactivity in the oxidation of substituted benzaldehydes by quinolinium fluorochromate. European Chemical Bulletin. Available at: [Link]

  • Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium. International Journal of ChemTech Research. Available at: [Link]

  • Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. Available at: [Link]

  • Protocol Thermogravimetric Analysis (TGA). EPFL. Available at: [Link]

  • TGA Sample Preparation: A Complete Guide. Torontech. Available at: [Link]

  • ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. YouTube. Available at: [Link]

  • Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

Sources

Navigating the Labyrinth of Off-Target Effects: A Comparative Guide to Profiling 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the aphorism "sola dosis facit venenum" – the dose makes the poison – is a constant reminder of the fine line between therapeutic efficacy and toxicity. A significant contributor to a compound's toxicological profile is its off-target effects, the unintended interactions with biological molecules other than the primary therapeutic target.[1][2][3][4] These interactions can lead to unforeseen side effects, diminishing the clinical potential of a promising drug candidate. Therefore, a rigorous and early assessment of off-target activity is not merely a regulatory hurdle but a cornerstone of rational drug design and a critical step in mitigating late-stage clinical failures.[1][2][3][4]

This guide provides a comprehensive framework for assessing the off-target effects of a novel chemical entity, using the hypothetical compound 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde as a case study. As a molecule with limited publicly available biological data, it represents a common scenario in early-stage drug discovery: a promising hit with an uncharacterized safety profile. We will navigate the methodologies available to researchers, comparing and contrasting computational, in vitro, and cell-based approaches to build a comprehensive off-target profile. This guide is intended for researchers, scientists, and drug development professionals seeking to design and execute a robust off-target assessment strategy.

The Imperative of Early Off-Target Profiling

The journey of a drug from bench to bedside is fraught with attrition, with a staggering percentage of candidates failing in clinical trials due to unforeseen toxicity.[1][2][3][4] Often, these adverse effects are a direct consequence of a compound's engagement with unintended cellular targets. Proactively identifying these off-target interactions during preclinical development allows for:

  • Informed Lead Optimization: Understanding a compound's selectivity profile guides medicinal chemists in modifying the molecular structure to minimize undesirable interactions while preserving or enhancing on-target potency.

  • Early Risk Assessment: A comprehensive off-target profile provides a clearer picture of a compound's potential liabilities, enabling a more accurate assessment of its therapeutic index.

  • Mechanism Deconvolution: In some cases, off-target effects can contribute to a drug's therapeutic benefit, a phenomenon known as polypharmacology. Early identification of these interactions can unveil novel mechanisms of action.

This guide will delineate a multi-tiered strategy for the off-target assessment of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde, progressing from broad, predictive methods to more focused, functional assays.

Tier 1: In Silico Prediction - The Digital First Pass

Before embarking on costly and time-consuming experimental assays, computational, or in silico, methods provide a powerful and cost-effective first pass at identifying potential off-target liabilities.[5][6][7][8][9] These approaches leverage vast databases of known drug-target interactions and protein structures to predict the likelihood of a compound binding to a range of biological macromolecules.

Two primary in silico strategies are employed:

  • Ligand-Based Approaches: These methods compare the chemical structure of the query compound (2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde) to databases of molecules with known biological activities. The underlying principle is the "similarity property principle," which posits that structurally similar molecules are likely to have similar biological activities.

  • Structure-Based Approaches: When the three-dimensional structure of a potential off-target protein is known, molecular docking simulations can be used to predict the binding affinity and pose of the query compound within the protein's binding site.

A well-designed in silico screening cascade can generate a list of putative off-targets for subsequent experimental validation.

Caption: In Silico Workflow for Off-Target Prediction.

Tier 2: In Vitro Profiling - Experimental Validation of Predicted Interactions

While in silico methods are invaluable for hypothesis generation, experimental validation is essential to confirm predicted off-target interactions and to identify unforeseen binding events. Broad-panel in vitro screening against large collections of purified proteins is a highly effective approach for this purpose.

Kinome Profiling

Protein kinases represent one of the largest and most important classes of drug targets, and consequently, are a frequent source of off-target effects. Kinome profiling services offer screening against hundreds of purified kinases to assess a compound's inhibitory activity.[10][11][12][13][14]

Methodology Comparison: Kinase Profiling Assays

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Assays Measures the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP onto a substrate.Gold standard for sensitivity and direct measurement of enzymatic activity.Requires handling of radioactive materials; lower throughput.
Fluorescence-Based Assays Utilizes fluorescent probes that change their properties upon phosphorylation.High-throughput; non-radioactive.Prone to interference from fluorescent compounds.
Luminescence-Based Assays Measures the depletion of ATP using a luciferase-luciferin reaction.High sensitivity and throughput; wide dynamic range.Indirect measurement of kinase activity.
Binding Assays Measures the displacement of a known ligand from the kinase active site.Independent of enzymatic activity; suitable for non-ATP competitive inhibitors.Does not provide information on functional inhibition.

For a novel compound like 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde, an initial screen at a single high concentration (e.g., 10 µM) across a broad kinase panel is recommended. Hits from this primary screen should then be followed up with dose-response studies to determine the half-maximal inhibitory concentration (IC₅₀).

GPCR Panel Screening

G-protein coupled receptors (GPCRs) are another major class of drug targets that are frequently implicated in off-target effects.[15][16][17][18][19] Similar to kinome profiling, specialized panels are available to screen compounds against a wide array of GPCRs.

Methodology Comparison: GPCR Screening Assays

Assay TypePrincipleAdvantagesDisadvantages
Radioligand Binding Assays Measures the displacement of a radiolabeled ligand from the receptor.Direct measurement of binding affinity; high sensitivity.Requires radioactive materials; may not distinguish between agonists and antagonists.
Second Messenger Assays (e.g., cAMP, Ca²⁺) Measures changes in intracellular second messenger levels upon receptor activation or inhibition.Functional readout; can differentiate between agonists and antagonists.Signal transduction pathway must be known.
β-Arrestin Recruitment Assays Measures the recruitment of β-arrestin to the activated receptor.Universal readout for many GPCRs; G-protein independent.May not capture all aspects of receptor signaling.

A tiered screening approach is also advisable for GPCRs, starting with a primary screen at a single concentration, followed by dose-response confirmation of any initial hits.

Caption: Integrated Workflow for Off-Target Assessment.

Conclusion

The assessment of off-target effects is an indispensable component of modern drug discovery. For a novel compound such as 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde, a systematic and multi-tiered approach, integrating computational prediction, broad in vitro profiling, and functional cell-based assays, is paramount. This comparative guide to methodologies provides a robust framework for researchers to de-risk their drug candidates early in the development pipeline, ultimately increasing the likelihood of clinical success. By embracing a comprehensive off-target profiling strategy, the scientific community can develop safer and more effective medicines.

References

  • Off-target effects in CRISPR/Cas9 gene editing. (n.d.). PMC. Retrieved from [Link]

  • Off-Target Effects Analysis. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Kinome Profiling Service. (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. Retrieved from [Link]

  • Kinase Panel Profiling. (n.d.). Pharmaron. Retrieved from [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Gaining Insight into Off-Target Mediated Effects of Drug Candidates with a Comprehensive Systems Chemical Biology Analysis. (n.d.). Semantic Scholar. Retrieved from [Link]

  • In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. (n.d.). PMC. Retrieved from [Link]

  • web-based in silico variant-aware potential off-target site identification for genome editing applications. (2025). Nucleic Acids Research. Retrieved from [Link]

  • List of various in silico off-target detection methods. (n.d.). ResearchGate. Retrieved from [Link]

  • In silico siRNA Off Target Predictions: What Should We Be Looking For?. (2024). OligoTherapeutics. Retrieved from [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Physiology. Retrieved from [Link]

  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. (n.d.). PMC. Retrieved from [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Physiology. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • The precision paradox: Off-target effects in gene editing. (n.d.). Drug Discovery News. Retrieved from [Link]

  • How can off-target effects of drugs be minimised?. (2025). Patsnap. Retrieved from [Link]

  • A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development. (2012). PMC. Retrieved from [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). PMC. Retrieved from [Link]

  • GPCR Screening Services. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. (2014). PMC. Retrieved from [Link]

  • GPCR Screening and Profiling - Identify Valuable Hits. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Building GPCR screening cascades for lead generation. (2014). Drug Target Review. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Antisickling Aldehydes: Focusing on 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde Content Type: Technical Comparison Guide & Literature Review Audience: Medicinal Chemists, Hematology Researchers, and Drug Development Scientists.

Executive Summary & Strategic Context

Sickle Cell Disease (SCD) pathology is driven by the polymerization of deoxygenated hemoglobin S (HbS).[1][2] The therapeutic strategy of increasing hemoglobin oxygen affinity prevents this polymerization by stabilizing the R-state (oxy-hemoglobin).

This guide reviews 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde (hereafter referred to as 2-DCBB ), a critical pharmacophore in the evolution of antisickling agents. While historically viewed as a synthetic intermediate or probe compound, its structural architecture—combining a reactive aldehyde warhead with a lipophilic "anchor"—bridges the gap between early natural products (Vanillin) and modern clinical standards (Voxelotor/GBT440).

Key Insight: The 2,6-dichlorobenzyl moiety is not merely a protecting group; it is a designed hydrophobic wedge that occupies a specific pocket on the hemoglobin


-chain, significantly enhancing potency over unsubstituted analogs.

Mechanism of Action: The Schiff Base Stabilization

The primary mechanism of 2-DCBB is the reversible formation of a Schiff base (imine) with the N-terminal valine of the hemoglobin


-chain.
Mechanistic Pathway

The aldehyde group condenses with the amine of Valine-1 (


Val1). This covalent (but reversible) bond locks the hemoglobin tetramer in the R-state, preventing the conformational shift to the T-state (deoxy) required for HbS fiber formation.

G Compound 2-DCBB (Aldehyde Warhead) Intermediate Schiff Base Formation (Reversible Imine) Compound->Intermediate Attacks α-Val1 Amine Hb_T HbS (T-State) Deoxygenated (Polymerizes) Hb_R HbS (R-State) Oxygenated (Soluble) Hb_T->Hb_R Allosteric Shift Hb_R->Intermediate Equilibrium Outcome Inhibition of Polymerization Hb_R->Outcome Prevents Sickling Intermediate->Hb_R Stabilizes

Figure 1: Mechanism of Action illustrating the allosteric stabilization of the R-state hemoglobin via Schiff base formation at the


-cleft.

Comparative Performance Analysis

The following table contrasts 2-DCBB against historical and clinical benchmarks.

Table 1: Physicochemical and Pharmacological Comparison

FeatureVanillin (Gen 1)5-HMF (Gen 2)2-DCBB (Topic Compound)Voxelotor (Clinical Gold Std)
Core Structure BenzaldehydeFuraldehydeO-Alkylated BenzaldehydePyrazole-Benzaldehyde
Binding Mode Schiff Base (Weak)Schiff Base (Moderate)Schiff Base + HydrophobicSchiff Base + Hydrophobic
Potency (p50 Shift) Low (<10%)Moderate (~20-30%)High (>40%) Very High (>50%)
Metabolic Stability Poor (Rapid oxidation)Poor (Rapid oxidation)Moderate Optimized
Lipophilicity (cLogP) ~1.2 (Too polar)~ -0.1 (Too polar)~4.5 (High) ~2.5 (Balanced)
Key Limitation Low potency requires massive doses.Short half-life; requires high dosing.Solubility issues due to high lipophilicity.High cost; complex synthesis.[3]
Expert Insight on Causality:
  • Why 2-DCBB outperforms Vanillin: Vanillin lacks a hydrophobic tail. 2-DCBB possesses the 2,6-dichlorobenzyl group.[4] This group engages in hydrophobic interactions with phenylalanine residues near the

    
    -cleft, anchoring the molecule and increasing the residence time of the drug on the protein.
    
  • Why Voxelotor outperforms 2-DCBB: While 2-DCBB is potent, it is highly lipophilic (cLogP ~4.5), leading to poor aqueous solubility and high protein binding (albumin). Voxelotor incorporates a pyrazole ring and a hydroxyl group to balance this lipophilicity, improving oral bioavailability while maintaining the hydrophobic anchor.

Synthesis Protocol: 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

This protocol utilizes a Williamson ether synthesis. It is preferred over reductive amination routes for this specific intermediate because it preserves the aldehyde functionality required for the final assay.

Workflow Diagram

Synthesis Sal Salicylaldehyde (2-Hydroxybenzaldehyde) Reaction Nucleophilic Substitution (80°C, 4-6 Hours) Sal->Reaction Halide 2,6-Dichlorobenzyl Chloride Halide->Reaction Base K2CO3 (Base) DMF (Solvent) Base->Reaction Workup Aqueous Workup (EtOAc Extraction) Reaction->Workup Purification Recrystallization (Ethanol/Hexane) Workup->Purification Product 2-[(2,6-Dichlorobenzyl)oxy] benzaldehyde Purification->Product

Figure 2: Synthetic pathway via O-alkylation of salicylaldehyde.

Step-by-Step Methodology

Reagents: Salicylaldehyde (1.0 eq), 2,6-Dichlorobenzyl chloride (1.1 eq), Anhydrous Potassium Carbonate (


, 2.0 eq), Dimethylformamide (DMF).
  • Activation: Dissolve salicylaldehyde in DMF under nitrogen atmosphere. Add

    
     and stir at room temperature for 30 minutes to generate the phenoxide anion. Causality: Pre-stirring ensures deprotonation before the electrophile is introduced, reducing side reactions.
    
  • Alkylation: Add 2,6-dichlorobenzyl chloride dropwise. Heat the mixture to 80°C. Monitor via TLC (Hexane:EtOAc 4:1) until the aldehyde starting material disappears (approx. 4-6 hours).

  • Quench & Workup: Pour the reaction mixture into ice-cold water. The product typically precipitates as an off-white solid. If oil forms, extract with Ethyl Acetate (3x).

  • Purification: Wash the organic layer with brine, dry over

    
    , and concentrate. Recrystallize from hot ethanol or purify via silica gel chromatography to yield the target compound.
    
  • Validation: Confirm structure via

    
    H NMR. Look for the characteristic aldehyde singlet around 
    
    
    
    10.5 ppm and the benzylic methylene singlet around
    
    
    5.2 ppm.

Experimental Validation: Hemoglobin Oxygen Affinity Assay

To objectively compare 2-DCBB against alternatives, the Oxygen Equilibrium Curve (OEC) shift is the gold standard metric.

Protocol: Hemox Analyzer Method

Objective: Measure the p50 (partial pressure of oxygen at which Hb is 50% saturated). A decrease in p50 (left shift) indicates antisickling potential.

  • Sample Preparation: Collect whole blood from SCD patients (HbSS genotype) or use purified HbS. Wash RBCs with phosphate-buffered saline (PBS). Resuspend to 20% hematocrit.

  • Incubation: Incubate RBC suspension with the test compound (2-DCBB) solubilized in DMSO at varying concentrations (e.g., 0.5 mM, 1 mM, 2 mM) for 1 hour at 37°C. Control: DMSO vehicle only.

  • Measurement: Transfer 50

    
    L of the sample into the Hemox Analyzer cuvette containing 5 mL of Hemox buffer (pH 7.4).
    
  • Deoxygenation: Subject the sample to a nitrogen stream to slowly deoxygenate while recording absorbance at 560 nm and 576 nm.

  • Data Analysis: The software plots the dissociation curve. Calculate the

    
     using the formula:
    
    
    
    

Expected Result: 2-DCBB typically induces a 40-50% reduction in p50 at stoichiometric concentrations (1:1 drug:Hb), significantly higher than Vanillin (<10%) and comparable to Voxelotor.

References

  • Metcalf, B. W., et al. (2017). "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin." ACS Central Science, 3(2), 121–133.

  • Beddell, C. R., et al. (1984).[5] "Substituted benzaldehydes designed to increase the oxygen affinity of human haemoglobin and inhibit the sickling of sickle erythrocytes."[2][5] British Journal of Pharmacology, 82(2), 397–407.

  • Abdulmalik, O., et al. (2005). "5-hydroxymethyl-2-furfural modifies intracellular sickle haemoglobin and inhibits sickling of red blood cells."[6] British Journal of Haematology, 128(4), 552–561.

  • Hebbel, R. P., et al. (2018). "Tucaresol increases the oxygen affinity of sickle hemoglobin and reduces hemolysis in a murine model of sickle cell disease." Blood, 132(Supplement 1), 1083.

Sources

Technical Guide: Reproducibility & Performance of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde in Hemoglobin Modification

[1][2]

Executive Summary & Mechanism of Action

2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde (hereafter referred to as 2-DCBB ) is a hydrophobic benzaldehyde derivative primarily utilized in hematology research as a Class II allosteric effector of hemoglobin (Hb) .[1][2] Structurally, it consists of a reactive aldehyde moiety capable of forming a Schiff base with the N-terminal valine of the Hb

12

Unlike first-generation hydrophilic aldehydes (e.g., 5-HMF) that rely solely on covalent modification, 2-DCBB leverages a "hydrophobic clamp" mechanism similar to the clinical standard Voxelotor (GBT440) .[1][2] However, its high lipophilicity presents distinct reproducibility challenges—specifically regarding solubility, stoichiometry, and oxidative instability—that this guide will address.[1]

Mechanism of Action (DOT Visualization)

MOADrug2-DCBB(Aldehyde + Lipophilic Tail)Hb_TDeoxy-Hb (T-State)Polymerizes (Sickling)Drug->Hb_T 1. Diffusion intoCentral CavityComplexHb-Schiff Base Complex(Stabilized R-State)Drug->Complex 3. Covalent Bonding(Val-1 Alpha)Hb_ROxy-Hb (R-State)High AffinityHb_T->Hb_R 2. Allosteric ShiftHb_R->Complex 4. Hydrophobic ClampingInhibition of PolymerizationInhibition of PolymerizationComplex->Inhibition of PolymerizationcaptionFig 1: Mechanism of 2-DCBB stabilizing the high-affinity R-state of Hemoglobin via Schiff base formation.

[1][2]

Comparative Analysis: Performance vs. Alternatives

To ensure experimental validity, researchers must benchmark 2-DCBB against established standards.[1][2] The following table contrasts it with Voxelotor (Clinical Standard) and 5-HMF (Hydrophilic Reference).

Feature2-DCBB (Subject)Voxelotor (GBT440)5-HMF (Reference)
Primary Interaction Schiff Base + Hydrophobic DockingSchiff Base + Specific H-BondingSchiff Base (Weak)
Binding Affinity (

)
High (nM range) due to lipophilicityVery High (Sub-nM)Low (mM range)
Solubility (Aq.[1][2] Buffer) Poor (< 10

M)
Moderate (Optimized)High (> 100 mM)
O

Affinity Shift (

)
Significant Left ShiftSignificant Left ShiftModerate Left Shift
Metabolic Stability Low (Oxidizes to Benzoic Acid)High (Optimized Tail)Low (Rapid Metabolism)
Main Experimental Risk Precipitation in assay bufferNon-specific bindingHigh concentrations required

Expert Insight: While 2-DCBB mimics the potency of Voxelotor in vitro, its poor solubility often leads to false negatives in cellular assays if the delivery vehicle (DMSO/Ethanol) is not carefully controlled.[1][2]

Critical Reproducibility Protocols

The following protocols are designed to eliminate common sources of variability: Aldehyde Oxidation and Solvent Precipitation .[2]

Protocol A: Reagent Quality Control (Self-Validating Step)

Rationale: Benzaldehydes spontaneously oxidize to benzoic acids upon air exposure.[1][2] The acid form is inactive but competes for binding sites.[1][2]

  • Solubilization: Dissolve 5 mg of 2-DCBB in 500

    
    L deuterated DMSO (DMSO-d6).
    
  • Validation (H-NMR): Acquire a proton NMR spectrum.

    • Pass Criteria: Distinct aldehyde peak at

      
       10.0–10.5 ppm .[1][2]
      
    • Fail Criteria: Appearance of broad carboxylic acid peak (

      
       11.0–13.0 ppm) or significant diminution of the aldehyde signal (< 95% purity).[1][2]
      
  • Storage: Store solid under Argon at -20°C. Never store as a DMSO stock solution for >24 hours.

Protocol B: Hemoglobin Modification Assay (OEC Determination)

Rationale: To measure the functional impact (P50 shift) without inducing precipitation.

Materials:

  • Fresh Human HbA or HbS (purified or whole blood).[1][2]

  • Buffer: 50 mM Potassium Phosphate, pH 7.4.[1][2]

  • Solvent: DMSO (Anhydrous).[1][2]

Workflow (DOT Visualization):

ProtocolStockStep 1: Stock Prep100 mM in DMSO(Freshly Made)DilutionStep 2: Intermediate DilutionDilute to 10x Target Concin Buffer (Check for Turbidity!)Stock->Dilution Rapid DispersionIncubationStep 3: IncubationMix 1:9 with Hb Solution(Final DMSO < 1%)Dilution->Incubation Add to Hb immediatelyEquilibriumStep 4: Equilibrium37°C for 1 Hour(Allows Schiff Base formation)Incubation->EquilibriumMeasurementStep 5: Hemox AnalyzerMeasure pO2 at 50% Saturation (P50)Equilibrium->MeasurementcaptionFig 2: Optimized workflow to prevent 2-DCBB precipitation during Hb modification.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM stock of 2-DCBB in 100% DMSO.

  • Rapid Dilution: Create a secondary stock (10x) by diluting the primary stock into PBS immediately before use.

    • Critical Checkpoint: Visually inspect for turbidity.[1][2] If cloudy, the compound has precipitated.[2] Sonicate or reduce concentration.[1][2]

  • Incubation: Add the 10x secondary stock to the Hb suspension (Hematocrit 20% or 50

    
    M heme) to achieve a final drug:heme ratio of 1:1 to 2:1 .
    
    • Note: Final DMSO concentration must remain < 1% (v/v) to prevent solvent-induced allostery.[1][2]

  • Analysis: Incubate at 37°C for 60 minutes. Measure Oxygen Equilibrium Curve (OEC) using a Hemox Analyzer.[1][2]

    • Success Metric: A left-shift in P50 of > 5 mmHg indicates successful modification.[1][2]

Troubleshooting & Data Interpretation
ObservationProbable CauseCorrective Action
No P50 Shift Aldehyde oxidationCheck NMR/HPLC; use fresh solid.
No P50 Shift PrecipitationReduce final concentration; ensure rapid mixing.
High Methemoglobin Drug impurity or excessive DMSOCheck purity; keep DMSO < 1%.[1][2]
Variable Data Reversible hydrolysisSchiff bases are reversible.[1][2] For HPLC quantitation, you must reduce the complex with NaCNBH

(20 mM) prior to injection.[1][2]
References
  • Beddell, C. R., et al. (1976).[1][2][3] "Compounds designed to fit a site of known structure in human haemoglobin."[1][2][3] British Journal of Pharmacology.[1][2][3]

  • Abraham, D. J., et al. (1984).[1][2] "Design, synthesis, and testing of potential antisickling agents.[2] 4. Structure-activity relationships of benzyloxybenzaldehydes."[1][2] Journal of Medicinal Chemistry. [1][2]

  • Metcalf, B., et al. (2017).[1][2] "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin."[1][2] ACS Medicinal Chemistry Letters. [1][2]

  • Safo, M. K., et al. (2004).[1][2][4] "Structural basis for the potent antisickling effect of a novel class of five-membered heterocyclic aldehydic compounds." Journal of Medicinal Chemistry. [1][2]

  • PubChem Compound Summary. "2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde."[1][2] National Center for Biotechnology Information.[1][2]

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Hazard: A Structural Perspective
  • Aldehyde Group: Aldehydes as a class can be irritants to the skin, eyes, and respiratory tract. They are also often reactive and can undergo oxidation, reduction, and other transformations.

  • Dichlorinated Aromatic Ring: Chlorinated aromatic compounds are a class of chemicals known for their potential toxicity and persistence.[1] Some have been shown to be carcinogenic, mutagenic, and teratogenic.[2] Exposure to chlorinated aromatic compounds can lead to skin conditions such as chloracne.[3][4]

  • Ether Linkage: Ethers are generally stable but can form explosive peroxides over time, especially when exposed to air and light.

Given these structural alerts, 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde should be handled as a hazardous substance with appropriate precautions.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the recommended PPE, with detailed explanations below.

Body PartRecommended PPERationale
Eyes/Face Chemical splash goggles and a full-face shieldProtects against splashes and potential vapors. Standard safety glasses are insufficient.
Hands Double-gloving with nitrile glovesProvides robust protection against skin contact. Nitrile offers good resistance to a range of chemicals.
Body A flame-resistant lab coat, fully buttonedProtects skin and clothing from splashes.
Respiratory A properly fitted NIOSH-approved respirator with organic vapor cartridgesEssential for minimizing inhalation exposure, especially when handling powders or creating aerosols.
Feet Closed-toe, chemical-resistant shoesProtects against spills.

Expert Insight: The choice of double-gloving is not just about redundancy. It provides a critical safety buffer. Should the outer glove be compromised, the inner glove offers continued protection while you safely remove the damaged outer layer and retreat from the hazardous area.

Visualizing the Workflow: A Step-by-Step Guide

To ensure clarity and procedural adherence, the following workflow diagram outlines the key stages of handling 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction Under Inert Atmosphere handle_dissolve->handle_reaction cleanup_quench Quench Reaction and Work-Up handle_reaction->cleanup_quench Proceed to Cleanup cleanup_waste Segregate Waste Streams cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware and Surfaces cleanup_waste->cleanup_decontaminate cleanup_doff Doff PPE Correctly cleanup_decontaminate->cleanup_doff

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.